molecular formula C14H23NO3 B026968 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol CAS No. 109632-08-8

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

カタログ番号: B026968
CAS番号: 109632-08-8
分子量: 253.34 g/mol
InChIキー: HYRRKPFGZHWUPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

特性

IUPAC Name

1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRRKPFGZHWUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204370
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109632-08-8
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109632-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-173/09
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801204370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109632-08-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the chemical properties of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, chemically known as 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a selective β₁ receptor antagonist widely used in the treatment of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its efficacy and safety profile are intrinsically linked to its chemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) characteristics. This technical guide provides an in-depth overview of the chemical properties of Metoprolol, complete with quantitative data, detailed experimental methodologies, and visual representations of its chemical behavior.

Physicochemical Properties

The physicochemical properties of Metoprolol are crucial for its formulation, bioavailability, and interaction with biological systems. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₅NO₃[2]
Molecular Weight 267.36 g/mol [2]
Appearance White or almost white, crystalline powder[3]
Melting Point 120 °C[2]
Boiling Point ~398-411 °C (estimate)[2][4]
pKa 9.6 - 9.7[2][5]
LogP (octanol-water) 1.6 - 2.15[6]
Water Solubility Freely soluble (as tartrate and succinate salts)[2][3]
Solubility in other solvents Soluble in methanol; sparingly soluble in ethanol.[3] The succinate salt is soluble in DMSO (~10 mg/mL) and dimethylformamide (~2 mg/mL).[7][3][7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of Metoprolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy confirm the molecular structure of Metoprolol.

¹H NMR (500 MHz, CDCl₃): Chemical shifts (δ) in ppm are observed at approximately 3.34, 1.34, 3.53, 3.56, 4.00, 1.36, 3.92, 3.91, 7.08, 3.11, 3.16, 3.17, 2.78, 2.81, 3.89, 3.21, 7.09, 3.90, 7.10, 3.98, 6.79, 3.54, 3.99, 3.04, 7.07, 3.06, 4.01, 6.78, 2.80, 1.37, 3.09, and 3.19.[2][8]

²D NMR Spectra (¹H-¹³C HSQC): Correlations have been reported, confirming the connectivity of the molecule.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Metoprolol, aiding in its identification and quantification in biological matrices.

  • Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ is observed at m/z 268.15.[9][10]

  • MS/MS Fragmentation: Key fragment ions are observed at m/z 116.3, 133.0648, 121.0648, 105.0699, and 74.06.[2][11]

Chemical Reactivity and Stability

The stability of Metoprolol is a critical factor for its shelf-life and therapeutic efficacy. Stability studies are typically conducted under various stress conditions as per ICH guidelines.

Metoprolol tartrate injection (1 mg/mL undiluted and 0.5 mg/mL in 0.9% sodium chloride or 5% dextrose) has been shown to be stable at room temperature for at least 30 hours.[12][13] Studies on expired tablets of metoprolol tartrate indicated that the drug content remained within acceptable limits, suggesting good long-term stability under proper storage conditions.[14] However, repackaged tablets stored at high humidity showed a significant increase in weight due to moisture uptake, which could affect product quality.

Degradation Pathways

Metoprolol can degrade under various conditions, including photocatalysis and ozonation. Understanding these degradation pathways is important for assessing its environmental fate and for developing stability-indicating analytical methods.

Photocatalytic Degradation

Under UV irradiation in the presence of a photocatalyst like TiO₂, Metoprolol undergoes degradation through two primary routes. One pathway involves the transformation to hydroquinone via intermediates such as 4-(2-methoxyethyl)phenol, 2-(4-hydroxyphenyl)ethanol, and 4-hydroxybenzaldehyde. Another route involves the direct degradation to hydroquinone.

Photocatalytic_Degradation Metoprolol Metoprolol Intermediate1 4-(2-methoxyethyl)phenol Metoprolol->Intermediate1 Hydroquinone Hydroquinone Metoprolol->Hydroquinone Direct degradation Intermediate2 2-(4-hydroxyphenyl)ethanol Intermediate1->Intermediate2 Intermediate3 4-hydroxybenzaldehyde Intermediate2->Intermediate3 Intermediate3->Hydroquinone Mineralization CO2 + H2O Hydroquinone->Mineralization caption Photocatalytic Degradation Pathway of Metoprolol

Caption: Photocatalytic Degradation Pathway of Metoprolol.

Ozonation

The degradation of Metoprolol by ozonation involves reactions with both ozone (O₃) and hydroxyl radicals (•OH). This leads to the formation of various by-products through aromatic ring opening and degradation of the aliphatic chain, including mono-, di-, and tetrahydroxylated derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the chemical properties of Metoprolol.

Determination of pKa (General Protocol)

The pKa of Metoprolol is typically determined by potentiometric titration.

  • Preparation of the Analyte Solution: A precisely weighed amount of Metoprolol is dissolved in a suitable solvent, usually a mixture of water and a co-solvent like methanol, to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate. The aqueous phase is buffered to a physiological pH of 7.4.

  • Partitioning: A known amount of Metoprolol is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the analyte between the two immiscible liquids.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Concentration Measurement: The concentration of Metoprolol in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of Metoprolol in the octanol phase to its concentration in the aqueous phase.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the decrease in the concentration of Metoprolol and the formation of its degradation products over time.

  • Chromatographic System:

    • Column: A C18 column is commonly used.[2][12]

    • Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.[2][12]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[2][12]

    • Detection: UV detection at a wavelength of 222 nm or 274 nm is suitable for Metoprolol.[2][12]

  • Forced Degradation Study:

    • Acid and Base Hydrolysis: Metoprolol solution is treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heated.

    • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: The solid drug or its solution is subjected to high temperatures.

    • Photolytic Degradation: The drug solution is exposed to UV light.

  • Analysis: Samples from the forced degradation studies are injected into the HPLC system to assess the separation of the parent drug from its degradation products. The method is validated for parameters such as linearity, precision, accuracy, and specificity.

HPLC_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis HPLC_System HPLC System (C18 Column, UV Detector) Acid->HPLC_System Base Base Hydrolysis Base->HPLC_System Oxidation Oxidation Oxidation->HPLC_System Thermal Thermal Degradation Thermal->HPLC_System Photolysis Photolytic Degradation Photolysis->HPLC_System Sample_Prep Sample Preparation (Metoprolol Solution) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Thermal Sample_Prep->Photolysis Data_Analysis Data Analysis (Peak Integration, Quantification) HPLC_System->Data_Analysis Report Stability Report Data_Analysis->Report caption Workflow for Stability-Indicating HPLC Method

Caption: Workflow for Stability-Indicating HPLC Method.

Conclusion

This technical guide has provided a comprehensive overview of the key chemical properties of Metoprolol. The presented data and experimental methodologies are vital for researchers and professionals involved in the development, formulation, and quality control of Metoprolol-containing pharmaceutical products. A thorough understanding of these properties ensures the development of safe, effective, and stable drug products.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely used beta-blocker in the treatment of cardiovascular diseases. As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Metoprolol Related Compound A, identified as 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a known impurity of Metoprolol.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, intended to assist researchers, scientists, and drug development professionals in its identification, characterization, and control.

Chemical Identity and Structure

Metoprolol Related Compound A is structurally similar to Metoprolol, with the key difference being the substitution of the isopropylamino group with an ethylamino group.

IdentifierValue
IUPAC Name 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Synonyms (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, H 173/09, USP Metoprolol Related Compound A[2]
CAS Number 109632-08-8
Molecular Formula C₁₄H₂₃NO₃[1][2]
Molecular Weight 253.34 g/mol [1][2]
Chemical Structure ```
[Image of the chemical structure of Metoprolol Related Compound A]

Caption: Workflow for the synthesis and physicochemical characterization of Metoprolol Related Compound A.

Logical Relationship for Impurity Identification

The identification of an unknown impurity as Metoprolol Related Compound A follows a logical progression of analytical techniques.

Impurity_Identification_Logic Unknown_Peak Unknown Peak in Metoprolol Chromatogram MS_Analysis Mass Spectrometry (MS) - Determine Molecular Weight Unknown_Peak->MS_Analysis Propose_Structure Propose Structure based on MW and potential reaction pathways MS_Analysis->Propose_Structure NMR_Analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Confirm Connectivity Propose_Structure->NMR_Analysis Compare_Standard Compare with Certified Reference Standard of Metoprolol Related Compound A NMR_Analysis->Compare_Standard Confirmation Confirmed as Metoprolol Related Compound A Compare_Standard->Confirmation

Caption: Logical workflow for the identification of Metoprolol Related Compound A as an impurity.

Conclusion

References

In-Depth Technical Guide: 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (CAS: 109632-08-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, with the Chemical Abstracts Service (CAS) number 109632-08-8, is a recognized reference standard and a significant impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1][2] This compound is designated as Metoprolol EP Impurity A and is also known by synonyms such as C-Desmethyl Metoprolol and N-Desisopropyl-N-ethylmetoprolol.[3][4] Its unique molecular structure, featuring an ethylamino group, a phenoxy moiety, and a propanol backbone, makes it a subject of interest in pharmaceutical analysis and quality control.[4] The presence and quantity of this impurity are critical parameters in the manufacturing of Metoprolol, necessitating robust analytical methods for its detection and quantification. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, analysis, and understanding its behavior in various matrices.

PropertyValueSource
CAS Number 109632-08-8[4][5]
Molecular Formula C14H23NO3[3][5]
Molecular Weight 253.34 g/mol [3][5]
IUPAC Name 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[3]
Appearance White to Off-White Solid[4]
Synonyms Metoprolol EP Impurity A, Metoprolol Related Compound A, C-Desmethyl Metoprolol, N-Desisopropyl-N-ethylmetoprolol[3][4]

Synthesis

The synthesis of this compound is primarily documented in the context of producing reference standards for Metoprolol impurity profiling. The general synthetic route involves the reaction of an epoxide intermediate with ethylamine.

Experimental Protocol: Synthesis of this compound

The following protocol is based on a reported synthesis of Metoprolol impurities.[1]

Step 1: Synthesis of the Epoxide Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • In a clean, dry round-bottom flask, dissolve 0.5 g of 4-(2-methoxyethyl)phenol in 20 mL of dimethylformamide (DMF).

  • Initiate stirring of the mixture.

  • After 5-10 minutes of stirring, add 0.4 g of potassium carbonate (K2CO3) to the reaction mixture.

  • Continue to stir the mixture slowly for an additional 15 minutes to ensure thorough mixing.

  • Slowly add epichlorohydrin to the reaction mixture dropwise.

  • Attach a reflux condenser to the flask and heat the reaction mixture at 70°C overnight (approximately 14 hours), ensuring consistent temperature maintenance.

  • After the reflux period, allow the round-bottom flask to cool to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of the desired product.

Step 2: Synthesis of this compound

  • The synthesized epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, is then reacted with ethylamine.

  • The reaction progress is monitored by TLC to confirm the formation of the final product, this compound.

  • Purification of the final compound is typically achieved using column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination A 4-(2-methoxyethyl)phenol C K2CO3, DMF, 70°C A->C B Epichlorohydrin B->C D 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane C->D F Reaction D->F E Ethylamine E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the identification and quantification of this compound as an impurity in Metoprolol active pharmaceutical ingredients (APIs) and formulations. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Chromatography (HILIC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

An HPLC method has been developed for profiling related compounds of Metoprolol tartrate.[6] While specific parameters for the impurity are part of a broader analysis, the general approach is outlined below.

ParameterDescription
Columns Agilent Poroshell 120 EC-C18, Agilent Poroshell 120 Phenyl-Hexyl
Mobile Phase A gradient using an ammonium acetate buffer in water and acetonitrile.
Detection Diode Array Detector (DAD)
Sample Preparation The test solution is typically 0.5 mg/mL Metoprolol tartrate in the mobile phase.
Hydrophilic Interaction Chromatography (HILIC)

A HILIC method coupled with charged aerosol detection (CAD) has been developed for the impurity profiling of Metoprolol and its impurities, including Metoprolol EP Impurity A.[7]

ParameterDescription
Column Thermo Scientific™ Acclaim™ Trinity™ P2 column
Detection Diode Array Detector (DAD) and Charged Aerosol Detector (CAD)
Key Advantage The use of CAD allows for the detection of impurities that lack a UV chromophore. The charged aerosol detector has shown good sensitivity, with a limit of detection for Impurity A as low as 2.5 ng on the column.[7]

Pharmacological Activity and Signaling Pathways

As of the current literature review, there is a significant lack of specific pharmacological data for this compound. Its investigation has been primarily focused on its role as a process-related impurity in Metoprolol. While structurally related compounds, such as Metoprolol itself, are well-characterized as beta-1 selective adrenergic receptor blockers, the specific biological activity and potency of this N-desisopropyl-N-ethyl analog have not been extensively reported.

A study on structurally similar compounds, 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols, indicated that they possess both beta-1 and beta-2 adrenolytic activity.[8] However, direct extrapolation of these findings to this compound is not appropriate without specific experimental validation.

Consequently, there is no available information to describe its involvement in any specific signaling pathways. Further research would be required to elucidate its pharmacological profile and mechanism of action.

Conclusion

This compound is a critical compound in the context of pharmaceutical quality control for Metoprolol. This guide has provided a detailed overview of its chemical properties, a reproducible synthesis protocol, and modern analytical methods for its detection and quantification. The synthesis workflow and analytical parameters presented herein offer valuable resources for researchers and drug development professionals. A notable gap in the current knowledge is the lack of specific pharmacological data for this compound. Future research efforts could be directed towards evaluating its biological activity to fully understand its potential impact as an impurity.

References

An In-depth Technical Guide to C-Desmethyl Metoprolol: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C-Desmethyl Metoprolol, a known impurity of the widely used beta-blocker, Metoprolol. This document details its chemical structure, nomenclature, and a laboratory-scale synthesis protocol. The information herein is intended to support researchers and professionals in drug development and quality control in understanding and managing this specific impurity.

Nomenclature and Structure

C-Desmethyl Metoprolol is recognized as Metoprolol EP Impurity A in the European Pharmacopoeia.[1][2][3] Its formal chemical name is (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1][2][4][5][6][7][8] The structure of C-Desmethyl Metoprolol is closely related to Metoprolol, with the key difference being the substitution of the isopropylamino group in Metoprolol with an ethylamino group.

Below is a table summarizing the nomenclature and key identifiers for C-Desmethyl Metoprolol.

IdentifierValue
Common Name C-Desmethyl Metoprolol
Systematic (IUPAC) Name (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1][2][4][5][6][7][8]
Synonyms Metoprolol EP Impurity A[1][2][3], Metoprolol Related Compound A
CAS Number 109632-08-8[1][5][6][7][9]
Molecular Formula C₁₄H₂₃NO₃[4][5][7][9]
Molecular Weight 253.34 g/mol [4][5][7][9]

Structural Relationship between Metoprolol and C-Desmethyl Metoprolol

The following diagram illustrates the structural difference between Metoprolol and its C-Desmethyl analog.

G Structural Comparison cluster_metoprolol Metoprolol cluster_cdesmethyl C-Desmethyl Metoprolol Metoprolol Metoprolol_label 1-[4-(2-Methoxyethyl)phenoxy]- 3-(isopropylamino)propan-2-ol CDesmethyl_label (2RS)-1-(Ethylamino)-3- [4-(2-methoxyethyl)phenoxy]propan-2-ol Metoprolol_label->CDesmethyl_label Structural Difference: Isopropyl group vs. Ethyl group CDesmethyl

A diagram illustrating the structural difference between Metoprolol and C-Desmethyl Metoprolol.

Physicochemical and Analytical Data

This section summarizes the available physicochemical and analytical data for C-Desmethyl Metoprolol. While some data is available from commercial suppliers of the reference standard, detailed spectroscopic data such as NMR peak lists and mass spectrometry fragmentation patterns are not widely published. Researchers requiring this information should obtain the certified reference material which is typically accompanied by a comprehensive certificate of analysis.[5][6][10]

Table 2: Physicochemical and Analytical Properties

PropertyValue/Information
Appearance White to Off-White Solid[5]
Solubility Soluble in Methanol[6]
Storage Temperature 2-8 °C[6][9]
Purity by HPLC ≥ 95% (as specified by commercial suppliers)[6]
¹H NMR Data Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10]
¹³C NMR Data Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10]
Mass Spectrometry Data Not publicly available. Obtainable from suppliers of the reference standard.[5][6][10]
Infrared (IR) Spectrum Not publicly available. Obtainable from suppliers of the reference standard.[5][6]
Thermogravimetric Analysis (TGA) Not publicly available. Obtainable from suppliers of the reference standard.[5][6]

Synthesis of C-Desmethyl Metoprolol (Metoprolol EP Impurity A)

The synthesis of C-Desmethyl Metoprolol can be achieved through a two-step process starting from 4-(2-methoxyethyl)phenol.[11] The general synthetic scheme involves the formation of an epoxide intermediate followed by a ring-opening reaction with ethylamine.

Experimental Protocol

Step I: Synthesis of the intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane [11]

  • In a clean and dry round-bottom flask (RBF), combine 0.5 g of 4-(2-methoxyethyl) phenol with 20 mL of dimethylformamide (DMF).

  • Stir the mixture for 5 to 10 minutes.

  • Add 0.4 g of potassium carbonate (K₂CO₃) to the reaction mixture and continue stirring for 15 minutes.

  • Slowly add epichlorohydrin dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture at 70°C overnight (approximately 14 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the RBF to room temperature.

  • The resulting intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane, is used in the next step.

Step II: Synthesis of 1-Ethylamino-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol [11]

  • In a clean and dry RBF, place 2 g of the intermediate from Step I.

  • Add 20 mL of methanol and stir the mixture.

  • After 5 to 10 minutes of stirring, add 0.7 ml of ethylamine.

  • Continue stirring for 15 minutes to ensure thorough mixing.

  • Transfer the RBF to a preheated oil bath at 80°C.

  • Attach a reflux condenser and reflux the reaction mixture for approximately 14 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, the desired product, C-Desmethyl Metoprolol, can be isolated and purified using appropriate techniques such as column chromatography.

Synthetic Workflow Diagram

The following diagram outlines the experimental workflow for the synthesis of C-Desmethyl Metoprolol.

G Synthesis of C-Desmethyl Metoprolol cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination start1 Start: 4-(2-methoxyethyl)phenol reagents1 Add DMF, K₂CO₃, Epichlorohydrin start1->reagents1 reaction1 Reflux at 70°C (approx. 14h) reagents1->reaction1 monitoring1 Monitor with TLC reaction1->monitoring1 intermediate Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane monitoring1->intermediate reagents2 Add Methanol, Ethylamine intermediate->reagents2 Proceed to Step 2 reaction2 Reflux at 80°C (approx. 14h) reagents2->reaction2 monitoring2 Monitor with TLC reaction2->monitoring2 product Product: C-Desmethyl Metoprolol monitoring2->product

References

In-depth Technical Guide: Predicted Biological Activity of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides an in-depth analysis of the predicted biological activity of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This compound is recognized as Metoprolol Impurity A, a derivative of the well-characterized β1-selective adrenergic receptor antagonist, Metoprolol.[1][2] Due to a lack of extensive direct pharmacological data for this specific impurity, this guide infers its biological activity based on the comprehensive data available for Metoprolol and established structure-activity relationships for β-blockers.

Introduction

This compound is a close structural analog of Metoprolol, a widely prescribed medication for a variety of cardiovascular conditions, including hypertension, angina pectoris, and heart failure.[3] Metoprolol's therapeutic efficacy stems from its selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[3][4] The structural similarity between this compound and Metoprolol, differing only by the substitution of an ethyl group for an isopropyl group on the amine, suggests that it may exhibit a similar pharmacological profile, likely acting as a β-adrenergic receptor antagonist. This guide will explore the predicted mechanism of action, quantitative pharmacological parameters, and pharmacokinetic properties of this compound, drawing heavily on the extensive research conducted on Metoprolol.

Predicted Pharmacological Profile

Based on the structure-activity relationships of aryloxypropanolamine β-blockers, this compound is predicted to be a β-adrenergic receptor antagonist. The para-substitution on the phenoxy ring is a key determinant of β1-selectivity.[5] However, the smaller ethyl group on the amine compared to the isopropyl group in Metoprolol may influence its affinity and selectivity for β-adrenergic receptor subtypes.

Mechanism of Action

The predicted mechanism of action for this compound is the competitive antagonism of β1-adrenergic receptors. By binding to these receptors, it would prevent the binding of endogenous catecholamines like norepinephrine and epinephrine.[6] This blockade would inhibit the downstream signaling cascade, which involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[7] The reduction in intracellular cAMP would lead to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a decrease in atrioventricular nodal conduction velocity.[8]

Signaling Pathway Diagram

Beta-1 Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Norepinephrine/ Epinephrine Catecholamine->Receptor Activates Compound 1-(Ethylamino)-3-(4-(2-methoxyethyl) phenoxy)propan-2-ol (Predicted Antagonist) Compound->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Heart Rate, Decreased Contractility PKA->Cellular_Response Leads to

Caption: Predicted mechanism of action via β1-adrenergic receptor blockade.

Quantitative Pharmacological Data (Inferred from Metoprolol)

The following tables summarize the quantitative pharmacological and pharmacokinetic data for Metoprolol, which can be used as an estimate for the activity of its ethylamino analog.

Table 1: Receptor Binding Affinity of Metoprolol

ParameterReceptor SubtypeValueSpeciesRadioligandTissue SourceReference
-log Ki (M) β17.73 ± 0.10Guinea Pig[125I]-(S)-pindololLeft Ventricular Free Wall[6]
β26.28 ± 0.06Guinea Pig[125I]-(S)-pindololSoleus Muscle[6]
β1/β2 Selectivity Ratio -~30-40Human/AnimalVariousVarious[[“]]

Table 2: In Vivo Potency of Metoprolol

ParameterEffectValue (-log ED50, µmol/kg)SpeciesExperimental ModelReference
(S)-Metoprolol β1-blockade7.04 ± 0.16CatAnesthetized, sympathetic nerve stimulation[6]
(R)-Metoprolol β1-blockade4.65 ± 0.16CatAnesthetized, sympathetic nerve stimulation[6]

Table 3: Pharmacokinetic Properties of Metoprolol

ParameterValueConditionsReference
Bioavailability ~50%Oral administration[10]
Protein Binding ~12%Human serum albumin[7]
Elimination Half-life 3-7 hours-[7]
Metabolism Primarily hepatic via CYP2D6-[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize β-adrenergic receptor antagonists like Metoprolol.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenergic receptors.

Materials:

  • Membrane preparations from tissues or cells expressing β1- (e.g., guinea-pig left ventricular free wall) and β2- (e.g., guinea-pig soleus muscle) adrenergic receptors.[6]

  • Radioligand: A high-affinity β-adrenergic receptor radioligand, such as [125I]-(S)-pindolol.[6]

  • Test compound: this compound at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).[11]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[11]

  • Non-specific binding control: A high concentration of a non-labeled β-blocker (e.g., 10 µM propranolol).[11]

  • Glass fiber filters and a filtration apparatus.

  • Gamma or scintillation counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and a range of concentrations of the test compound.

  • Incubations are typically carried out at 37°C for 60 minutes to allow the binding to reach equilibrium.[11]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[11][12]

  • Wash the filters with ice-cold wash buffer to minimize non-specific binding.[11][12]

  • Measure the radioactivity retained on the filters using a counter.

  • Determine non-specific binding in the presence of the non-specific binding control.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[11]

Experimental Workflow Diagram

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

Caption: A typical workflow for a radioligand competition binding assay.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor binding, i.e., the inhibition of agonist-stimulated cAMP production.

Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production in cells expressing β1-adrenergic receptors.

Materials:

  • A cell line expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells).

  • A β-adrenergic receptor agonist (e.g., isoproterenol).[13]

  • Test compound: this compound at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

  • Cell lysis buffer.

  • A commercial cAMP assay kit (e.g., ELISA, TR-FRET, or radioimmunoassay).[13][14]

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a PDE inhibitor.[13]

  • Incubate the cells with various concentrations of the test compound (the antagonist).

  • Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 concentration of isoproterenol) for a defined period (e.g., 10-15 minutes).[13]

  • Terminate the stimulation and lyse the cells to release intracellular cAMP.[13]

  • Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's protocol.

  • Plot the percentage inhibition of the agonist response against the concentration of the test compound.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

Based on its structural similarity to Metoprolol, this compound is predicted to be a β1-selective adrenergic receptor antagonist. It is expected to competitively inhibit the binding of catecholamines to β1-receptors, thereby reducing heart rate and myocardial contractility. The quantitative pharmacological and pharmacokinetic parameters are likely to be in a similar range to those of Metoprolol, although the smaller ethyl group on the amine may result in some differences in potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the empirical determination of the precise biological activity of this compound. Further research is warranted to definitively characterize its pharmacological profile and to understand its potential as a therapeutic agent or its significance as a pharmaceutical impurity.

References

The Elusive Pharmacological Profile of N-Desisopropyl-N-ethylmetoprolol: A Look into Metoprolol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the pharmacological profile of N-Desisopropyl-N-ethylmetoprolol has revealed no publicly available data for a compound with this specific chemical name. This suggests that N-Desisopropyl-N-ethylmetoprolol may not be a known metabolite of metoprolol or a synthesized compound with a characterized pharmacological profile. The focus of this guide, therefore, shifts to the known metabolic pathways of metoprolol and the pharmacological activities of its identified metabolites, providing a relevant context for researchers, scientists, and drug development professionals.

Metoprolol, a widely used beta-blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.[3] While O-demethylation and subsequent oxidation lead to the inactive metabolite metoprolol acid, α-hydroxylation results in the formation of α-hydroxymetoprolol, an active metabolite with approximately one-tenth the beta-blocking potency of the parent drug.[3][4]

The third significant metabolic route, N-dealkylation, leads to the formation of N-desisopropyl metoprolol.[3] This compound, with the chemical name 1-Amino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol and CAS number 74027-60-4, is a known metabolite.[5] However, further N-ethylation of this metabolite to form N-Desisopropyl-N-ethylmetoprolol is not described in the reviewed literature.

Metoprolol Metabolism Overview

The metabolic fate of metoprolol is complex and stereoselective, with the R-enantiomer being more rapidly metabolized than the S-enantiomer in extensive metabolizers of CYP2D6.[4] The primary routes of metabolism are summarized in the table below.

Metabolic PathwayKey Enzyme(s)Resulting Metabolite(s)Pharmacological Activity of MetaboliteContribution to Overall Metabolism
O-demethylationCYP2D6, CYP3A4, CYP2B6, CYP2C9O-demethylmetoprolol (transient) -> Metoprolol acidInactive~65%
α-hydroxylationCYP2D6α-hydroxymetoprololActive (approx. 1/10th potency of metoprolol)~10%
N-dealkylationCYP enzymesN-desisopropyl metoprololNot well-characterized in publicly available literature~10%

Table 1: Major Metabolic Pathways of Metoprolol. [3][4]

Experimental Protocols

Detailed experimental protocols for studying metoprolol metabolism often involve in vitro and in vivo methods.

In Vitro Metabolism Studies:

  • Human Liver Microsomes (HLMs): HLMs are a common in vitro system to study hepatic metabolism. A typical experiment would involve incubating metoprolol with HLMs in the presence of NADPH (a necessary cofactor for CYP enzymes). The formation of metabolites over time is then monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Recombinant CYP Enzymes: To identify the specific CYP isoforms responsible for metoprolol metabolism, experiments are conducted using recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells). Each recombinant enzyme is incubated with metoprolol to determine its catalytic activity towards the drug.

In Vivo Metabolism and Pharmacokinetic Studies:

  • Human Studies: In clinical studies, metoprolol is administered to healthy volunteers or patients, and blood and urine samples are collected at various time points. The concentrations of the parent drug and its metabolites are then quantified to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.[1]

  • Phenotyping: To assess the role of CYP2D6 in metoprolol metabolism, phenotyping studies are often conducted. This can involve co-administering metoprolol with a known CYP2D6 inhibitor, like quinidine, and observing the changes in metoprolol's pharmacokinetics.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of metoprolol and its active metabolites is the blockade of β-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[6] The signaling pathway and a typical experimental workflow for identifying metabolites are depicted below.

G_protein_signaling Metoprolol Metoprolol / Active Metabolite Beta_Receptor β-Adrenergic Receptor Metoprolol->Beta_Receptor Blocks G_Protein G Protein (Gs) Beta_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Phosphorylates targets leading to experimental_workflow cluster_in_vitro In Vitro Metabolism cluster_in_vivo In Vivo Pharmacokinetics Metoprolol_Incubation Incubate Metoprolol with Human Liver Microsomes / Recombinant CYPs Sample_Preparation_invitro Sample Preparation (e.g., protein precipitation, extraction) Metoprolol_Incubation->Sample_Preparation_invitro LCMS_Analysis_invitro LC-MS/MS Analysis Sample_Preparation_invitro->LCMS_Analysis_invitro Metabolite_Identification_invitro Metabolite Identification and Quantification LCMS_Analysis_invitro->Metabolite_Identification_invitro Drug_Administration Administer Metoprolol to Subjects Sample_Collection Collect Blood and Urine Samples Drug_Administration->Sample_Collection Sample_Preparation_invivo Sample Preparation Sample_Collection->Sample_Preparation_invivo LCMS_Analysis_invivo LC-MS/MS Analysis Sample_Preparation_invivo->LCMS_Analysis_invivo PK_Analysis Pharmacokinetic Analysis LCMS_Analysis_invivo->PK_Analysis

References

An In-depth Technical Guide to the Mechanism of Action of Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential mechanisms of action of impurities associated with the widely prescribed beta-blocker, Metoprolol. Given the critical importance of impurity profiling in drug safety and efficacy, this document consolidates available pharmacological and toxicological data, outlines relevant experimental protocols, and visualizes key pathways and workflows. While extensive research has been conducted on Metoprolol itself, detailed mechanistic data for many of its impurities remain limited in the public domain. This guide presents the current state of knowledge and provides the scientific framework for the evaluation of these compounds.

Introduction to Metoprolol and its Impurities

Metoprolol is a cardioselective β1-adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and heart failure.[1] Its therapeutic effect is primarily achieved by blocking the action of catecholamines (e.g., norepinephrine and epinephrine) at β1-receptors in the heart, leading to a reduction in heart rate, cardiac contractility, and blood pressure. Impurities in the Metoprolol drug substance can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API) during storage, or metabolism in the body. These impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the FDA and through ICH guidelines.[2][3]

Profile of Known Metoprolol Impurities

A number of impurities related to Metoprolol have been identified and are listed in various pharmacopeias (e.g., European Pharmacopoeia - EP) or have been characterized in scientific literature. These include process-related impurities, degradation products, and metabolites.

Table 1: Summary of Known Metoprolol Impurities and Metabolites

Impurity NameChemical NameCAS NumberMolecular FormulaNotes
Metoprolol EP Impurity A (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol109632-08-8C₁₄H₂₃NO₃Process-related impurity. Structurally similar to Metoprolol, with an ethyl group instead of an isopropyl group.
Metoprolol EP Impurity D 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol62572-90-1C₁₂H₁₈O₄Degradation product, formed by hydrolysis of the epoxide intermediate in Metoprolol synthesis.[4]
Metoprolol EP Impurity F 1-phenoxy-3-(propan-2-ylamino)propan-2-ol7695-63-8C₁₂H₁₉NO₂Process-related impurity. Lacks the 4-(2-methoxyethyl) substituent on the phenoxy ring.
Metoprolol EP Impurity G (Tyrosol) 2-(4-Hydroxyphenyl)ethanol501-94-0C₈H₁₀O₂Process-related impurity or degradation product. Also a known natural phenolic antioxidant.[5]
Metoprolol EP Impurity J 1-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]-3-[(1-methylethyl)amino]-2-propanol163685-37-8C₁₈H₃₁NO₅A dimeric impurity.
Metoprolol EP Impurity M 1,3-bis(isopropylamino)propan-2-ol343785-33-1 (free base)C₉H₂₂N₂OProcess-related impurity.
N-Desisopropyl Metoprolol 1-amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol74027-60-4C₁₂H₁₉NO₃A metabolite of Metoprolol.
α-Hydroxymetoprolol 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propane-2,α-diol-C₁₅H₂₅NO₄An active metabolite of Metoprolol.
N-Nitroso Metoprolol 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol138768-62-4C₁₅H₂₄N₂O₄A potential genotoxic impurity formed by nitrosation of Metoprolol.[6]
Metoprolol Dimer 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol230975-30-1C₂₁H₂₈O₅A dimeric impurity.

Mechanisms of Action of Specific Impurities

Detailed pharmacological data for most Metoprolol impurities are not publicly available. However, based on available research and structural analysis, the following mechanisms can be described or inferred.

Beta-Adrenergic Receptor Activity

Impurities that retain the core pharmacophore of Metoprolol—the aryloxypropanolamine structure—have the potential to interact with beta-adrenergic receptors.

  • α-Hydroxymetoprolol: This active metabolite has been shown to possess beta-blocking activity, but its potency is approximately one-tenth that of Metoprolol.

  • Metoprolol EP Impurity A and F: Due to their structural similarity to Metoprolol, it is plausible that these impurities could act as competitive antagonists at β1-adrenergic receptors.[7][8] However, the alterations to the amine substituent (Impurity A) or the phenoxy group (Impurity F) would likely result in significantly lower binding affinity and/or selectivity compared to the parent drug. Experimental verification is required to confirm this hypothesis.

  • Other Impurities (D, G, J, M, Dimer): Impurities lacking the complete aryloxypropanolamine structure, such as Impurity D (a diol) and Impurity G (a simple phenol), are unlikely to exhibit significant beta-blocking activity.

Metoprolol and potentially some of its structurally related impurities exert their primary effect by competitively inhibiting the binding of norepinephrine and epinephrine to β1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate the Gs alpha subunit. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins and L-type calcium channels, resulting in increased heart rate and contractility. By blocking this cascade, Metoprolol reduces cardiac workload.

Beta-1 Adrenergic Signaling Pathway cluster_membrane Cell Membrane B1AR β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B1AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->B1AR Activates Metoprolol Metoprolol/ Impurity Metoprolol->B1AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylates Response Increased Heart Rate & Contractility Ca_channel->Response Ca_ion Ca²⁺ Influx Ca_ion->Ca_channel

Caption: Beta-1 adrenergic receptor signaling pathway and site of inhibition by Metoprolol.

Genotoxic Mechanism of N-Nitroso Metoprolol

N-Nitroso Metoprolol is a nitrosamine impurity of significant concern due to its potential genotoxicity.[6] Research has shown that this compound can induce DNA damage.

  • Mechanism: N-Nitroso Metoprolol requires metabolic activation to exert its genotoxic effect. It does not directly cause DNA fragmentation in cell lines that lack metabolic enzymes (e.g., V79 Chinese hamster lung cells). However, in primary cultures of rat and human hepatocytes, which are metabolically active, it causes dose-dependent DNA fragmentation.[9][10] This indicates that liver enzymes (likely cytochrome P450s) convert N-Nitroso Metoprolol into a reactive electrophilic species that can then form adducts with DNA, leading to strand breaks and triggering DNA repair mechanisms. If this damage is not properly repaired, it can lead to mutations and potentially cancer.

Table 2: Quantitative Genotoxicity Data for N-Nitroso Metoprolol

AssayCell TypeEndpointEffective Concentration RangeReference
DNA Fragmentation (Alkaline Elution)Rat and Human HepatocytesDNA strand breaks0.1 - 1 mM[9]
DNA Repair Synthesis (Autoradiography)Rat and Human HepatocytesUnscheduled DNA synthesis0.1 - 1 mM[9]
Micronucleus TestRat Hepatocytes (in vivo)Micronucleus formation1000 mg/kg[11]

digraph "Genotoxicity Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

Impurity [label="N-Nitroso Metoprolol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Activation\n(e.g., CYP450 in Liver)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reactive_Metabolite [label="Reactive Electrophilic\nMetabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="DNA Damage\n(e.g., Strand Breaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Repair [label="DNA Repair\nMechanisms", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mutation [label="Mutations\n(if repair fails)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Impurity -> Metabolism; Metabolism -> Reactive_Metabolite; Reactive_Metabolite -> DNA [label="Covalently Binds"]; DNA -> Adducts [arrowhead=none]; Adducts -> Damage; Damage -> Repair; Repair -> DNA [label="Successful Repair", color="#34A853"]; Repair -> Mutation [label="Repair Failure", color="#EA4335"]; }

Caption: Proposed mechanism for the genotoxicity of N-Nitroso Metoprolol.

Antioxidant and Cardioprotective Effects of Impurity G (Tyrosol)

Metoprolol EP Impurity G is chemically identical to Tyrosol (2-(4-hydroxyphenyl)ethanol), a natural phenolic compound found in olive oil.[5] Unlike other impurities, Tyrosol has been studied for its own biological effects, which are distinct from beta-blockade.

  • Mechanism: Tyrosol acts as an antioxidant, protecting cells from oxidative stress.[12] It has also demonstrated cardioprotective effects in preclinical models. Studies suggest that Tyrosol activates pro-survival signaling pathways in the heart, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS).[13] Furthermore, it has been shown to induce the expression of Sirtuin 1 (SIRT1), a protein linked to cellular longevity and stress resistance.[13] This mechanism suggests a potential beneficial effect, although its relevance at the low concentrations found as an impurity is unknown.

Cardioprotective Pathway of Tyrosol Tyrosol Impurity G (Tyrosol) Akt Akt Tyrosol->Akt Promotes Phosphorylation eNOS eNOS Tyrosol->eNOS Promotes Phosphorylation SIRT1 SIRT1 Tyrosol->SIRT1 Induces Expression Oxidative_Stress Oxidative Stress Tyrosol->Oxidative_Stress Reduces Protection Cell Survival & Stress Resistance Akt->Protection eNOS->Protection SIRT1->Protection

Caption: Proposed cardioprotective signaling pathways activated by Metoprolol Impurity G (Tyrosol).

Experimental Protocols for Impurity Characterization

The following sections describe standard, exemplary protocols that are used to determine the pharmacological and toxicological profiles of beta-blockers and their impurities.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A competitive binding format is used to measure how effectively an impurity competes with a known radiolabeled ligand for binding to β1- and β2-adrenergic receptors.

Objective: To determine the binding affinity (Ki) of a Metoprolol impurity for β1- and β2-adrenergic receptors.

Materials:

  • Membrane Preparations: Cell membranes from cell lines stably expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: A non-selective or selective beta-receptor antagonist radiolabeled with a high-specific-activity isotope, such as [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).[14]

  • Test Compound: The Metoprolol impurity of interest, dissolved and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker (e.g., 10 µM Propranolol).[14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

  • Scintillation Counter.

Protocol:

  • Plate Setup: In a 96-well plate, set up wells for Total Binding (membranes + radioligand + buffer), Non-specific Binding (membranes + radioligand + non-specific control), and Competition (membranes + radioligand + serial dilutions of the test impurity).

  • Incubation: Add the membrane preparation, appropriate control or test compound solution, and finally the radioligand to each well.

  • Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test impurity.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ (the concentration of impurity that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[16]

Radioligand Binding Assay Workflow Start Start: Prepare Reagents Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Start->Setup Incubate Add Membranes, Compounds, & Radioligand. Incubate. Setup->Incubate Filter Terminate by Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counter) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: General workflow for a competitive radioligand binding assay.

Functional cAMP Assay

This assay measures the functional consequence of receptor binding by quantifying the level of the second messenger, cAMP. It can determine if an impurity is an antagonist (blocks agonist-induced cAMP production), an agonist (stimulates cAMP production), or a partial agonist.

Objective: To determine the functional activity (antagonism or agonism) of a Metoprolol impurity at β1-adrenergic receptors.

Materials:

  • Cell Line: A cell line expressing the human β1-adrenergic receptor (e.g., HEK293).

  • Agonist: A known beta-agonist, such as Isoproterenol.

  • Test Compound: The Metoprolol impurity of interest.

  • cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[17]

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

Protocol (Antagonist Mode):

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test impurity (or vehicle control) in the presence of a PDE inhibitor for a short period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC₈₀ of Isoproterenol) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP level against the log concentration of the impurity to generate a dose-response curve and determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

In Vitro Cytotoxicity and Genotoxicity Assays

These assays are essential for evaluating the toxicological potential of impurities.

Cytotoxicity Assay (e.g., MTT Assay):

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Protocol Outline:

    • Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

    • Expose the cells to various concentrations of the impurity for a defined period (e.g., 24-72 hours).

    • Add MTT reagent and incubate, allowing formazan crystals to form.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (concentration causing 50% cytotoxicity).[18]

Genotoxicity Assay (e.g., Ames Test or Hepatocyte DNA Damage Assay):

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used screening test to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes required for histidine synthesis. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect compounds that require activation.[19]

  • Hepatocyte DNA Damage Assay: As used for N-Nitroso Metoprolol, this involves exposing primary hepatocytes to the impurity.[9] DNA damage can be quantified using methods like the alkaline elution assay , which measures the rate at which DNA single strands pass through a filter, with a faster rate indicating more strand breaks.

Conclusion

The safety and efficacy of Metoprolol are contingent upon the stringent control of its impurities. While the primary mechanism of Metoprolol is well-understood, the specific biological activities of most of its related compounds are not well-documented in publicly accessible literature. This guide has synthesized the available information, highlighting the known genotoxic mechanism of N-Nitroso Metoprolol and the distinct antioxidant and cardioprotective actions of Impurity G (Tyrosol). For impurities that are structurally analogous to Metoprolol, a potential for interaction with adrenergic receptors can be inferred, though this requires experimental confirmation. The provided experimental protocols offer a clear framework for the pharmacological and toxicological characterization of these and other pharmaceutical impurities, forming a crucial component of drug development and regulatory submission. Further research into the specific mechanisms of these compounds is essential for a complete understanding of the safety profile of Metoprolol.

References

The Synthesis of Metoprolol and Its Analogues: A Comprehensive Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metoprolol, a selective β₁ receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its synthesis and the development of its analogues remain a significant area of research in medicinal chemistry, driven by the quest for improved pharmacological profiles, novel therapeutic applications, and more efficient manufacturing processes. This technical guide provides a comprehensive review of the key synthetic strategies for Metoprolol and its analogues, presenting detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Racemic Synthesis of Metoprolol

The most common and industrially applied synthesis of racemic Metoprolol starts from 4-(2-methoxyethyl)phenol. The general approach involves a two-step process: the formation of an epoxide intermediate followed by its reaction with isopropylamine.

A prevalent method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the key intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane. This epoxide is then subjected to a nucleophilic ring-opening reaction with isopropylamine to yield racemic Metoprolol.[1]

G A 4-(2-methoxyethyl)phenol C 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane A->C Base (e.g., NaOH) B Epichlorohydrin B->C E Racemic Metoprolol C->E D Isopropylamine D->E

Experimental Protocol: Racemic Metoprolol Synthesis[1]

Step 1: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

  • To a solution of 4-(2-methoxyethyl)phenol in a suitable solvent (e.g., water, methanol, or a biphasic system), an aqueous solution of sodium hydroxide or potassium hydroxide is added.

  • Epichlorohydrin is then added portion-wise while maintaining the reaction temperature.

  • The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Upon completion, the organic layer containing the epoxide is separated, washed, and the solvent is removed under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of Metoprolol

  • The crude 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane is dissolved in a suitable solvent such as methanol, ethanol, or isopropyl alcohol.

  • Isopropylamine is added to the solution, and the mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC).

  • After completion, the excess isopropylamine and solvent are removed by distillation.

  • The resulting crude Metoprolol base is then purified by crystallization from an appropriate solvent system (e.g., acetone/petroleum ether) to afford the final product.[1]

Starting MaterialReagentsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-(2-methoxyethyl)phenolEpichlorohydrinNaOHWater/Methanol40492.3 (epoxide)[1]
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropaneIsopropylamine-MethanolReflux787.3[1]
4-(2-methoxyethyl)phenolEpichlorohydrinKOHWater60495.2 (epoxide)
1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropaneIsopropylamine-Isopropanol60493.6[1]

Enantioselective Synthesis of (S)-Metoprolol

The therapeutic activity of Metoprolol resides primarily in the (S)-enantiomer. Consequently, various enantioselective synthetic strategies have been developed to produce the optically pure isomer, minimizing the administration of the less active and potentially side-effect-inducing (R)-enantiomer.

Chiral Pool Synthesis

One approach utilizes chiral starting materials, such as (R)- or (S)-epichlorohydrin, to introduce the desired stereochemistry. The reaction of 4-(2-methoxyethyl)phenol with (S)-epichlorohydrin, for instance, directly yields the (S)-epoxide, which upon reaction with isopropylamine, produces (S)-Metoprolol.

G A 4-(2-methoxyethyl)phenol C (S)-1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane A->C Base B (S)-Epichlorohydrin B->C E (S)-Metoprolol C->E D Isopropylamine D->E

Chemoenzymatic Synthesis

Chemoenzymatic methods offer an elegant and environmentally friendly approach to enantiomerically pure β-blockers. These strategies often involve the kinetic resolution of a racemic intermediate catalyzed by an enzyme, typically a lipase.

A common chemoenzymatic route to (S)-Metoprolol involves the enzymatic acylation of a racemic halohydrin intermediate. For example, the racemic chlorohydrin, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, can be subjected to kinetic resolution using an immobilized lipase, such as Candida antarctica lipase B (CALB), in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer can then be converted to (S)-Metoprolol.

G cluster_0 Kinetic Resolution A Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol B (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol acetate A->B CALB, Acyl Donor C (S)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol A->C Unreacted D (S)-Metoprolol C->D 1. Isopropylamine 2. Deprotection (if necessary)

Step 1: Synthesis of Racemic 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • 4-(2-methoxyethyl)phenol is reacted with epichlorohydrin in the presence of a base as described in the racemic synthesis. The resulting epoxide is then opened with a chloride source, such as lithium chloride, in the presence of an acid to yield the racemic chlorohydrin.

Step 2: Enzymatic Kinetic Resolution

  • The racemic chlorohydrin is dissolved in a suitable organic solvent (e.g., toluene, hexane).

  • Immobilized Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate, acetic anhydride) are added to the solution.

  • The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by chiral HPLC.

  • The enzyme is filtered off, and the acylated (R)-enantiomer and the unreacted (S)-chlorohydrin are separated by column chromatography.

Step 3: Synthesis of (S)-Metoprolol

  • The optically pure (S)-chlorohydrin is reacted with isopropylamine, typically in a sealed vessel at elevated temperature, to yield (S)-Metoprolol.

  • The product is then purified by crystallization.

IntermediateEnzymeAcyl DonorSolventTemperature (°C)Time (h)Enantiomeric Excess (ee)Reference
Racemic chlorohydrinCALBVinyl acetateToluene4024>99% for (S)-alcohol
Racemic chlorohydrinPseudomonas cepacia lipaseAcetic anhydrideDiisopropyl ether304898% for (R)-acetate

Synthesis of Metoprolol Analogues

The development of Metoprolol analogues has been driven by the desire to improve properties such as β₁-selectivity, duration of action, and metabolic stability, as well as to explore new therapeutic applications.

Analogues with Modified Aromatic Ring Substituents

Modifications to the para-substituent on the phenyl ring can significantly impact the pharmacological profile. For example, replacing the 2-methoxyethyl group with other functionalities has led to the development of other well-known β-blockers.

  • Atenolol: Features an acetamido group at the para-position, which increases its hydrophilicity and reduces CNS side effects.

  • Betaxolol: Incorporates a cyclopropylmethoxyethyl group, leading to increased lipophilicity and a longer half-life compared to Metoprolol.

The synthesis of these analogues generally follows a similar pathway to that of Metoprolol, starting from the corresponding substituted phenol.

Analogues with Modified Amino Substituents

Variations in the N-alkyl substituent of the amino group can also influence activity and selectivity. While the isopropyl group is common in many β-blockers, other alkyl or aralkyl groups have been explored. The synthesis of these analogues typically involves the reaction of the epoxide intermediate with the desired primary amine.

Analogues with Modified Propanolamine Backbone

Alterations to the 1-amino-3-aryloxy-2-propanol core are less common but have been investigated to probe the structural requirements for β-adrenergic antagonism.

Structure-Activity Relationships (SAR)

The extensive research into Metoprolol and its analogues has led to a well-defined structure-activity relationship for aryloxypropanolamine β-blockers:

  • Aromatic Ring: A substituted phenyl or other aromatic ring system is essential for activity.

  • Ether Linkage: The aryloxypropanolamine backbone is a key structural feature.

  • Hydroxyl Group: The secondary alcohol on the propanolamine chain is crucial for binding to the β-adrenergic receptor. The (S)-configuration is significantly more active.

  • Amino Group: A secondary amine with a bulky substituent, such as an isopropyl or tert-butyl group, is optimal for antagonist activity.

  • Para-Substitution: The nature of the substituent at the para-position of the aromatic ring is a primary determinant of β₁-selectivity.

G cluster_0 Determinants of Activity A Aryloxypropanolamine Scaffold B Aromatic Ring (e.g., Phenyl) A->B C Propanolamine Chain with (S)-OH A->C D Secondary Amine (e.g., Isopropyl) A->D E Para-Substituent B->E

Conclusion

The synthesis of Metoprolol and its analogues has evolved significantly, with a clear trend towards more efficient, stereoselective, and environmentally benign methodologies. The classic racemic synthesis remains a cost-effective industrial process, while enantioselective approaches, particularly chemoenzymatic methods, are gaining prominence for producing the therapeutically active (S)-enantiomer. The continued exploration of new analogues, guided by a well-established understanding of their structure-activity relationships, holds promise for the development of next-generation β-blockers with enhanced therapeutic profiles. This guide serves as a foundational resource for researchers and professionals in the field, providing a detailed overview of the synthetic landscape of this important class of pharmaceuticals.

References

The Metabolic Fate of Metoprolol: A Technical Guide to its Biotransformation and Resulting Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathways of metoprolol, a widely prescribed beta-blocker. The following sections detail the biotransformation of metoprolol into its major metabolites, which for the purpose of this guide are considered metabolic impurities, the enzymes governing these transformations, quantitative data on its metabolism, and detailed experimental protocols for their analysis.

Introduction to Metoprolol Metabolism

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being biotransformed before excretion. The primary routes of metabolism are O-demethylation, α-hydroxylation, and N-dealkylation. These processes are predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a critical role. The genetic polymorphism of CYP2D6 leads to significant inter-individual variability in metoprolol's pharmacokinetic profile. While the major metabolites of metoprolol are generally considered to have negligible pharmacological activity, understanding their formation is crucial for a complete safety and efficacy profile of the drug.

The Core Metabolic Pathways of Metoprolol

The biotransformation of metoprolol follows three main pathways, leading to the formation of several key metabolites.

O-Demethylation

The most prominent metabolic pathway for metoprolol is O-demethylation of the methoxyethyl side chain, accounting for approximately 65% of its metabolism.[1] This reaction is primarily catalyzed by CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[1][2] The initial product of this pathway is O-desmethylmetoprolol, which is subsequently oxidized to the inactive carboxylic acid metabolite, metoprolol acid.[1]

α-Hydroxylation

Approximately 10% of a metoprolol dose undergoes α-hydroxylation of the ethyl group on the side chain.[1] This reaction is also predominantly mediated by CYP2D6 and results in the formation of α-hydroxymetoprolol.[1] This metabolite exhibits some beta-blocking activity, but it is about one-tenth as potent as the parent compound.[1]

N-Dealkylation

Another minor metabolic route, accounting for about 10% of metoprolol metabolism, is N-dealkylation of the isopropylamine side chain.[1] This pathway, also influenced by CYP2D6, produces N-desisopropyl metoprolol.[1]

The following diagram illustrates the primary metabolic pathways of metoprolol.

Metoprolol_Metabolism cluster_O_Demethylation O-Demethylation (~65%) cluster_alpha_Hydroxylation α-Hydroxylation (~10%) cluster_N_Dealkylation N-Dealkylation (~10%) Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->alpha_Hydroxymetoprolol CYP2D6 (major) CYP3A4 (minor) N_Desisopropyl_metoprolol N-Desisopropyl metoprolol Metoprolol->N_Desisopropyl_metoprolol CYP2D6 (major) CYP3A4, 2B6, 2C9 (minor) Metoprolol_Acid Metoprolol Acid O_Desmethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Primary metabolic pathways of Metoprolol.

Quantitative Analysis of Metoprolol Metabolism

The quantitative contribution of the different metabolic pathways and the enzymes involved are summarized in the tables below.

Table 1: Relative Abundance of Major Metoprolol Metabolic Pathways

Metabolic PathwayApproximate Percentage of MetabolismPrimary Metabolite
O-Demethylation~65%O-Desmethylmetoprolol
α-Hydroxylation~10%α-Hydroxymetoprolol
N-Dealkylation~10%N-Desisopropyl metoprolol

Table 2: Contribution of Cytochrome P450 Enzymes to Metoprolol Metabolism

CYP450 EnzymeO-Demethylationα-HydroxylationN-Dealkylation
CYP2D6 MajorMajorMajor
CYP3A4 MinorMinorMinor
CYP2B6 Minor-Minor
CYP2C9 Minor-Minor

Experimental Protocols for Metabolite Analysis

The analysis of metoprolol and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Workflow

The general workflow for the analysis of metoprolol and its metabolites from biological samples is depicted below.

Experimental_Workflow cluster_prep Preparation Methods Start Biological Sample Collection (Plasma, Urine) Sample_Prep Sample Preparation Start->Sample_Prep LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE Option 1 SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE Option 2 Analysis HPLC-MS/MS Analysis LLE->Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: General experimental workflow for metabolite analysis.

Sample Preparation Protocols

4.2.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from various described methods for the extraction of metoprolol and its metabolites from human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of an internal standard solution (e.g., bisoprolol in methanol) to each plasma sample, except for the blank.

  • Alkalinization: Add 200 µL of a 2% ammonia solution in water to each tube and vortex briefly.

  • Extraction: Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 70:30 v/v).

  • Mixing: Vortex the tubes for 5 minutes at 2500 rpm.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 10°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Analysis: The sample is now ready for injection into the HPLC-MS/MS system.

4.2.2. Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a general guideline for the extraction of metoprolol and its metabolites from urine using a mixed-mode cation-exchange SPE cartridge.

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 1 mL of urine (previously centrifuged to remove particulates) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: The sample is ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis Protocol

The following are typical instrumental conditions for the analysis of metoprolol and its metabolites.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metoprolol: m/z 268.2 → 116.1

    • α-Hydroxymetoprolol: m/z 284.2 → 132.1

    • O-Desmethylmetoprolol: m/z 254.2 → 102.1

    • N-Desisopropyl metoprolol: m/z 226.1 → 116.1

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

In Vitro Metabolism Studies

In vitro studies using human liver microsomes (HLMs) are essential for investigating the metabolic pathways and enzyme kinetics of drugs like metoprolol.

In Vitro Metabolism Protocol using HLMs
  • Incubation Mixture Preparation: Prepare an incubation mixture containing:

    • Human liver microsomes (final concentration ~0.5 mg/mL).

    • Phosphate buffer (pH 7.4).

    • Metoprolol (at various concentrations to determine kinetics).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex and centrifuge the samples to precipitate the microsomal proteins.

  • Supernatant Analysis: Analyze the supernatant for the presence of metabolites using HPLC-MS/MS as described above.

The following diagram outlines the logical flow of an in vitro metabolism study.

in_vitro_workflow Start Prepare Incubation Mixture (HLMs, Buffer, Metoprolol) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Initiation Initiate Reaction with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (Cold Acetonitrile + IS) Incubation->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by HPLC-MS/MS Centrifugation->Analysis End Quantify Metabolites Analysis->End

References

Technical Guide: Safety and Handling of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol Impurity A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive safety and handling information for 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a known process impurity and reference standard for the widely used beta-blocker, Metoprolol.[1][2][3] This compound is also referred to as Metoprolol Impurity A, C-Desmethyl Metoprolol, or N-Desisopropyl-N-ethylmetoprolol.[4][5] A thorough understanding of its properties and potential hazards is crucial for safe handling in a laboratory and research environment. This document outlines its chemical identity, hazard classifications, handling procedures, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[4]
Synonyms Metoprolol Impurity A, C-Desmethyl Metoprolol, N-Desisopropyl-N-ethylmetoprolol[4][5]
CAS Number 109632-08-8[4]
Molecular Formula C₁₄H₂₃NO₃[4][6]
Molecular Weight 253.34 g/mol [4][6]
Appearance White to Off-White Solid[7]
Solubility Soluble in Methanol, DMSO[8][9]
Storage Temperature 2-8°C[8][9]

Safety and Hazard Information

Based on available data, this compound is classified as harmful if swallowed.[4]

GHS Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowed
alt text

Source: Aggregated GHS information from ECHA C&L Inventory.[4]

Precautionary Statements
CodeStatement
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Source: Sigma-Aldrich Safety Information.

Handling and Storage
  • Handling: Handle in a well-ventilated place.[10] Wear suitable protective clothing, including gloves and eye/face protection.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10]

  • Storage: Store in a cool, dry place at temperatures between 2-8°C.[8][9] Keep container tightly closed.

First Aid Measures
Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[10]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[10]
Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Experimental Protocols

The following section details the synthesis of this compound, as it is a crucial reference standard in the quality control of Metoprolol.[3]

Synthesis of Metoprolol Impurity A

The synthesis is a two-step process starting from 4-(2-methoxyethyl)phenol.[3]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • In a clean, dry round-bottom flask (RBF), weigh 0.5 g of 4-(2-methoxyethyl)phenol.

  • Add 20 mL of dimethylformamide (DMF) to the RBF and begin stirring.

  • After 5 to 10 minutes of stirring, add 0.4 g of potassium carbonate (K₂CO₃) as a base to the reaction mixture. Continue stirring for 15 minutes to ensure thorough mixing.

  • Slowly, add epichlorohydrin dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture under reflux at 70°C for approximately 14 hours (overnight).[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the RBF to cool to room temperature.

Step 2: Synthesis of this compound

  • In a clean, dry RBF, place 2 g of the intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane from Step 1.

  • Add 20 mL of methanol to the RBF and begin stirring.

  • After 5 to 10 minutes of stirring, add 0.7 mL of ethylamine. Continue to stir slowly for 15 minutes.

  • Transfer the RBF to a preheated oil bath at 80°C.

  • Attach a reflux condenser and continue the reaction.

  • The final product can be purified using column chromatography.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process for Metoprolol Impurity A.

Synthesis_Workflow A 4-(2-methoxyethyl)phenol D Step 1: Reflux at 70°C A->D B Epichlorohydrin B->D C Potassium Carbonate (Base in DMF) C->D E Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane D->E Epoxide Formation G Step 2: Reflux at 80°C E->G F Ethylamine (in Methanol) F->G H Final Product: This compound G->H Ring Opening I Purification (Column Chromatography) H->I J Pure Metoprolol Impurity A I->J

Synthesis of Metoprolol Impurity A.
Biological Context: β1-Adrenergic Receptor Signaling

As a derivative of Metoprolol, this impurity is expected to interact with the β1-adrenergic receptor signaling pathway. Metoprolol is a selective β1-adrenergic receptor antagonist.[12] This pathway is crucial in regulating cardiac function.

Beta1_Signaling cluster_cell Cardiomyocyte Metoprolol Metoprolol / Impurity A Receptor β1-Adrenergic Receptor Metoprolol->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates Ca Ca²⁺ Influx CaChannel->Ca Response Increased Heart Rate & Contractility Ca->Response Catecholamines Catecholamines (e.g., Norepinephrine) Catecholamines->Receptor Activates

Simplified β1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a critical compound for quality assurance in the manufacturing of Metoprolol. While it is classified as harmful if swallowed, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, will minimize risks. This guide provides the necessary information for its safe use in a research and development setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a known impurity of the beta-blocker Metoprolol. The synthesis is a two-step process commencing with the formation of an epoxide intermediate, followed by a ring-opening reaction with ethylamine.

Experimental Protocols

The synthesis is performed in two main stages:

Step I: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This initial step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form the epoxide intermediate.

  • In a clean, dry round-bottom flask, combine 4-(2-methoxyethyl)phenol and a suitable solvent such as methanol.

  • Add a base, for example, aqueous sodium hydroxide, to the mixture while stirring.

  • Introduce epichlorohydrin to the reaction mixture.

  • Heat the mixture to 80°C and maintain under reflux for approximately 12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Extract the product and purify as necessary.

Step II: Synthesis of this compound

The final product is synthesized by the ring-opening of the epoxide intermediate with ethylamine.

  • In a clean, dry round-bottom flask, dissolve the 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane intermediate (2 g) in methanol (20 mL).[1]

  • Stir the mixture for 5 to 10 minutes.

  • Slowly add ethylamine (0.7 mL) to the mixture, ensuring continuous stirring for 15 minutes for thorough mixing.[1]

  • Transfer the flask to a preheated oil bath at 80°C and attach a reflux condenser.[1]

  • Heat the reaction mixture under reflux overnight (approximately 14 hours), maintaining a consistent temperature.[1]

  • After the reflux period, remove the flask from the oil bath and allow it to cool to room temperature.

  • Monitor the reaction progress by TLC to confirm the formation of the desired product.

  • Isolate and purify the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Step II Reactants
2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane2 g[1]
Methanol20 mL[1]
Ethylamine0.7 mL[1]
Reaction Conditions
Reaction Temperature80°C[1]
Reaction Time~14 hours (overnight)[1]

Mandatory Visualization

The following diagram illustrates the two-step synthesis workflow for this compound.

Synthesis_Workflow A Step I: Epoxide Formation D Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane A->D Yields B Starting Materials: - 4-(2-methoxyethyl)phenol - Epichlorohydrin - Base (e.g., NaOH) B->A C Reaction Conditions: - Solvent (e.g., Methanol) - 80°C, ~12h Reflux C->A E Step II: Amination D->E H Final Product: This compound E->H Yields F Reactants: - Epoxide Intermediate - Ethylamine F->E G Reaction Conditions: - Solvent (Methanol) - 80°C, ~14h Reflux G->E

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Laboratory Preparation of Metoprolol Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol Impurity A, chemically known as (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a potential process-related impurity in the synthesis of the widely used beta-blocker, Metoprolol.[1][2] The structural similarity to Metoprolol, differing only by the substitution of an ethyl group for the isopropyl group on the amine, necessitates its synthesis and characterization for use as a reference standard in analytical method development, impurity profiling, and quality control of Metoprolol drug substance and product.[3] These application notes provide a detailed protocol for the laboratory-scale synthesis of Metoprolol Impurity A.

The synthetic pathway mirrors the final step of Metoprolol synthesis, involving the nucleophilic ring-opening of an epoxide intermediate with ethylamine.[4][5] The key starting material for this synthesis is 4-(2-methoxyethyl)phenol, which is first converted to the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[6][7]

Physicochemical Properties and Data

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(2-Methoxyethyl)phenol56718-71-9C₉H₁₂O₂152.19
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane56718-70-8C₁₂H₁₆O₃208.25
Metoprolol Impurity A109632-08-8C₁₄H₂₃NO₃253.34

Experimental Protocols

The laboratory preparation of Metoprolol Impurity A is a two-step process starting from 4-(2-methoxyethyl)phenol.

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

This procedure outlines the synthesis of the key epoxide intermediate from 4-(2-methoxyethyl)phenol and epichlorohydrin.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(2-methoxyethyl)phenol (1.0 equivalent) in a suitable solvent like aqueous sodium hydroxide or potassium hydroxide.[8]

  • To the stirred solution, add epichlorohydrin (1.0 to 1.5 equivalents) dropwise at room temperature.[9]

  • Heat the reaction mixture to 40-60°C and stir for 4-6 hours.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane as an oil. The product can be purified by column chromatography if necessary. A yield of approximately 77% can be expected for this step.[9]

Step 2: Synthesis of Metoprolol Impurity A

This protocol describes the final step, the ring-opening of the epoxide intermediate with ethylamine to yield Metoprolol Impurity A.

Materials:

  • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • Ethylamine (aqueous solution or gas)

  • Methanol or other suitable solvent

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Pressure-rated reaction vessel (if heating above the boiling point of ethylamine)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve the crude 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1.0 equivalent) in a solvent such as methanol.

  • Add an excess of ethylamine (3-5 equivalents) to the solution. The reaction can also be performed neat, without a solvent, using a larger excess of ethylamine.[10]

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C for several hours until the reaction is complete, as monitored by TLC.

  • After the reaction is complete, remove the excess ethylamine and solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Metoprolol Impurity A.

  • The crude product can be purified by column chromatography on silica gel to yield the pure impurity.

Data Presentation

The following table summarizes the key reactants and expected outcome for the synthesis of Metoprolol Impurity A.

StepStarting MaterialReagentsProductExpected Yield
14-(2-Methoxyethyl)phenolEpichlorohydrin, NaOH/KOH2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane~77%[9]
22-((4-(2-Methoxyethyl)phenoxy)methyl)oxiraneEthylamineMetoprolol Impurity AFavorable[6]

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of Metoprolol Impurity A.

Synthesis_Pathway A 4-(2-Methoxyethyl)phenol B 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane A->B Epichlorohydrin, NaOH or KOH C Metoprolol Impurity A B->C Ethylamine

Caption: Synthetic pathway for Metoprolol Impurity A.

Experimental_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Amination A1 Dissolve 4-(2-methoxyethyl)phenol in aqueous base A2 Add Epichlorohydrin A1->A2 A3 Heat and Stir A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (optional) A4->A5 B1 Dissolve Epoxide Intermediate A5->B1 Intermediate Product B2 Add Ethylamine B1->B2 B3 Stir and React B2->B3 B4 Work-up and Extraction B3->B4 B5 Purification B4->B5

Caption: Experimental workflow for the synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular diseases. As with any pharmaceutical compound, the presence of impurities, such as Metoprolol Related Compound A, must be carefully monitored to ensure the safety and efficacy of the drug product. Metoprolol Related Compound A, chemically known as (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a known related substance of Metoprolol. This document provides detailed application notes and protocols for the analytical detection of this specific impurity, drawing from established high-performance liquid chromatography (HPLC) methods.

Analytical Methods Overview

High-performance liquid chromatography (HPLC) is the most prevalent and robust analytical technique for the separation and quantification of Metoprolol and its related compounds. Both Reverse-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been successfully developed and validated for this purpose. These methods offer high sensitivity, specificity, and accuracy for impurity profiling.

A notable HILIC method allows for the separation of Metoprolol and its impurities, including Compound A, utilizing a mixed-mode column.[1] This approach is particularly advantageous as it can be coupled with both ultraviolet (UV) and charged aerosol detection (CAD), providing comprehensive analysis for both chromophoric and non-chromophoric impurities.[1] RP-HPLC methods have also been established for the simultaneous determination of Metoprolol and its related substances in pharmaceutical dosage forms.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the detection of Metoprolol Related Compound A based on a validated HILIC-UV-CAD method.[1]

ParameterMetoprolol Related Compound AMetoprololNotes
Limit of Detection (LOD) 2.5 ng (on column)2.5 ng (on column)Detected by both UV and Charged Aerosol Detector (CAD).[1]
Limit of Quantification (LOQ) Data not specifiedData not specifiedTypically determined as the lowest concentration on the calibration curve.
Linearity Not explicitly stated for Compound A alone>0.994 (Coefficient of Determination, r²)Linearity demonstrated for Metoprolol and other impurities in the method.[1]
Accuracy Data not specifiedData not specifiedMethod validated as per ICH guidelines, suggesting accuracy was assessed.[2][3]
Precision Data not specifiedData not specifiedMethod validated as per ICH guidelines, suggesting precision was assessed.[2][3]

Experimental Protocols

Protocol 1: HILIC-UV-CAD Method for the Determination of Metoprolol Related Compound A

This protocol is based on a method developed for the impurity profiling of Metoprolol, including Metoprolol Related Compound A.[1]

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column compartment.

  • Diode Array Detector (DAD) or UV Detector.

  • Charged Aerosol Detector (CAD).

2. Chromatographic Conditions:

  • Column: Acclaim™ Trinity™ P2 mixed-mode column (or equivalent).[1]

  • Mobile Phase: Isocratic elution (specific composition to be optimized based on the column and system, but generally a high organic content for HILIC).

  • Flow Rate: To be optimized for the specific column dimensions.

  • Column Temperature: Ambient or controlled (e.g., 25°C).[2][3]

  • Injection Volume: 5 µL.[2][3]

  • UV Detection Wavelength: 280 nm.[1]

  • CAD Settings: As per manufacturer's recommendations for optimal signal-to-noise.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of Metoprolol Related Compound A USP Reference Standard in a suitable diluent (e.g., mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh and dissolve the Metoprolol drug substance or product in the diluent to a known concentration.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent), followed by the standard solutions and the sample solution.

  • Record the chromatograms and integrate the peak areas for Metoprolol and Metoprolol Related Compound A.

  • Quantify the amount of Metoprolol Related Compound A in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Protocol 2: General RP-HPLC Method for Impurity Profiling

This protocol provides a general framework for an RP-HPLC method, which can be adapted for the analysis of Metoprolol Related Compound A.[2][3]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

2. Chromatographic Conditions:

  • Column: YMC-Triart PFP, C18 Column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2][3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). A common composition is Buffer:Acetonitrile (60:40 v/v).[2][3]

  • Flow Rate: 1.2 mL/minute.[2][3]

  • Column Temperature: 25°C.[2][3]

  • Injection Volume: 5 µL.[2][3]

  • Detection Wavelength: 235 nm.[2][3]

3. Standard and Sample Preparation:

  • Follow the same procedure as described in Protocol 1, using the mobile phase as the diluent.

4. Analysis Procedure:

  • Follow the same procedure as described in Protocol 1.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting S1 Weighing of Metoprolol Sample & Compound A Standard S2 Dissolution in Appropriate Diluent S1->S2 S3 Serial Dilution for Calibration Standards S2->S3 A2 Injection of Blank, Standards, and Sample S3->A2 A1 HPLC System Equilibration A1->A2 A3 Data Acquisition (UV/CAD) A2->A3 D1 Peak Integration & Identification A3->D1 D2 Generation of Calibration Curve D1->D2 D3 Quantification of Compound A D2->D3 D4 Reporting & Documentation D3->D4

Caption: General workflow for the analytical detection of Metoprolol Related Compound A.

Method_Development_Logic cluster_method Method Development & Validation cluster_validation Validation Parameters M1 Define Analytical Target Profile M2 Select Analytical Technique (e.g., HPLC) M1->M2 M3 Optimize Chromatographic Conditions M2->M3 M4 Method Validation (ICH) M3->M4 V1 Specificity M4->V1 V2 Linearity M4->V2 V3 Accuracy M4->V3 V4 Precision M4->V4 V5 LOD/LOQ M4->V5 V6 Robustness M4->V6

Caption: Logical relationship in analytical method development and validation.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Metoprolol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions, including hypertension, angina, and heart failure.[1][2] The purity of the drug substance is critical for its safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique extensively used for the separation, identification, and quantification of Metoprolol and its process-related impurities and degradation products.[4] This document provides a detailed protocol and application notes for the analysis of Metoprolol and its impurities by reverse-phase HPLC (RP-HPLC).

Pharmacopeial Context

Historically, methods like Thin-Layer Chromatography (TLC) were used for purity analysis of Metoprolol Tartrate as per the United States Pharmacopeia (USP).[4] However, modern pharmacopeias such as the European Pharmacopoeia (EP) have adopted HPLC methods for the determination of related substances.[4] There is a continuous effort to modernize USP monographs to include more effective techniques like HPLC for impurity profiling.[4]

Key Impurities of Metoprolol

Several potential impurities of Metoprolol can arise during synthesis or degradation. Some of the key impurities include:

  • Metoprolol Related Compound A EP: (RS)-1-(4-(2-methoxyethyl)phenoxy)propan-2-ol

  • Metoprolol Related Compound M EP: 3-Isopropoxypropane-1,2-diol

  • Metoprolol Related Compound N EP: 3-isopropylamino-1,2-propanediol[3]

Impurities M and N are non-aromatic and lack a UV chromophore, making their detection by standard UV-HPLC challenging.[3] For such impurities, alternative detection methods like Charged Aerosol Detection (CAD) can be employed in conjunction with Hydrophilic Interaction Liquid Chromatography (HILIC).[3][5]

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data from various validated HPLC methods for Metoprolol and its impurities.

Table 1: Chromatographic Conditions for Metoprolol and Impurities Analysis

ParameterMethod 1Method 2Method 3
Column Enable C18G (250 x 4.6 mm, 5 µm)YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm)[6]Agilent Eclipse XBD-C18 (150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol:Water (pH 3.5 with orthophosphoric acid) (80:20 v/v)Buffer solution 2:Acetonitrile (60:40 v/v)[6]Acetonitrile:10 mM KH2PO4 buffer (pH 2.75) (70:30 v/v)[7]
Flow Rate 1.0 mL/min1.2 mL/min[6]0.6 mL/min[7]
Detection Wavelength 240 nm235 nm[6]225 nm[7]
Column Temperature Ambient25°C[6]Not Specified
Injection Volume Not Specified5 µL[6]20 µL[7]

Table 2: System Suitability and Validation Parameters

ParameterMethod 1Method 2Method 3
Metoprolol Retention Time (min) 3.986Not Specified2.233[7]
Linearity Range (µg/mL) 4-40Not Specified2-15[7]
Correlation Coefficient (r²) 0.9999> 0.999[6]0.9990[7]
LOD (µg/mL) 0.1143Not Specified0.052[7]
LOQ (µg/mL) 0.3565Not Specified0.158[7]
Precision (%RSD) 0.57 (Intraday), 0.68 (Interday)Within acceptance criteria[6]0.756 (Intraday), 1.024 (Interday)[7]

Experimental Protocol: RP-HPLC Method for Metoprolol and Impurities

This protocol is a synthesized representation based on common practices in the cited literature for the analysis of Metoprolol Succinate and its related substances.

1. Objective To develop and validate a precise, accurate, and stability-indicating RP-HPLC method for the simultaneous determination of Metoprolol and its impurities in bulk drug and pharmaceutical dosage forms.

2. Materials and Reagents

  • Metoprolol Succinate Reference Standard

  • Metoprolol Impurity Standards

  • HPLC grade Acetonitrile

  • HPLC grade Methanol

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Orthophosphoric acid, analytical grade

  • High purity water (Milli-Q or equivalent)

3. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).[8]

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 20mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 225 nm[1]

  • Injection Volume: 10 µL

  • Run Time: Approximately 30 minutes

5. Preparation of Solutions

  • Buffer Preparation (20mM KH2PO4): Dissolve 2.72 g of KH2PO4 in 1000 mL of high purity water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (Metoprolol): Accurately weigh and dissolve about 25 mg of Metoprolol Succinate Reference Standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to obtain a final concentration of 50 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of known impurities, if available.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of Metoprolol Succinate and transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of diluent and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 25 mL with the diluent.

    • Filter the solution through a 0.45 µm membrane filter before injection.[1]

6. Forced Degradation Studies (for Stability-Indicating Method Validation) Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[8][9]

  • Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 4 hours.[1][10]

  • Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 4 hours.[1][10]

  • Oxidative Degradation: Treat the drug solution with 30% H2O2 at room temperature for 4 hours.[1]

  • Thermal Degradation: Expose the solid drug to heat at 105°C for 24 hours.[1]

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) or sunlight for a specified period.[1][4]

After degradation, samples are diluted with the mobile phase and analyzed to ensure that the degradation product peaks are well-resolved from the main Metoprolol peak.

Diagrams and Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Reagents & Standards mobile_phase Mobile Phase Preparation (Buffer + Organic Solvent) reagents->mobile_phase sample_prep Sample Preparation (Weighing, Dissolving, Filtering) reagents->sample_prep standard_prep Standard Preparation reagents->standard_prep hplc_system HPLC System (Pump, Injector, Column, Detector) mobile_phase->hplc_system injection Inject Sample/Standard sample_prep->injection standard_prep->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Metoprolol & Impurities integration->quantification report Final Report quantification->report Logical_Relationship cluster_method Method Development & Validation cluster_application Application method_dev HPLC Method Development validation Method Validation (ICH Guidelines) method_dev->validation Leads to stability Stability-Indicating Assay validation->stability Ensures qc Quality Control of Bulk Drug stability->qc formulation Analysis of Pharmaceutical Formulations stability->formulation stability_studies Stability Studies stability->stability_studies

References

Application Note: Quantitative Analysis of O-Desmethyl Metoprolol in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of O-Desmethyl Metoprolol (DMT), a major metabolite of the beta-blocker Metoprolol, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. All quantitative data is presented in structured tables, and the experimental workflow and metabolic pathway are illustrated with clear diagrams.

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of hypertension and other cardiovascular diseases.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form metabolites such as α-hydroxymetoprolol and O-Desmethyl Metoprolol (DMT).[2][3][4][5] The formation of these metabolites can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme.[3][5][6] Therefore, the accurate quantification of Metoprolol and its metabolites is crucial for understanding its pharmacokinetic profile and for personalizing therapy. This document details a robust LC-MS/MS method for the analysis of O-Desmethyl Metoprolol in human plasma.

Metabolic Pathway of Metoprolol

Metoprolol undergoes extensive hepatic metabolism primarily through three main routes: O-demethylation, α-hydroxylation, and N-dealkylation.[2] The O-demethylation pathway, which produces O-Desmethyl Metoprolol, is a major metabolic route.[2][3] This metabolite is then rapidly oxidized to metoprolol acid.[3][4] The primary enzyme responsible for the formation of O-Desmethyl Metoprolol is CYP2D6, with minor contributions from other enzymes like CYP3A4, CYP2B6, and CYP2C9.[2][6]

Metoprolol Metoprolol O_Desmethyl_Metoprolol O-Desmethyl Metoprolol (DMT) Metoprolol->O_Desmethyl_Metoprolol O-demethylation (~65%) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol α-hydroxylation (~10%) N_Deisopropyl_Metoprolol N-Deisopropyl Metoprolol Metoprolol->N_Deisopropyl_Metoprolol N-dealkylation (~10%) Metoprolol_Acid Metoprolol Acid O_Desmethyl_Metoprolol->Metoprolol_Acid Oxidation Enzymes CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) Enzymes->Metoprolol

Metoprolol Metabolic Pathway

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of O-Desmethyl Metoprolol from plasma samples.[7][8]

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add a suitable internal standard (e.g., a deuterated analog of Metoprolol or a structurally similar compound like Bisoprolol).[7][9]

  • Add 300 µL of cold methanol to the plasma sample.[7]

  • Vortex the mixture for 2 minutes to precipitate proteins.[7]

  • Centrifuge the sample at 6000 rpm for 5 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[7]

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column. The conditions provided below are a representative example compiled from established methods.[8][10]

ParameterValue
Column Agilent HC-C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 15:85 v/v, A:B)
Flow Rate 0.4 - 1.0 mL/min (post-column splitting may be used)[8][10]
Column Temperature 40 °C
Injection Volume 10 µL
Run Time ~8.5 minutes
Mass Spectrometry Conditions

Mass spectrometric detection is performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[8][10] Multiple Reaction Monitoring (MRM) is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4 kV
Source Temperature 200 °C
Desolvation Gas Nitrogen
Collision Gas Argon
MRM Transitions See Table 1

Table 1: Representative MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Metoprolol268.2116.1[10]
O-Desmethyl Metoprolol254.2 (Calculated)Dependent on fragmentation
α-Hydroxymetoprolol284.2116.3[10]
Internal Standard (Bisoprolol)326.3116.2[9]

Note: The exact m/z values for O-Desmethyl Metoprolol may vary slightly between instruments and should be optimized empirically.

Experimental Workflow

The overall workflow for the analysis of O-Desmethyl Metoprolol is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample 1. Plasma Sample Collection Spiking 2. Add Internal Standard Plasma_Sample->Spiking Precipitation 3. Protein Precipitation (e.g., with Methanol) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation 6. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 7. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification Reporting 10. Report Generation Quantification->Reporting

LC-MS Analysis Workflow

Data Presentation and Performance Characteristics

The performance of the LC-MS/MS method should be validated to ensure reliability. Key validation parameters from published methods for Metoprolol and its metabolites are summarized below.

Table 2: Method Validation Parameters

ParameterTypical Performance RangeReference
Linearity Range (ng/mL) 1.95 - 4000[8]
2 - 500[11]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.95[8]
2.0[11]
Precision (%CV) ≤ 13.2[11]
Accuracy (%) 89.1 - 110[11]
Extraction Recovery (%) > 86[12]

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of O-Desmethyl Metoprolol in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The provided protocols and performance characteristics can serve as a valuable starting point for researchers and scientists in the field of drug development and analysis.

References

Application Notes and Protocols for the Structure Elucidation of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is a known impurity and derivative of Metoprolol, a widely used beta-blocker in the treatment of cardiovascular diseases. The rigorous identification and characterization of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of organic molecules.[1] This document provides a detailed protocol and application notes for the structural characterization of this compound using ¹H NMR, ¹³C NMR, and 2D NMR spectroscopic methods.

Principle of NMR Spectroscopy in Structure Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing information about its chemical nature.

The key parameters obtained from NMR spectra for structure elucidation include:

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus and provides clues about the functional group it belongs to.

  • Integration: The area under a resonance peak is proportional to the number of nuclei giving rise to that signal.

  • Spin-Spin Coupling (J-coupling): Provides information about the connectivity of atoms, revealing which nuclei are adjacent to each other through chemical bonds.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are used to establish correlations between different nuclei, enabling the piecing together of the molecular structure.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: Weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

NMR Instrument Parameters

The following are typical instrument parameters for a 400 or 500 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 or 500 MHz100 or 125 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay (d1) 2.0 s2.0 s
Acquisition Time ~4 s~1 s
Spectral Width ~12 ppm~220 ppm

For 2D NMR experiments (COSY, HSQC, HMBC), standard pulse programs provided by the spectrometer manufacturer should be utilized.

Data Presentation and Interpretation

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on partial experimental data found for this compound and extensive data available for the closely related structure, Metoprolol. Experimental data for some aromatic protons have been reported as a doublet between δ 7.11-7.13 ppm and a singlet for two other aromatic protons between δ 6.83-6.86 ppm. A singlet for the methoxy group protons was reported at δ 3.34 ppm.[2]

Signal NumberAssignmentChemical Shift (δ, ppm)MultiplicityIntegration
1-CH₃ (ethyl)~1.15Triplet (t)3H
2-CH₂- (ethyl)~2.70Quartet (q)2H
3-NH-Variable (broad)Singlet (s)1H
4-CH₂-N-~2.85Multiplet (m)2H
5-CH(OH)-~4.05Multiplet (m)1H
6-O-CH₂- (propanol)~4.00Multiplet (m)2H
7Ar-CH₂-~2.88Triplet (t)2H
8-CH₂-O- (methoxyethyl)~3.60Triplet (t)2H
9-OCH₃3.34[2]Singlet (s)3H
10, 14Ar-H7.11-7.13[2]Doublet (d)2H
11, 13Ar-H6.83-6.86[2]Doublet (d)2H
15-OHVariable (broad)Singlet (s)1H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below, based on the analysis of the structure and comparison with Metoprolol data.

Signal LetterAssignmentChemical Shift (δ, ppm)
a-CH₃ (ethyl)~15.0
b-CH₂- (ethyl)~42.0
c-CH₂-N-~50.0
d-CH(OH)-~69.0
e-O-CH₂- (propanol)~72.0
fAr-CH₂-~36.0
g-CH₂-O- (methoxyethyl)~71.0
h-OCH₃~59.0
iAr-C (quaternary)~131.0
j, nAr-CH~130.0
k, mAr-CH~114.0
lAr-C-O (quaternary)~158.0
2D NMR for Unambiguous Assignments

To confirm the assignments, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For example, it will show a correlation between the methyl (1) and methylene (2) protons of the ethyl group, and connect the protons of the propanol backbone (4, 5, 6).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for instance, showing a correlation from the O-CH₂ protons (6) to the aromatic quaternary carbon (l), confirming the ether linkage.

Visualizations

Experimental Workflow

G Experimental Workflow for NMR Analysis A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquisition of 1D NMR Spectra (1H, 13C) C->D E Acquisition of 2D NMR Spectra (COSY, HSQC, HMBC) D->E F Data Processing and Analysis E->F G Structure Elucidation F->G

Caption: A flowchart of the experimental procedure for NMR analysis.

Structure Elucidation Logic

G Logic Diagram for Structure Elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_fragments Identified Fragments H1_NMR 1H NMR (Chemical Shifts, Integration, Multiplicity) F1 Ethylamino Group H1_NMR->F1 F2 Propan-2-ol Backbone H1_NMR->F2 F3 4-(2-methoxyethyl)phenoxy Group H1_NMR->F3 C13_NMR 13C NMR (Chemical Shifts) C13_NMR->F1 C13_NMR->F2 C13_NMR->F3 COSY COSY (H-H Connectivity) COSY->F2 HSQC HSQC (Direct C-H Correlation) HSQC->F1 HSQC->F2 HSQC->F3 HMBC HMBC (Long-Range C-H Correlation) Final_Structure Final Structure Confirmation HMBC->Final_Structure F1->HMBC F2->HMBC F3->HMBC

Caption: A diagram illustrating the logic of structure elucidation.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides a robust and definitive method for the structure elucidation of this compound. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the pharmaceutical industry to accurately identify and characterize this and other related small molecules, ensuring the quality and safety of drug products.

References

Application of Metoprolol Impurity A as a Pharmaceutical Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes rigorous quality control to ensure its safety and efficacy.[1][2] A critical aspect of this quality control is the identification and quantification of impurities that may arise during the synthesis, formulation, or storage of the drug product.[3][4] Metoprolol Impurity A, chemically known as 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a specified impurity in the European Pharmacopoeia (EP) and a related compound in the United States Pharmacopeia (USP).[5][6][7] As such, the availability of a well-characterized Metoprolol Impurity A pharmaceutical reference standard is essential for accurate analytical testing.[2][8]

This document provides detailed application notes and experimental protocols for the use of Metoprolol Impurity A as a pharmaceutical reference standard in analytical laboratories. These guidelines are intended to assist researchers, scientists, and drug development professionals in the accurate identification and quantification of this impurity in metoprolol drug substances and products, ensuring compliance with regulatory requirements.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Metoprolol Impurity A is provided in the table below.

PropertyValue
Chemical Name 1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Synonyms C-Desmethyl Metoprolol, Metoprolol USP Related Compound A
CAS Number 109632-08-8[5][9]
Molecular Formula C₁₄H₂₃NO₃[9]
Molecular Weight 253.34 g/mol [9]
Appearance Off-White Solid[6][7]
Storage 2-8°C Refrigerator[6][7]

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines on the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][10][11][12][13] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[12][13] For a drug like metoprolol, with a maximum daily dose that can exceed 2g/day, the thresholds are particularly stringent.[12]

Key ICH Q3A Thresholds:

  • Reporting Threshold: The level above which an impurity must be reported.[11][12]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[11][12]

  • Qualification Threshold: The level above which toxicological data is required to justify the impurity's safety.[11][12]

The use of a qualified Metoprolol Impurity A reference standard is crucial for accurately determining if these thresholds are met.[11][13]

Experimental Protocols

The following are detailed protocols for the identification and quantification of Metoprolol Impurity A.

Protocol 1: Identification and Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of Metoprolol Impurity A in metoprolol tartrate and its formulations.[1]

1. Materials and Reagents:

  • Metoprolol Impurity A Reference Standard

  • Metoprolol Tartrate Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

ParameterCondition
Column Agilent Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (or equivalent)[1]
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
8
8.1
10
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm[14] or 223 nm[15]
Injection Volume 5 µL

3. Standard Solution Preparation:

  • Metoprolol Impurity A Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Metoprolol Impurity A Reference Standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solution (1 µg/mL): Dilute the stock solution appropriately with the mobile phase.

4. Sample Solution Preparation:

  • Test Solution (0.5 mg/mL Metoprolol Tartrate): Accurately weigh about 25 mg of metoprolol tartrate and dissolve in 50 mL of mobile phase.[1]

  • Reference Solution: Dilute the Test Solution to a concentration corresponding to the specification limit of Metoprolol Impurity A.[1]

5. System Suitability:

  • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area for Metoprolol Impurity A should be not more than 2.0%.

  • The tailing factor for the Metoprolol Impurity A peak should be not more than 2.0.

6. Analysis:

  • Inject the blank (mobile phase), reference solution, and test solution into the chromatograph.

  • Identify the Metoprolol Impurity A peak in the test solution by comparing its retention time with that of the reference standard.

  • Quantify the amount of Metoprolol Impurity A in the test solution using the peak area of the reference standard.

7. Data Presentation:

Table 1: HPLC-UV Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range 0.1 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.02 µg/mL
LOQ 0.09 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%
Protocol 2: Analysis of Polar Impurities using Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

This method is particularly useful for the analysis of polar, non-chromophoric impurities of metoprolol, but can also be adapted for chromophoric impurities like Metoprolol Impurity A.[16][17]

1. Materials and Reagents:

  • Metoprolol Impurity A Reference Standard

  • Metoprolol Succinate Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (Analytical grade)

  • Formic acid (Analytical grade)

  • Water (HPLC grade)

2. Chromatographic and Detector Conditions:

ParameterCondition
Column Halo Penta HILIC, 4.6 x 150 mm, 5 µm (or equivalent)[17]
Mobile Phase 85% Acetonitrile and 15% Ammonium formate buffer (100 mM, pH 3.2)[17]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
CAD Nebulizer Temp. 35°C
CAD Evaporation Temp. 50°C

3. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1, using the HILIC mobile phase as the diluent.

4. Analysis:

  • Follow the analysis steps outlined in Protocol 1. The universal response of the CAD allows for the quantification of impurities without the need for a chromophore.[16]

5. Data Presentation:

Table 2: HILIC-CAD Method Performance (Illustrative)

AnalyteLOD (ng on column)
Metoprolol2.5[16]
Metoprolol Impurity A 2.5 [16]
Metoprolol Impurity M (non-chromophoric)10[16]
Metoprolol Impurity N (non-chromophoric)25[16]

Synthesis of Metoprolol Impurity A

A general synthetic route for Metoprolol Impurity A involves the reaction of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane with ethylamine.[18]

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • React 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).[18][19]

Step 2: Synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (Metoprolol Impurity A)

  • The intermediate from Step 1 is then reacted with ethylamine in a solvent like methanol under reflux conditions to yield Metoprolol Impurity A.[18]

Disclaimer: This is a generalized synthetic scheme. Researchers should consult detailed synthetic procedures and ensure appropriate safety precautions are taken.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Metoprolol Impurity A Reference Standard Solution hplc HPLC System (e.g., Agilent 1290 Infinity) prep_std->hplc prep_sample Prepare Metoprolol Drug Substance/Product Sample Solution prep_sample->hplc column Column (e.g., Poroshell 120 EC-C18) hplc->column detector Detector (UV or CAD) column->detector chromatogram Obtain Chromatograms detector->chromatogram integration Peak Identification & Integration chromatogram->integration quantification Quantification of Impurity A integration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for the analysis of Metoprolol Impurity A.

metoprolol_metabolism cluster_phase1 Phase I Metabolism (Liver) cluster_metabolites Metabolites cluster_further_oxidation Further Oxidation Metoprolol Metoprolol O_Demethylation O-Demethylation (CYP2D6 - major) Metoprolol->O_Demethylation Alpha_Hydroxylation α-Hydroxylation (CYP2D6) Metoprolol->Alpha_Hydroxylation N_Dealkylation N-Dealkylation Metoprolol->N_Dealkylation O_Demethylmetoprolol O-Demethylmetoprolol O_Demethylation->O_Demethylmetoprolol Alpha_Hydroxymetoprolol α-Hydroxymetoprolol (Active) Alpha_Hydroxylation->Alpha_Hydroxymetoprolol N_Desisopropylmetoprolol N-Desisopropylmetoprolol N_Dealkylation->N_Desisopropylmetoprolol Metoprolol_Acid Metoprolol Acid (Inactive) O_Demethylmetoprolol->Metoprolol_Acid

Caption: Major metabolic pathways of Metoprolol.[7][20][21]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[4][15][22][23] Metoprolol has been shown to degrade under various stress conditions.

Table 3: Summary of Metoprolol Forced Degradation Conditions and Observations

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 0.1 N HCl, reflux for 2 hours at 60°CSignificant degradation observed.[4][22]
Base Hydrolysis 0.1 N NaOH, reflux for 3 hours at 60°CSignificant degradation observed.[4][22]
Oxidative Degradation 3% H₂O₂, stored for 24 hoursSignificant degradation observed.[15]
Thermal Degradation 60°C for 24 hoursLess degradation compared to hydrolysis and oxidation.[4][15]
Photolytic Degradation Exposure to UV light at 254 nmDegradation observed.[1]

The use of Metoprolol Impurity A reference standard is critical in these studies to unequivocally identify and track its formation under different stress conditions, thereby ensuring the specificity of the analytical method.

Conclusion

The application of a well-characterized Metoprolol Impurity A reference standard is indispensable for the quality control of metoprolol drug substances and products. The detailed protocols and data presented in this document provide a comprehensive guide for researchers and analysts to accurately identify and quantify this impurity, ensuring compliance with global regulatory standards and contributing to the overall safety and efficacy of metoprolol-containing medicines.

References

Application Notes and Protocols for the Study of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in Cardiac Drug Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, also known as Metoprolol EP Impurity A, is a molecule structurally related to the well-characterized β1-selective adrenergic receptor antagonist, Metoprolol. Given its relationship to a cornerstone therapeutic agent in cardiology, understanding the pharmacological profile of this compound is of significant interest in cardiac drug research and development. These application notes provide a comprehensive overview of the methodologies and protocols to characterize the potential cardiac effects of this compound. The protocols described herein are standard assays for evaluating β-adrenergic receptor antagonists and can be adapted to elucidate the specific activity of this compound.

Mechanism of Action of Related Compounds: β-Adrenergic Receptor Blockade

Metoprolol, a structural analog of the target compound, is a cardioselective β1-adrenergic receptor blocker.[1] It competitively inhibits the binding of catecholamines, such as norepinephrine and epinephrine, to β1-receptors, which are predominantly located in cardiac tissue.[2] This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1] The downstream signaling cascade of β1-adrenergic receptor activation involves the Gs protein, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[2][3] β-blockers effectively dampen this pathway. In chronic heart failure, this blockade can reverse cardiac remodeling and improve cardiac function.[4][5]

Data Presentation: Characterizing a Novel β-Adrenergic Antagonist

Due to the limited publicly available pharmacological data for this compound, the following tables are presented as templates to guide researchers in organizing their experimental findings. Data for the well-characterized β-blocker, Metoprolol, is included for comparative purposes where available.

Table 1: In Vitro β-Adrenergic Receptor Binding Affinity

This table should be used to summarize data from radioligand binding assays to determine the affinity of the test compound for β1 and β2 adrenergic receptors.

CompoundRadioligandTissue/Cell Lineβ1-Adrenoceptor Affinity (Ki, nM)β2-Adrenoceptor Affinity (Ki, nM)Selectivity (β1 vs. β2)
This compound [¹²⁵I]-CyanopindololGuinea Pig Left VentricleData to be determinedData to be determinedData to be determined
Metoprolol (S-enantiomer)[¹²⁵I]-(S)-pindololGuinea Pig Left Ventricle18.6 ± 2.5[6]525 ± 79[6]~28-fold for β1[6]

Table 2: Functional Assessment in Isolated Cardiomyocytes

This table is designed to present data from in vitro cardiomyocyte assays, assessing the functional consequences of receptor binding.

CompoundCell TypeAssay ParameterAgonistEC₅₀ / IC₅₀ (nM)Maximum Response (% of control)
This compound hiPSC-CardiomyocytesBeating RateIsoproterenolData to be determinedData to be determined
This compound hiPSC-CardiomyocytesContractility AmplitudeIsoproterenolData to be determinedData to be determined
MetoprololGuinea-Pig Ventricular MyocytesCalcium Current Blockade->10,000[7]27% inhibition at 100 µM[7]

Table 3: Ex Vivo Hemodynamic Effects in Isolated Perfused Heart

This table should be used to summarize data from Langendorff isolated heart preparations, providing insights into the compound's effect on the whole organ.

CompoundAnimal ModelParameterAgonistConcentration RangeObserved Effect
This compound RatHeart Rate (bpm)IsoproterenolUser-definedData to be determined
This compound RatLeft Ventricular Developed Pressure (mmHg)IsoproterenolUser-definedData to be determined
MetoprololRatHeart Rate, Cardiac Index, Stroke Work Index-15 mg i.v. + 50 mg q.i.d. oral10-20% reduction[8]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cardiac effects of this compound.

Protocol 1: Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) and selectivity of the test compound for β1- and β2-adrenergic receptors.

Materials:

  • Test compound: this compound

  • Reference compound: Metoprolol

  • Radioligand: [¹²⁵I]-Cyanopindolol (non-selective β-antagonist)

  • Selective antagonists: CGP 20712A (β1-selective), ICI 118,551 (β2-selective)

  • Membrane preparations from tissues rich in β1 (e.g., guinea pig left ventricle) and β2 (e.g., guinea pig soleus muscle) receptors.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Competition Binding:

    • In a series of tubes, add a fixed concentration of [¹²⁵I]-Cyanopindolol (typically at its Kd concentration).

    • Add increasing concentrations of the unlabeled test compound or reference compound.

    • To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Cardiomyocyte Contractility Assay

Objective: To assess the functional effect of the test compound on cardiomyocyte contractility.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes.

  • Culture medium and supplements.

  • Test compound and reference compound (Metoprolol).

  • β-adrenergic agonist (e.g., Isoproterenol).

  • Contractility measurement system (e.g., video-based sarcomere length detection, impedance-based systems).[9][10]

  • Culture plates (e.g., 96-well).

Procedure:

  • Cell Culture: Plate the cardiomyocytes in suitable culture plates and allow them to form a spontaneously beating syncytium.

  • Compound Preparation: Prepare a dilution series of the test compound and reference compound in the culture medium.

  • Baseline Measurement: Record the baseline beating rate and contractility amplitude of the cardiomyocytes.

  • Compound Addition:

    • To assess antagonist effects, pre-incubate the cells with increasing concentrations of the test compound for a defined period.

    • Then, stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., Isoproterenol) and record the response.

    • To assess direct effects, add increasing concentrations of the test compound directly to the cells and record the response.

  • Data Acquisition: Record the changes in beating rate and contractility amplitude over time.

  • Data Analysis:

    • Normalize the data to the baseline values.

    • Generate concentration-response curves by plotting the change in the measured parameter against the logarithm of the compound concentration.

    • Determine the EC₅₀ or IC₅₀ values.

Protocol 3: Langendorff Isolated Perfused Heart Assay

Objective: To evaluate the hemodynamic effects of the test compound on an ex vivo heart preparation.

Materials:

  • Langendorff perfusion system.[11]

  • Krebs-Henseleit buffer.

  • Animal model (e.g., rat, guinea pig).

  • Test compound and reference compound (Metoprolol).

  • β-adrenergic agonist (e.g., Isoproterenol).

  • Data acquisition system to measure heart rate, left ventricular developed pressure (LVDP), and coronary flow.

Procedure:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[12]

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady state of contractile function is achieved.

  • Baseline Recording: Record baseline hemodynamic parameters (heart rate, LVDP, +dP/dt, -dP/dt, coronary flow).

  • Compound Administration:

    • To assess antagonist effects, first establish a dose-response to a β-adrenergic agonist like Isoproterenol.

    • Then, perfuse the heart with the test compound for a set period and repeat the agonist dose-response.

    • To assess direct effects, infuse increasing concentrations of the test compound into the perfusate.

  • Data Acquisition: Continuously record the hemodynamic parameters throughout the experiment.

  • Data Analysis:

    • Calculate the percentage change from baseline for each parameter at each compound concentration.

    • Construct concentration-response curves and determine the EC₅₀ or IC₅₀ values.

Visualization of Signaling Pathways and Workflows

β-Adrenergic Receptor Signaling Pathway in Cardiomyocytes

BetaAdrenergicSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (Norepinephrine, Epinephrine) Beta1AR β1-Adrenergic Receptor Catecholamines->Beta1AR Binds to Gs Gs Protein (α, βγ subunits) Beta1AR->Gs Activates GRK2 GRK2 Beta1AR->GRK2 BetaArrestin β-Arrestin Beta1AR->BetaArrestin AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospholamban Phospholamban (PLN) PKA->Phospholamban Phosphorylates (disinhibits SERCA) LTypeCa L-type Ca²⁺ Channel PKA->LTypeCa Phosphorylates (↑ Ca²⁺ influx) Myofilaments Myofilaments PKA->Myofilaments Phosphorylates (↓ Ca²⁺ sensitivity) SERCA SERCA2a Phospholamban->SERCA Inhibits CaMKII CaMKII LTypeCa->CaMKII ↑ Intracellular Ca²⁺ activates GRK2->Beta1AR BetaArrestin->Beta1AR

Caption: β-Adrenergic receptor signaling cascade in a cardiac myocyte.

Experimental Workflow for Characterizing a Novel β-Blocker

ExperimentalWorkflow cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Validation cluster_in_vivo In Vivo Studies (Future Work) cluster_data_analysis Data Analysis & Interpretation BindingAssay Protocol 1: Radioligand Binding Assay Affinity Determine Ki and Selectivity BindingAssay->Affinity CardiomyocyteAssay Protocol 2: Cardiomyocyte Contractility Assay Function Determine EC₅₀/IC₅₀ on Contractility CardiomyocyteAssay->Function LangendorffAssay Protocol 3: Langendorff Isolated Heart Assay Hemodynamics Assess Hemodynamic Effects LangendorffAssay->Hemodynamics AnimalModel Animal Models of Heart Failure Efficacy Evaluate Therapeutic Efficacy AnimalModel->Efficacy Affinity->Function Correlate Function->Hemodynamics Correlate Hemodynamics->Efficacy Predictive ReceptorDesensitization AgonistBinding Agonist Binding to β-Adrenergic Receptor ReceptorConformation Receptor Conformational Change AgonistBinding->ReceptorConformation GRKRecruitment GRK Recruitment and Activation ReceptorConformation->GRKRecruitment ReceptorPhosphorylation Receptor Phosphorylation GRKRecruitment->ReceptorPhosphorylation BetaArrestinBinding β-Arrestin Binding ReceptorPhosphorylation->BetaArrestinBinding Uncoupling Uncoupling from G-protein BetaArrestinBinding->Uncoupling Internalization Receptor Internalization BetaArrestinBinding->Internalization

References

Application Notes and Protocols: Interpreting Mass Spectrometry Fragmentation Patterns of Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for treating cardiovascular conditions such as hypertension and angina. During its synthesis, formulation, and storage, various impurities can arise, including process-related compounds, degradation products, and synthetic intermediates.[1] Regulatory bodies mandate the control of these impurities to ensure the safety and efficacy of the drug product.[2] Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the identification and characterization of these impurities.[3] Understanding the fragmentation patterns of metoprolol and its impurities is crucial for their unambiguous identification.

This document provides detailed protocols and interpretation guidelines for the mass spectrometric analysis of metoprolol impurities.

Experimental Protocols

Forced Degradation Studies

To identify potential degradation products, forced degradation studies are conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[4][5]

Protocol:

  • Preparation of Metoprolol Stock Solution: Prepare a stock solution of metoprolol in a suitable solvent (e.g., methanol or water:acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.[6]

  • Neutralization: Neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze the stressed samples using a validated LC-MS/MS method.

Metoprolol has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic stress.[4][6]

LC-MS/MS Method for Analysis of Metoprolol and its Impurities

A robust and sensitive LC-MS/MS method is essential for the separation and detection of metoprolol and its impurities.

Liquid Chromatography Conditions:

ParameterRecommended Conditions
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A: 0.1% Formic acid in water B: Acetonitrile or Methanol[6][7]
Gradient A suitable gradient to ensure separation of all impurities.
Flow Rate 0.2 - 0.6 mL/min[6][7]
Column Temperature Ambient or controlled (e.g., 40°C)[3]
Injection Volume 5 - 20 µL

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan for initial screening and product ion scan for fragmentation analysis.
Collision Gas Argon
Collision Energy Optimized for each compound to achieve characteristic fragmentation.
Key Transitions (for targeted analysis) Metoprolol: m/z 268.1 → 130.96, m/z 268.1 → 115.6[8]

Fragmentation Pathway of Metoprolol

Understanding the fragmentation of the parent drug is key to elucidating the structures of its impurities. The protonated molecule of metoprolol ([M+H]⁺) has an m/z of 268.

Metoprolol Fragmentation Pathway Diagram:

Metoprolol_Fragmentation cluster_main Metoprolol Fragmentation Metoprolol Metoprolol [M+H]⁺ m/z 268 Fragment1 Loss of propene (C₃H₆) m/z 226 Metoprolol->Fragment1 - C₃H₆ Fragment2 Loss of isopropylamine (C₃H₉N) m/z 191 Metoprolol->Fragment2 - C₃H₉N Fragment3 Loss of water (H₂O) m/z 250 Metoprolol->Fragment3 - H₂O Fragment4 Isopropylamine side chain m/z 116 Metoprolol->Fragment4

Caption: Proposed fragmentation pathway of Metoprolol in positive ion mode.

Interpretation of Key Fragments:

  • m/z 250: Corresponds to the loss of a water molecule (18 Da).[7]

  • m/z 226: Results from the loss of propene (42 Da) from the isopropylamino side chain.[7]

  • m/z 191: Corresponds to the loss of the entire isopropylamino propanol side chain.

  • m/z 116: A characteristic fragment representing the protonated 2-hydroxy-3-(isopropylamino)propoxy side chain.[6][9]

Common Metoprolol Impurities and their Fragmentation

The structures of impurities are often elucidated by comparing their fragmentation patterns to that of metoprolol.[4]

Table of Common Metoprolol Impurities and their Mass Spectral Data:

Impurity NameStructure[M+H]⁺ (m/z)Key Fragment Ions (m/z)Notes
O-demethylmetoprolol C₁₄H₂₃NO₃254116, 137Loss of the methyl group from the methoxyethyl side chain.[10]
α-hydroxymetoprolol C₁₅H₂₅NO₄284116, 151Hydroxylation on the methoxyethyl side chain.[10]
Metoprolol Acid C₁₄H₂₁NO₄268116, 151Oxidation of the terminal alcohol of the methoxyethyl group to a carboxylic acid.[10]
Impurity B (European Pharmacopoeia) C₉H₁₃NO₂153136, 1074-(2-methoxyethyl)phenol.[4]
Impurity I (European Pharmacopoeia) C₁₃H₂₁NO₃236116, 121N-desisopropyl metoprolol.[4]

Visualization of Experimental Workflow

A typical workflow for the identification and characterization of metoprolol impurities is depicted below.

Experimental Workflow Diagram:

Workflow cluster_workflow Impurity Identification Workflow Start Sample Preparation (Metoprolol Drug Substance/Product) Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Start->Forced_Degradation LC_MS_Analysis LC-MS/MS Analysis (Full Scan & Product Ion Scan) Start->LC_MS_Analysis Unstressed Sample Forced_Degradation->LC_MS_Analysis Data_Processing Data Processing and Fragment Analysis LC_MS_Analysis->Data_Processing Structure_Elucidation Structure Elucidation of Impurities Data_Processing->Structure_Elucidation End Impurity Profile Report Structure_Elucidation->End

Caption: General workflow for the analysis of metoprolol impurities.

Conclusion

The systematic application of forced degradation studies coupled with LC-MS/MS analysis provides a robust framework for the identification and characterization of metoprolol impurities. A thorough understanding of the fragmentation patterns of metoprolol is fundamental to accurately elucidating the structures of its related substances. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.

References

Application Notes and Protocols for LC-MS Analysis of Beta-Blocker Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and data processing techniques for the analysis of impurities in beta-blockers using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocols and application notes are designed to offer a comprehensive guide for the identification, quantification, and characterization of potential impurities in pharmaceutical samples.

Introduction

Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the efficacy and safety of the final drug product.[2] Therefore, robust analytical methods are crucial for the detection and quantification of these impurities to ensure compliance with regulatory standards.[2] LC-MS has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[3][4]

This guide outlines the experimental workflow, from sample preparation to data analysis, and provides quantitative data for the analysis of various beta-blocker impurities.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reproducible results and depends on the sample matrix.

  • For Drug Substance (API):

    • Dissolve the beta-blocker API in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v), to a final concentration of approximately 0.3 µg/mL.[3]

  • For Biological Matrices (e.g., Urine):

    • Prepare a mixed methanolic standard of the target beta-blockers at a concentration of 50 µg/mL.[5]

    • Spike blank human urine with the mixed standard to achieve final concentrations ranging from 50 to 500 ng/mL.[5]

    • Perform a simple five-fold dilution of the spiked urine sample with the initial mobile phase (e.g., Mobile Phase A).[5]

    • For some applications, a liquid-liquid extraction (LLE) using ethyl acetate at pH 9 can be employed to isolate the analytes.[6]

Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of beta-blockers and their impurities.

ParameterTypical Conditions
LC System Agilent 1260 Infinity Analytical SFC System, Thermo Scientific Accela 1250 pump, or equivalent.[3][7]
Column Agilent ZORBAX NH2, 4.6 × 150 mm, 5 µm; Thermo Scientific Accucore C18, 2.1 x 150 mm, 2.6 µm; or equivalent.[3][7]
Mobile Phase A Water with 0.05% Ammonium Hydroxide (pH 9) or 0.1% Formic Acid.[3][7]
Mobile Phase B Acetonitrile.[3]
Gradient Elution A typical gradient starts with a low percentage of organic phase (e.g., 15% B), which is gradually increased to a high percentage (e.g., 70% B) over a period of 15-20 minutes.[3]
Flow Rate 0.2 - 0.4 mL/min.[3][8]
Injection Volume 5 µL.[3]
Column Temperature 30 - 40 °C.
Mass Spectrometry (MS) Parameters

High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements and confident impurity identification.[3]

ParameterTypical Conditions
Mass Spectrometer Agilent 6540 UHD Q-TOF, Thermo Scientific Orbitrap Elite, or equivalent.[2][3]
Ionization Source Electrospray Ionization (ESI) in positive mode.[3]
Full Scan MS Resolution 120,000.[3]
MS/MS Resolution 15,000.[3]
Scan Mode Full scan MS followed by data-dependent MS/MS (TopN, where N is typically 3-5).[3]
Collision Energy Ramped or fixed collision energies can be used to obtain informative fragment ion spectra.

Data Processing and Analysis

Specialized software is used to process the acquired LC-MS data for impurity identification and quantification.

  • Software: Waters MetaboLynx, Agilent MassHunter with Molecular Feature Extraction (MFE), Thermo Fisher Compound Discoverer, and UNIFI are commonly used platforms.[2][3][9][10]

  • Peak Detection: Automated peak detection algorithms identify potential impurities in the total ion chromatogram (TIC).[9]

  • Component Detection: Targeted and untargeted approaches can be used to find known and unknown impurities.[3]

  • Structure Elucidation: The high-resolution MS and MS/MS data are used to generate molecular formulas and propose structures for the impurities, often aided by fragment ion search (FISh) algorithms.[2][3]

  • Quantification: The concentration of impurities is determined by comparing the peak area of the impurity to that of a reference standard or the API.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of various beta-blockers and their impurities.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Beta-Blockers and Impurities.

CompoundMatrixLODLOQReference
13 Beta-Blockers (general)Urine< 1.5 ng/mL< 5 ng/mL[7]
BetaxololNot Specified5.46 µg/mL16.54 µg/mL[11][12]
Betaxolol Degradant (P6)Not Specified2.15 µg/mL6.53 µg/mL[11][12]
AtenololBiological0.39 - 0.78 ng/mL (general range)1.6 ng/mL[13]
MetoprololBiological0.39 - 0.78 ng/mL (general range)1.6 ng/mL[13]
PropranololBiological0.39 - 0.78 ng/mL (general range)1.6 ng/mL[13]
18 β-blockers (general)Human Blood-0.1 to 0.5 ng/mL[6]
OxprenololUrine-1.0 to 75.0 µg L-1 (Range)[14]
Multiple Beta-BlockersUrine-3.0 to 50 µg L-1 (Range)[14]
TalinololRat Plasma0.3 ng/mL1.0 ng/mL[8]

Table 2: Linearity and Recovery Data for Selected Beta-Blockers.

CompoundMatrixLinearity (R²)Recovery (%)Reference
13 Beta-BlockersUrine> 0.9990-[7]
Atenolol, Metoprolol, PropranololBiological-58 - 82%[13]
18 β-blockersHuman Blood> 0.99580.0–119.6%[6]
Oxprenolol and othersUrine> 0.99-[14]
TalinololRat Plasma0.9996> 78%[8]

Visualized Workflows

The following diagrams illustrate the experimental and data processing workflows for the LC-MS analysis of beta-blocker impurities.

G Experimental Workflow for Beta-Blocker Impurity Analysis cluster_sample Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample Beta-Blocker Sample (API or Formulation) Dissolution Dissolution in appropriate solvent (e.g., ACN:H2O) Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Spiking Spiking (for biological matrices) Spiking->Dilution LC_Separation Chromatographic Separation (LC) Dilution->LC_Separation MS_Detection Mass Spectrometric Detection (MS) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Data_Acquisition Data Acquisition (Full Scan & dd-MS2) MSMS_Fragmentation->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification Reporting Reporting Quantification->Reporting G Data Processing Pipeline for Impurity Identification cluster_rawdata Raw Data cluster_processing Processing Steps cluster_output Output Raw_Data LC-MS Raw Data (.raw, .d, etc.) Peak_Picking Peak Picking / Feature Detection Raw_Data->Peak_Picking Componentization Componentization (Grouping of related ions) Peak_Picking->Componentization Formula_Generation Molecular Formula Generation (from accurate mass) Componentization->Formula_Generation Spectral_Matching Spectral Library Matching Componentization->Spectral_Matching Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Generation->Fragmentation_Analysis Identified_Impurities Identified Impurities List Spectral_Matching->Identified_Impurities Structural_Elucidation Proposed Structures Fragmentation_Analysis->Structural_Elucidation Quant_Results Quantitative Results Identified_Impurities->Quant_Results Structural_Elucidation->Identified_Impurities

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a known analog and impurity of Metoprolol (Metoprolol EP Impurity A). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthesis is a two-step process analogous to the manufacturing of Metoprolol.[1]

  • Epoxidation: Reaction of 4-(2-methoxyethyl)phenol with an epihalohydrin, typically epichlorohydrin, in the presence of a base. This forms the key intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.

  • Amination: Ring-opening of the epoxide intermediate with ethylamine to yield the final product.

Q2: My overall yield is low. Which step is the most critical to optimize?

Both the epoxidation and the amination steps are critical for high overall yield. Incomplete conversion or side reactions in the epoxidation step will result in a lower yield of the intermediate, directly impacting the final product yield. Similarly, inefficient ring-opening or competing side reactions during amination will also lead to a poor yield. Careful optimization of reaction conditions for both steps is crucial.

Q3: What are the common impurities I should be aware of?

Common impurities can arise from both stages of the synthesis. During epoxidation, unreacted 4-(2-methoxyethyl)phenol and byproducts from the reaction with epichlorohydrin can be present. In the amination step, potential impurities include unreacted epoxide intermediate and products of side reactions. The target compound itself is considered an impurity in the synthesis of Metoprolol.

Troubleshooting Guide

Problem 1: Low Yield in the Epoxidation Step (Formation of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane)
Potential Cause Suggested Solution
Incomplete reaction - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] - Temperature: The reaction temperature can influence the rate. While some protocols suggest room temperature or 0-25°C, others use elevated temperatures (e.g., 35-70°C) to reduce reaction time.[1] Consider carefully adjusting the temperature based on your specific base and solvent system.
Base Selection - The choice of base is critical. Sodium hydroxide, potassium hydroxide, and potassium carbonate are commonly used.[1] Potassium hydroxide is often effective. Ensure the base is fully dissolved before adding other reactants.
Solvent System - Aqueous conditions are common. However, the use of a solvent like dimethylformamide (DMF) has also been reported.[2] The choice of solvent can affect the solubility of reactants and the reaction rate.
Stoichiometry - Review the molar ratios of your reactants. A slight excess of epichlorohydrin is often used.
Problem 2: Low Yield in the Amination Step (Reaction with Ethylamine)
Potential Cause Suggested Solution
Inefficient Epoxide Ring-Opening - Temperature: A specific protocol for the synthesis of this ethylamino analog involves heating the reaction mixture to 80°C in methanol.[2] Insufficient temperature may lead to a sluggish reaction. - Reaction Time: Monitor the reaction to completion using TLC to ensure sufficient reaction time.[2]
Side Reactions - Excess Amine: Using an appropriate excess of ethylamine can help drive the reaction to completion. - Solvent: Methanol is a suitable solvent for this reaction.[2] Ensure it is of appropriate purity.
Product Isolation and Purification - After the reaction, the excess amine and solvent need to be removed, typically by distillation. - The crude product may require purification, for example, by column chromatography, to remove unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Epoxide Intermediate)

This protocol is based on established methods for the synthesis of similar epoxide intermediates.

Materials:

  • 4-(2-methoxyethyl)phenol

  • Epichlorohydrin

  • Sodium Hydroxide (or Potassium Hydroxide)

  • Methanol (or other suitable solvent)

  • Deionized Water

Procedure:

  • In a reaction vessel, dissolve 4-(2-methoxyethyl)phenol in the chosen solvent.

  • Add a solution of sodium hydroxide or potassium hydroxide to the mixture and stir.

  • Slowly add a slight molar excess of epichlorohydrin to the reaction mixture.

  • Maintain the reaction at a controlled temperature (e.g., 40-60°C) and monitor its progress by TLC.[3]

  • Once the reaction is complete, cool the mixture and perform a work-up, which may include extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water.[3]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.[3]

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol is adapted from a reported synthesis of this specific compound (Metoprolol Impurity A).[2]

Materials:

  • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (from Protocol 1)

  • Ethylamine

  • Methanol

Procedure:

  • In a clean, dry round-bottom flask, dissolve the epoxide intermediate in methanol (e.g., 2g of epoxide in 20 mL of methanol).[2]

  • Begin stirring the mixture.

  • Carefully add ethylamine to the solution (e.g., 0.7 mL).[2] Continue stirring for 15 minutes to ensure thorough mixing.

  • Attach a reflux condenser and heat the reaction mixture in an oil bath to 80°C.[2]

  • Maintain the reaction at this temperature and monitor for completion by TLC. The reaction may take several hours (e.g., overnight).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess ethylamine under reduced pressure.

  • The resulting crude product can be purified by a suitable method, such as column chromatography, to yield the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Epoxidation

ParameterCondition 1Condition 2Condition 3
Starting Material 4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol
Reagent EpichlorohydrinEpichlorohydrinEpichlorohydrin
Base Sodium HydroxidePotassium HydroxidePotassium Carbonate
Solvent AqueousAqueousDimethylformamide (DMF)
Temperature 0-25°C35±2°CRoom Temperature
Reaction Time 15-20 hours6±1 hoursNot Specified
Reported Yield Not Specified91.7-95.2%[3]51% (as brown oil)

Table 2: Reaction Conditions for Amination with Ethylamine

ParameterReported Condition
Starting Material 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
Reagent Ethylamine
Solvent Methanol
Temperature 80°C (reflux)[2]
Reaction Time ~14 hours (overnight)[2]
Monitoring Thin Layer Chromatography (TLC)[2]

Visualizations

Synthesis_Pathway cluster_epoxidation Step 1: Epoxidation cluster_amination Step 2: Amination 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol Epoxide_Intermediate 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane 4-(2-methoxyethyl)phenol->Epoxide_Intermediate  Base (e.g., NaOH) Solvent Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide_Intermediate Final_Product This compound Epoxide_Intermediate->Final_Product  Methanol 80°C Ethylamine Ethylamine Ethylamine->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_epoxidation Epoxidation Issues cluster_amination Amination Issues start Low Overall Yield check_step Which step has low yield? start->check_step epoxidation_issues Epoxidation Step Troubleshooting check_step->epoxidation_issues Epoxidation amination_issues Amination Step Troubleshooting check_step->amination_issues Amination epox_incomplete Incomplete Reaction? epoxidation_issues->epox_incomplete amin_incomplete Inefficient Ring Opening? amination_issues->amin_incomplete epox_conditions Review Base, Solvent, and Stoichiometry epox_incomplete->epox_conditions No epox_time_temp Adjust Reaction Time and/or Temperature epox_incomplete->epox_time_temp Yes amin_conditions Review Solvent and Excess Ethylamine amin_incomplete->amin_conditions No amin_time_temp Ensure Temperature (80°C) and Sufficient Time amin_incomplete->amin_time_temp Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Resolving co-eluting peaks in the HPLC analysis of Metoprolol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the HPLC analysis of Metoprolol?

A1: Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in overlapping or completely superimposed chromatographic peaks.[1] This is a significant issue in the analysis of Metoprolol because it compromises the ability to accurately identify and quantify the main compound and its impurities or related substances.[1] Impurity profiling is critical for drug substances like Metoprolol, as even minute quantities of unwanted chemicals can affect the efficacy and safety of the final pharmaceutical product.[2]

Q2: How can I detect if I have co-eluting peaks in my Metoprolol chromatogram?

A2: Detecting co-elution can be challenging, especially when peaks overlap perfectly. Here are the primary methods for detection:

  • Visual Peak Shape Inspection: Look for signs of peak asymmetry, such as shoulders or tailing. A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of co-elution.[1][3]

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD acquires multiple UV spectra across the entire peak. If the compound is pure, all spectra will be identical. If they differ, the system will flag potential co-elution.[1][3][4]

  • Mass Spectrometry (MS) Analysis: Similar to DAD, taking mass spectra across the peak can reveal the presence of multiple components with different mass-to-charge ratios, confirming co-elution.[1][3]

Q3: What are the most common impurities of Metoprolol that might co-elute with the main peak?

A3: Metoprolol can have several process-related impurities and degradation products. Some common ones mentioned in pharmacopoeias include Impurity A, Impurity M, and Impurity N.[2] Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) are performed to intentionally generate degradation products and ensure the analytical method can separate them from the Metoprolol peak.[4][5][6] For example, Metoprolol is known to be particularly sensitive to basic conditions.[5]

Q4: Can changing the column chemistry help resolve Metoprolol from its impurities?

A4: Yes, changing the stationary phase is one of the most effective ways to resolve co-eluting peaks.[7] For Metoprolol analysis, various column chemistries have been successfully used:

  • C18 Columns: These are the most common and are used in many standard reversed-phase (RP-HPLC) methods.[8][9][10]

  • Phenyl-Hexyl Columns: These offer alternative selectivity compared to C18 and can be effective in separating related compounds.[11]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is particularly useful for separating polar compounds and has been used to separate Metoprolol from non-chromophoric impurities like M and N.[2]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving peak co-elution issues during Metoprolol analysis.

My Metoprolol peak has a shoulder. What should I do first?

A shoulder on your main peak is a classic sign of a co-eluting impurity.[1] The first step is to confirm peak purity using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), if available.[3] If co-elution is confirmed, you need to improve the resolution. This can be achieved by systematically adjusting chromatographic parameters.

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks A Observe Peak Anomaly (e.g., Shoulder, Tailing) B Confirm Co-elution (Peak Purity Analysis via DAD/MS) A->B C Adjust Mobile Phase (Modify % Organic, pH, or Buffer) B->C Co-elution Confirmed D Optimize Flow Rate & Temperature C->D F Resolution Achieved C->F Successful D->F Successful G No Resolution D->G Still No Resolution E Change Stationary Phase (e.g., C18 to Phenyl or HILIC) E->F Successful G->E

Caption: A stepwise workflow for identifying and resolving co-eluting peaks.

How do I adjust the mobile phase to improve separation?

Adjusting the mobile phase is often the simplest way to alter the selectivity of your separation.[7]

  • Modify Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of the analytes, potentially providing better separation.[1] This increases the capacity factor (k'), and a k' between 1 and 5 is ideal.[1]

  • Change Organic Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties, which may resolve the co-eluting peaks.[3]

  • Adjust pH: Metoprolol is a basic compound. Adjusting the mobile phase pH can change its ionization state and dramatically affect its retention and selectivity relative to impurities. The buffer capacity is generally reliable within +/- 1 pH unit of its pKa.

  • Modify Buffer Concentration: Buffer concentration can influence peak shape and retention. A concentration between 5 to 100 mM is common.

What if mobile phase adjustments are not enough?

If tweaking the mobile phase doesn't provide the desired resolution, consider the following:

  • Change Column Temperature: Lowering the column temperature can increase retention and may improve peak resolution, although it will lead to a longer analysis time. Conversely, increasing the temperature can sometimes improve efficiency.[12]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency (leading to narrower peaks) and improve resolution, at the cost of a longer run time.[12]

  • Select a Different Column: This is a very powerful tool. If you are using a standard C18 column, switching to a column with a different stationary phase, such as a Phenyl-Hexyl or a HILIC column, provides a significant change in selectivity and is highly likely to resolve stubborn co-eluting peaks.[7][11]

Experimental Protocols & Data

Below are examples of HPLC methods that have been successfully used for the analysis of Metoprolol and its related substances, demonstrating conditions that can resolve the main peak from impurities.

Protocol 1: RP-HPLC Method for Metoprolol and Olmesartan Medoxomil

This method demonstrates a rapid isocratic separation on a C18 column.

  • Objective: To develop a simple, accurate, and reproducible isocratic RP-HPLC method for the simultaneous analysis of Metoprolol Succinate and Olmesartan Medoxomil.[9]

  • Methodology:

    • Column: Agilent Eclipse XBD-C18 (150 mm × 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of acetonitrile and 10 mM potassium dihydrogen orthophosphate buffer (70:30 v/v). The pH of the buffer is adjusted to 2.75 with orthophosphoric acid.[9]

    • Flow Rate: 0.6 mL/min.[9]

    • Injection Volume: 20 µL.[9]

    • Detection: UV at 225 nm.[9]

    • Column Temperature: 22 °C.[9]

    • Sample Preparation: Stock solutions are prepared by dissolving the compounds in acetonitrile.[9]

Protocol 2: HILIC Method for Metoprolol and Non-Chromophoric Impurities

This method is designed to separate Metoprolol from impurities that lack a UV chromophore, requiring a detector like a Charged Aerosol Detector (CAD).

  • Objective: To develop a HILIC method for the impurity profiling of Metoprolol Succinate, including non-aromatic impurities M and N.[2]

  • Methodology:

    • Column: Thermo Scientific™ Acclaim™ Trinity™ P2 mixed-mode column.[2]

    • Detection: Diode Array Detector (DAD) in series with a Charged Aerosol Detector (CAD) to detect both UV-active and non-UV-active compounds.[2]

    • Details: This HILIC method utilizes a higher percentage of organic solvent, which is beneficial for CAD sensitivity.[2] The method successfully separates Metoprolol from impurities A, M, and N.[2]

The workflow for developing a stability-indicating HPLC method is crucial for ensuring all potential degradants are resolved.

G cluster_1 Stability-Indicating Method Development Workflow A Select Initial Conditions (Column, Mobile Phase) B Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Check for Co-elution & Peak Purity C->D E Optimize Method (Gradient, pH, Temp, etc.) D->E Resolution Inadequate F Method Validation (Specificity, Linearity, Accuracy) D->F Resolution Adequate E->C

Caption: Workflow for developing a stability-indicating HPLC method.

Quantitative Data from Various HPLC Methods

The following table summarizes chromatographic conditions from different validated methods for Metoprolol analysis, providing a reference for method development and troubleshooting.

ParameterMethod 1 (Metoprolol Succinate & Olmesartan)[9]Method 2 (Metoprolol Succinate)[10]Method 3 (Metoprolol Tartrate)Method 4 (Metoprolol & Hydrochlorothiazide)[13]
Column Agilent Eclipse XBD-C18 (150x4.6mm, 5µm)Agilent Eclipse XDB-C18 (150x4.6mm, 5µm)C18 ColumnACE 5 C18 (250x4.6mm, 5µm)
Mobile Phase Acetonitrile:10mM KH2PO4 buffer (70:30), pH 2.75Phosphate buffer:Acetonitrile (80:20)Methanol:Water (70:30)Gradient Elution with A: (pH 2.5 buffer:Methanol, 95:5) and B: (Methanol:Acetonitrile, 55:45)
Flow Rate 0.6 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 225 nm223 nm215 nm225 nm
Retention Time (Metoprolol) 2.233 minNot Specified5.3 minNot Specified (Gradient)

References

Technical Support Center: Stability of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This compound is also known as Metoprolol Impurity A. The information provided is primarily based on stability studies of the parent compound, metoprolol, and is intended to serve as a comprehensive resource for designing and troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common aqueous solutions?

While specific stability data for this compound is not extensively available, studies on the closely related compound, metoprolol tartrate, have shown it to be stable in simple aqueous solutions like 5% dextrose and 0.9% sodium chloride injections for at least 30 to 36 hours at room temperature (around 24°C), with less than a 10% decrease in concentration.[1][2]

Q2: Can I expect the same stability in complex solutions like cell culture media?

No, it is unlikely. Cell culture media are complex mixtures containing amino acids, vitamins, salts, and often serum, which can interact with and degrade the compound. The stability of a substance in cell culture media can be significantly different from its stability in simple aqueous solutions. Therefore, it is crucial to determine the stability of this compound in your specific cell culture medium and under your experimental conditions.

Q3: What factors in a solution can affect the stability of this compound?

Several factors can influence the stability of this compound in solution:

  • pH: Metoprolol has shown degradation under both acidic and alkaline conditions.[3][4] It is reasonable to expect that the pH of your solution will significantly impact the stability of its ethylamino derivative.

  • Temperature: Elevated temperatures can accelerate degradation. Thermal degradation studies are a standard part of forced degradation testing.[4]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.[3] Solutions should be protected from light where appropriate.

  • Oxidizing Agents: Metoprolol is susceptible to oxidative degradation.[4] The presence of oxidizing agents in your solution could lead to the formation of degradation products.

  • Complexing Agents: Components in your solution, such as ions or other molecules, could potentially form complexes with the compound, altering its stability.

Q4: What are the likely degradation pathways for this compound?

Based on the known degradation of metoprolol, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. Hydrolysis of the ether linkage or oxidation of the secondary alcohol and the aromatic ring are potential degradation routes.

Q5: How do I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways. These studies typically involve exposing the compound in solution to harsh conditions such as:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[4]

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 3 hours.[4]

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature or slightly elevated temperatures.

  • Thermal Degradation: Heating the solution (e.g., 60°C).[3]

  • Photodegradation: Exposing the solution to UV light (e.g., 254 nm).[3]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
High variability in concentration between replicate samples. Inconsistent sample preparation, storage, or pipetting errors.Ensure consistent and validated procedures for sample handling. Use calibrated pipettes and proper techniques. Store samples immediately at an appropriate temperature (e.g., -20°C or -80°C) after collection.
Low recovery of the compound from the solution. Adsorption to the surface of the container or binding to components in the solution (e.g., proteins in serum).Consider using different container materials (e.g., polypropylene vs. glass). If using a complex matrix like serum, investigate different sample extraction methods such as protein precipitation or solid-phase extraction to improve recovery.
Interference from solution components during analysis. Components of the solution (e.g., phenol red in cell culture media) may co-elute or interfere with detection.Utilize a more selective analytical method like High-Performance Liquid Chromatography (HPLC) with a specific detector (e.g., UV or Mass Spectrometry). If using UV detection, a blank sample of the solution should be run to identify and subtract background absorbance.
Rapid degradation of the compound is observed. The compound is unstable under the experimental conditions (e.g., temperature, pH, light).Conduct a time-course stability study to determine the rate of degradation. Prepare solutions containing the compound fresh before each experiment. Protect solutions from light during storage and incubation if photodegradation is suspected.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the analysis of metoprolol and its impurities and is a good starting point for developing a validated method for this compound.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[5]
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 223 nm or 270 nm.[5][6]
Column Temperature 30°C
Injection Volume 10-20 µL

Sample Preparation (for complex matrices like cell culture media):

  • Thaw the collected samples.

  • To 100 µL of the sample, add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Time-Course Stability Study in Solution
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water, DMSO).

  • Spike the test solution (e.g., buffer, cell culture medium) with the stock solution to achieve the desired final concentration.

  • Aliquot the solution into multiple sterile tubes.

  • Collect the "time 0" sample immediately after preparation and store it at -80°C.

  • Incubate the remaining tubes under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Immediately freeze each collected sample at -80°C to stop further degradation.

  • Analyze all samples (including the time 0 sample) together using a validated analytical method (see Protocol 1).

  • Calculate the percentage of the compound remaining at each time point relative to the time 0 sample. Stability is often defined as the retention of at least 90% of the initial concentration.

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing of this compound in Solution cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution B Spike into Test Solution A->B C Aliquot and Incubate B->C D Collect Samples at Time Points (T0, T1, T2...) C->D E Sample Preparation (e.g., Protein Precipitation) D->E F HPLC Analysis E->F G Data Interpretation F->G

Caption: A typical workflow for assessing the stability of a compound in a solution over time.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation A This compound B Ether Bond Cleavage Products A->B H₂O, H⁺/OH⁻ C Oxidized Aromatic Ring Products A->C [O] D Ketone Formation (Oxidation of Secondary Alcohol) A->D [O]

Caption: Hypothesized degradation pathways based on the known stability of metoprolol.

References

Technical Support Center: Synthesis of C-Desmethyl Metoprolol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C-Desmethyl Metoprolol and related impurities of Metoprolol.

Frequently Asked Questions (FAQs)

Q1: What is C-Desmethyl Metoprolol and why is it relevant in Metoprolol synthesis?

A1: C-Desmethyl Metoprolol, also known as Metoprolol EP Impurity A, is a known process-related impurity in the synthesis of Metoprolol.[1] Its chemical name is (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Monitoring and controlling this impurity is crucial for ensuring the purity and safety of the final Metoprolol active pharmaceutical ingredient (API), as regulatory bodies like the European Pharmacopoeia (EP) have set limits for its presence.

Q2: I have an unexpected peak in my HPLC analysis of a Metoprolol synthesis reaction that corresponds to the retention time of C-Desmethyl Metoprolol. What is the likely cause?

A2: The most probable cause is the presence of ethylamine as an impurity in your isopropylamine starting material. The synthesis of Metoprolol involves the ring-opening of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, with isopropylamine. If ethylamine is present, it will compete with isopropylamine in this reaction, leading to the formation of C-Desmethyl Metoprolol. Industrial production of amines can sometimes lead to cross-contamination.[2][3]

Q3: Are there other common impurities I should be aware of during Metoprolol synthesis?

A3: Yes, several other process-related impurities can arise. These include:

  • Metoprolol Impurity D (Diol Impurity): 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol. This can form from the hydrolysis of the epoxide intermediate.

  • N-Desisopropyl Metoprolol: 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol. This can be formed if ammonia is present as an impurity.

  • Dimeric Impurities: These can also be formed through various side reactions.

Q4: How can I confirm the identity of a suspected C-Desmethyl Metoprolol peak in my chromatogram?

A4: The most definitive way is to use a certified reference standard of C-Desmethyl Metoprolol. You can inject the standard and compare its retention time with your unknown peak. For further confirmation, techniques like LC-MS can be used to verify the molecular weight of the impurity.

Q5: What analytical methods are suitable for monitoring C-Desmethyl Metoprolol and other impurities?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the quantitative analysis of Metoprolol and its chromophoric impurities like C-Desmethyl Metoprolol.[4][5][6][7] For non-chromophoric impurities, a charged aerosol detector (CAD) can be used in conjunction with HPLC.[4][5]

Troubleshooting Guides

Issue 1: High Levels of C-Desmethyl Metoprolol Detected
Possible Cause Troubleshooting Step Rationale
Contaminated Isopropylamine1. Source a new batch of isopropylamine from a reputable supplier and re-run the reaction. 2. Analyze the isopropylamine starting material by GC-MS to quantify the level of ethylamine impurity.Isopropylamine is the most likely source of the ethylamino group in C-Desmethyl Metoprolol.
Sub-optimal Reaction Conditions1. Lower the reaction temperature during the amine addition step. 2. Ensure a sufficient excess of isopropylamine is used.Higher temperatures can sometimes lead to less selective reactions. A larger excess of the desired amine can outcompete the impurity.
Cross-Contamination in the Laboratory1. Thoroughly clean all glassware and reaction vessels before use. 2. Use dedicated equipment for handling different amines if possible.Residual ethylamine from previous reactions could be a source of contamination.
Issue 2: Presence of Metoprolol Impurity D (Diol Impurity)
Possible Cause Troubleshooting Step Rationale
Presence of Water in the Reaction1. Ensure all solvents and reagents are anhydrous. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The epoxide intermediate can undergo hydrolysis in the presence of water to form the diol impurity.
Incomplete Reaction with Amine1. Increase the reaction time or temperature for the amination step. 2. Ensure efficient stirring to promote mixing.If the epoxide is not fully consumed by the amine, it may be more susceptible to hydrolysis during workup.

Quantitative Data Summary

The following table summarizes typical purity levels and impurity thresholds mentioned in the literature. Note that specific limits may vary depending on the pharmacopeia and the intended use of the API.

Compound Typical Purity of API Typical Individual Impurity Limit Typical Total Impurity Limit
Metoprolol Succinate> 99.0%< 0.1%< 0.5%

Experimental Protocols

Synthesis of the Epoxide Intermediate: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

This protocol is a general procedure based on literature methods.[1][8]

  • Materials:

    • 4-(2-methoxyethyl)phenol

    • Epichlorohydrin

    • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

    • Dimethylformamide (DMF) or other suitable solvent

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in DMF.

    • Add potassium carbonate (or another suitable base) to the mixture with stirring.

    • Slowly add epichlorohydrin dropwise to the reaction mixture.

    • Heat the reaction mixture under reflux (e.g., at 70°C) for several hours (e.g., 14 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product can be isolated by extraction and purified by column chromatography.

Synthesis of C-Desmethyl Metoprolol (Metoprolol EP Impurity A)

This protocol is adapted from literature procedures for the synthesis of Metoprolol impurities.[1]

  • Materials:

    • 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (the epoxide intermediate)

    • Ethylamine solution

    • A suitable solvent (e.g., methanol or ethanol)

  • Procedure:

    • Dissolve the epoxide intermediate in the chosen solvent in a pressure-rated vessel.

    • Add an excess of ethylamine solution to the vessel.

    • Seal the vessel and heat the reaction mixture (e.g., at 60-80°C) for several hours until the reaction is complete, as monitored by TLC or HPLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can then be purified by a suitable method, such as column chromatography, to yield pure C-Desmethyl Metoprolol.

Visualizations

Synthesis_Pathway A 4-(2-methoxyethyl)phenol + Epichlorohydrin B Epoxide Intermediate (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane) A->B Base (e.g., K2CO3) C Metoprolol B->C Ring Opening E C-Desmethyl Metoprolol (Impurity A) B->E Competitive Ring Opening D Isopropylamine D->C F Ethylamine (impurity) F->E

Caption: Reaction pathway for Metoprolol synthesis and the formation of C-Desmethyl Metoprolol.

Troubleshooting_Workflow start High C-Desmethyl Metoprolol Detected q1 Is the Isopropylamine source verified for purity? start->q1 a1_no Source and use a new, high-purity batch of Isopropylamine. q1->a1_no No q2 Are reaction conditions optimized? q1->q2 Yes a1_yes Check for cross-contamination in glassware and equipment. end Impurity Level Reduced a1_yes->end a1_no->end q2->a1_yes Yes a2_no Lower reaction temperature and/or increase excess of Isopropylamine. q2->a2_no No a2_yes Consider further purification of the final product. a2_no->end

Caption: Troubleshooting workflow for high levels of C-Desmethyl Metoprolol.

Logical_Relationship impurity Ethylamine Impurity in Isopropylamine side_reaction Increased Rate of Competitive Reaction impurity->side_reaction temp High Reaction Temperature temp->side_reaction ratio Insufficient Excess of Isopropylamine ratio->side_reaction product Formation of C-Desmethyl Metoprolol side_reaction->product

Caption: Factors influencing the formation of C-Desmethyl Metoprolol.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the sensitive detection and optimization of LC-MS/MS parameters for Metoprolol Related Compound A.

Frequently Asked Questions (FAQs)

Q1: What is Metoprolol Related Compound A?

A1: Metoprolol Related Compound A is a known impurity of the drug Metoprolol. Its chemical name is (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol. It has a molecular formula of C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol .

Q2: What is the expected precursor ion for Metoprolol Related Compound A in positive ion mode ESI-MS?

A2: Given its molecular weight of 253.34, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 254.3. This ion is typically used as the precursor ion for MS/MS analysis.

Q3: What are the most common issues encountered when developing a sensitive LC-MS/MS method for this compound?

A3: Common challenges include:

  • Low sensitivity: This can be due to poor ionization, non-optimal fragmentation, or matrix effects.

  • Poor chromatographic peak shape: Tailing or broad peaks can affect sensitivity and resolution.

  • Inadequate separation from Metoprolol: As a related compound, its chromatographic behavior can be very similar to the parent drug.

  • Matrix effects: Co-eluting substances from the sample matrix (e.g., plasma) can suppress or enhance the ionization of the analyte.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). A systematic optimization should be performed by infusing a standard solution of Metoprolol Related Compound A.
Inefficient Fragmentation Optimize the Collision Energy (CE) for each MRM transition. Perform a CE ramp experiment to find the value that yields the highest product ion intensity.
Incorrect MRM Transitions Ensure the selected precursor and product ions are correct and provide the best signal-to-noise ratio. See Table 1 for recommended transitions.
Matrix Suppression Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective than simple protein precipitation. Also, adjust the chromatography to separate the analyte from the interfering components.
Poor Chromatography Ensure the mobile phase pH is appropriate for the analyte (typically acidic for positive ionization). Check for and resolve peak tailing or broadening issues.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Secondary Interactions The basic amine group in Metoprolol Related Compound A can interact with residual silanols on the column. Use a column with end-capping or a newer generation silica. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but may cause ion suppression.
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal. For reversed-phase chromatography, ensure sufficient organic content to elute the compound with a good peak shape. The use of a small percentage of formic acid (0.1%) is common to improve peak shape for basic compounds.
Column Degradation The column may be contaminated or have lost its stationary phase. Try flushing the column or replacing it if necessary.

Optimized LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the sensitive detection of Metoprolol Related Compound A. These should be further optimized in your specific laboratory conditions.

Table 1: Optimized Mass Spectrometry Parameters
Parameter Value Comment
Ionization Mode ESI PositiveThe secondary amine is readily protonated.
Precursor Ion [M+H]⁺ (m/z) 254.3Based on a molecular weight of 253.34.
MRM Transition 1 (Quantifier) 254.3 → 102.1Predicted major fragment corresponding to the loss of the phenoxy-propanol moiety.
MRM Transition 2 (Qualifier) 254.3 → 60.1Predicted fragment corresponding to the ethylamino group after cleavage.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum ion current.
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Energy (CE) 15 - 30 eVTo be optimized for each transition.
Table 2: Recommended Liquid Chromatography Parameters
Parameter Value
Column C18, 2.1 x 50 mm, < 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B to 95% B over 5 minutes
Injection Volume 5 - 10 µL
Column Temperature 40 °C

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters
  • Prepare a standard solution of Metoprolol Related Compound A at a concentration of ~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire a full scan (Q1 scan) to confirm the presence and intensity of the precursor ion at m/z 254.3.

  • Perform a product ion scan by selecting m/z 254.3 as the precursor ion and scanning Q3 to identify major product ions. The most intense and stable product ions should be selected for MRM.

  • For each selected MRM transition, optimize the collision energy (CE). Create a method that ramps the CE from 5 to 40 eV and monitor the intensity of the product ion. The CE value that produces the highest intensity should be used for quantitative analysis.

  • Optimize source parameters such as capillary voltage and source/desolvation temperatures to maximize the signal of the quantifier MRM transition.

Protocol 2: Sample Preparation (from Plasma) using SPE
  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 0.5 mL of plasma sample by adding an internal standard and acidifying with 0.5 mL of 2% phosphoric acid.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elute Metoprolol Related Compound A with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

LC-MS/MS Optimization Workflow

OptimizationWorkflow A Prepare Standard Solution (Metoprolol Related Compound A) B Direct Infusion into MS A->B C Q1 Scan: Confirm Precursor Ion (m/z 254.3) B->C D Product Ion Scan: Identify Fragments C->D E Select Quantifier/Qualifier MRM Transitions D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Source Parameters (Voltage, Temp, Gas) F->G H Final Optimized Method G->H

Caption: Workflow for optimizing MS/MS parameters.

Troubleshooting Logic for Low Sensitivity

TroubleshootingSensitivity Start Low Sensitivity Observed CheckPeak Is the chromatographic peak shape good? Start->CheckPeak TroubleshootLC Troubleshoot Chromatography: - Check column - Adjust mobile phase - Reduce injection volume CheckPeak->TroubleshootLC No CheckMS Are MS parameters optimized? CheckPeak->CheckMS Yes TroubleshootLC->CheckPeak OptimizeMS Optimize MS: - Re-run CE ramp - Check source parameters - Confirm MRM transitions CheckMS->OptimizeMS No CheckMatrix Is there evidence of matrix effects? CheckMS->CheckMatrix Yes OptimizeMS->CheckMS ImproveSamplePrep Improve Sample Prep: - Use SPE or LLE - Dilute sample CheckMatrix->ImproveSamplePrep Yes End Sensitivity Improved CheckMatrix->End No ImproveSamplePrep->End

Caption: Decision tree for troubleshooting low sensitivity issues.

Strategies to prevent the degradation of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol during storage. This compound is a known impurity and potential degradant of Metoprolol. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to the degradation of this compound, similar to its parent drug Metoprolol, are exposure to harsh environmental conditions. Key contributors to degradation include hydrolysis (both acidic and alkaline conditions), oxidation, and photolysis (exposure to light).[1][2][3][4][5][6] Temperature can also accelerate these degradation processes.

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To minimize degradation, the compound should be stored in a well-closed container, protected from light, at controlled room temperature (typically below 25°C).[1] It is also crucial to protect it from moisture and exposure to acidic or basic environments.

Q3: How can I detect and quantify the degradation of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to separate and quantify the active compound from its degradation products.[1][2][4][7][8] Such a method should be validated to ensure it is specific, accurate, and precise for its intended use.

Q4: What are the likely degradation products of this compound?

A4: Based on the known degradation pathways of Metoprolol, degradation of this compound likely involves modifications to the aromatic ring and the propanolamine side chain. Potential degradation pathways include hydroxylation of the aromatic ring, oxidation of the side chain, and cleavage of the ether linkage under harsh hydrolytic conditions.[9][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram after storage. Sample degradation due to improper storage conditions.1. Review storage conditions: check temperature, light exposure, and container integrity. 2. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Decrease in the main peak area (assay value) over time. Degradation of the compound.1. Implement stricter storage controls (e.g., store in a desiccator, use amber vials, store at a lower temperature if permissible). 2. Evaluate the compatibility of the compound with container materials.
Discoloration or change in the physical appearance of the sample. Significant degradation has likely occurred, possibly due to oxidation or photolysis.1. Discard the sample. 2. Re-evaluate and improve storage and handling procedures to prevent future occurrences. 3. Consider the use of antioxidants or light-protective packaging if the compound is highly susceptible to oxidation or photolysis.

Summary of Forced Degradation Studies on Metoprolol

The following table summarizes the typical conditions and outcomes of forced degradation studies on Metoprolol, which can be extrapolated to its related impurity, this compound.

Stress Condition Typical Reagents and Conditions Observed Degradation of Metoprolol Reference
Acid Hydrolysis 0.1 N to 2 M HCl, heated at 60-80°C for 1-2 hours.Significant degradation observed.[1][5][6]
Base Hydrolysis 0.1 N to 2 M NaOH, heated at 60-80°C for 1-3 hours.Significant degradation observed; Metoprolol is particularly sensitive to basic conditions.[1][5][6]
Oxidation 3-30% H₂O₂, at room temperature or slightly heated for a few hours.Extensive degradation observed.[1][3]
Thermal Degradation Dry heat at 60-105°C for 24-48 hours.Generally stable or shows minimal degradation.[5]
Photodegradation Exposure to sunlight or UV light for several hours to days.Degradation observed, especially in solution.[9][11][12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method based on published methods for Metoprolol. Method optimization and validation are crucial for specific applications.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10-25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution. A common starting point is a ratio of 70:30 (v/v) buffer to organic solvent.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 223 nm or 228 nm.[2][3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to assess the stability-indicating properties of the analytical method and to understand the degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to the final concentration with the mobile phase.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight for 8 hours or in a photostability chamber.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Degradation Products Compound This compound Hydrolysis_Products Hydrolysis Products (e.g., ether cleavage) Compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products (e.g., side-chain oxidation) Compound->Oxidation_Products Oxidation Photodegradation_Products Photodegradation Products (e.g., aromatic ring modification) Compound->Photodegradation_Products Photolysis Acid Acidic pH Acid->Hydrolysis_Products Base Alkaline pH Base->Hydrolysis_Products Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->Oxidation_Products Light UV/Visible Light Light->Photodegradation_Products

Caption: Potential degradation pathways of the compound under various stress conditions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start Sample of this compound Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Control Control Sample (No Stress) Start->Control HPLC Stability-Indicating HPLC Analysis Forced_Degradation->HPLC Control->HPLC Data Data Acquisition and Processing HPLC->Data Comparison Compare Chromatograms of Stressed vs. Control Samples Data->Comparison Identification Identify and Quantify Degradation Products Comparison->Identification Assessment Assess Stability and Degradation Pathways Identification->Assessment

Caption: Workflow for conducting forced degradation studies and stability analysis.

References

Identifying and minimizing by-products in Metoprolol Impurity A synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Metoprolol Impurity A. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Metoprolol Impurity A?

A1: The synthesis of Metoprolol Impurity A, chemically known as (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol, is typically a two-step process.[1][2] The first step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. The second step is the ring-opening of this epoxide intermediate with ethylamine to yield Metoprolol Impurity A.[1][2]

Q2: What are the most common by-products observed during the synthesis of Metoprolol Impurity A?

A2: The most common by-products are Metoprolol Impurity D (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol) and a dimeric impurity. Metoprolol Impurity D is formed by the hydrolysis of the epoxide intermediate, which can occur if water is present in the reaction mixture.[3] The dimeric impurity can be formed by the reaction of the newly formed Metoprolol Impurity A with another molecule of the epoxide intermediate.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] These techniques allow for the separation and identification of the starting materials, the intermediate epoxide, the desired product (Metoprolol Impurity A), and any significant by-products.

Q4: What are the critical parameters to control during the synthesis to minimize by-product formation?

A4: Key parameters to control include reaction temperature, the molar ratio of reactants, and the choice of solvent.[4][5] Maintaining an optimal temperature is crucial to prevent side reactions. The stoichiometry of ethylamine to the epoxide intermediate should be carefully controlled to avoid the formation of the dimeric impurity. The solvent should be anhydrous to minimize the formation of the diol impurity (Metoprolol Impurity D).

Troubleshooting Guides

Issue 1: Low Yield of Metoprolol Impurity A
Potential Cause Recommended Action Expected Outcome
Incomplete reaction of the epoxide intermediate with ethylamine. Increase reaction time and/or temperature. Ensure adequate mixing.Increased conversion of the epoxide to the desired product.
Sub-optimal molar ratio of ethylamine to epoxide. Increase the molar excess of ethylamine to drive the reaction to completion.Higher yield of Metoprolol Impurity A.
Degradation of the product during workup or purification. Use milder workup conditions. Optimize the purification method (e.g., column chromatography with an appropriate solvent system).Improved recovery of the final product.
Issue 2: High Levels of Metoprolol Impurity D (Diol By-product)
Potential Cause Recommended Action Expected Outcome
Presence of water in the reaction mixture. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.Significant reduction in the formation of the diol impurity.
Hydrolysis of the epoxide intermediate during workup. Perform the workup at a lower temperature and minimize contact time with aqueous solutions.Less hydrolysis of the unreacted epoxide.
Sub-optimal pH during the reaction. Ensure the reaction is carried out under basic conditions, which favors the amine addition over hydrolysis.Minimized formation of the diol by-product.
Issue 3: High Levels of Dimeric Impurity
Potential Cause Recommended Action Expected Outcome
High concentration of the epoxide intermediate relative to ethylamine. Use a larger excess of ethylamine. Add the epoxide intermediate slowly to the ethylamine solution.Reduced probability of the product reacting with the epoxide.
Elevated reaction temperature. Lower the reaction temperature to favor the primary reaction of ethylamine with the epoxide.Minimized rate of the secondary reaction leading to the dimer.
Prolonged reaction time after the epoxide has been consumed. Monitor the reaction closely and stop it once the starting material is consumed.Prevents the accumulation of the dimeric by-product over time.

Experimental Protocols

Protocol 1: Synthesis of Epoxide Intermediate (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane)
  • To a solution of 4-(2-methoxyethyl)phenol (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude epoxide intermediate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Protocol 2: Synthesis of Metoprolol Impurity A
  • Dissolve the purified epoxide intermediate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add ethylamine (3-5 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50°C) for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the excess ethylamine and solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Metoprolol Impurity A by column chromatography on silica gel.

Protocol 3: HPLC Analysis of Metoprolol Impurity A and By-products
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 223 nm or 275 nm.[6]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should provide good separation of Metoprolol Impurity A from the unreacted epoxide intermediate, Metoprolol Impurity D, and potential dimeric impurities.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Ring Opening 4-Mep 4-(2-methoxyethyl)phenol Epoxide Epoxide Intermediate 4-Mep->Epoxide Epi Epichlorohydrin Epi->Epoxide Base Base (e.g., K2CO3) Base->Epoxide Ethylamine Ethylamine ImpA Metoprolol Impurity A Ethylamine->ImpA Epoxide_ref Epoxide Intermediate Epoxide_ref->ImpA

Caption: Synthesis pathway for Metoprolol Impurity A.

Byproduct_Formation Epoxide Epoxide Intermediate ImpA Metoprolol Impurity A Epoxide->ImpA + Ethylamine (Desired Reaction) ImpD Metoprolol Impurity D (Diol) Epoxide->ImpD + H2O (Hydrolysis) Dimer Dimeric Impurity ImpA->Dimer + Epoxide Intermediate (Side Reaction)

Caption: Potential by-product formation pathways.

Experimental_Workflow Start Start Synthesis Reaction Reaction Setup & Execution Start->Reaction Monitoring In-process Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Final Product Analysis (HPLC, NMR, MS) Purification->Analysis End Pure Metoprolol Impurity A Analysis->End

Caption: General experimental workflow for synthesis and analysis.

References

Troubleshooting poor resolution in the chromatographic separation of Metoprolol and its impurities.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic separation of Metoprolol and its impurities. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Poor Resolution

Poor resolution is a common challenge in the chromatographic analysis of Metoprolol and its related substances. This guide provides a systematic approach to identifying and resolving these issues.

Question: What are the initial steps to take when experiencing poor resolution between Metoprolol and its impurities?

Answer:

When encountering poor resolution, a logical first step is to ensure the HPLC system is functioning correctly and that the method parameters are being accurately implemented.

Initial System & Method Verification:

  • System Suitability Test (SST): Verify that your system meets the criteria outlined in your validated method or the relevant pharmacopeia (e.g., USP).[1][2] This includes checking parameters like theoretical plates, tailing factor, and resolution of critical pairs if specified.

  • Column Health: Ensure the column is not degraded or contaminated.[3] A significant drop in efficiency (theoretical plates) or an increase in backpressure can indicate a problem. Consider flushing the column or replacing it if necessary.

  • Mobile Phase Preparation: Double-check the preparation of the mobile phase, including the pH, buffer concentration, and the ratio of organic solvent to aqueous phase.[3][4][5] Inaccurate preparation is a frequent source of separation problems.

  • Sample Preparation: Confirm that the sample has been prepared correctly and that the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion and poor resolution.[6]

Below is a workflow diagram to guide your initial troubleshooting steps.

TroubleshootingWorkflow start Poor Resolution Observed check_sst Perform System Suitability Test (SST) start->check_sst sst_pass SST Passes? check_sst->sst_pass check_column Inspect Column Health (Efficiency, Backpressure) sst_pass->check_column Yes fix_system Troubleshoot HPLC System/ Address SST Failures sst_pass->fix_system No column_ok Column OK? check_column->column_ok check_mobile_phase Verify Mobile Phase Preparation (pH, Composition) column_ok->check_mobile_phase Yes replace_column Flush or Replace Column column_ok->replace_column No mobile_phase_ok Mobile Phase Correct? check_mobile_phase->mobile_phase_ok check_sample_prep Review Sample Preparation & Solvent mobile_phase_ok->check_sample_prep Yes remake_mobile_phase Prepare Fresh Mobile Phase mobile_phase_ok->remake_mobile_phase No sample_prep_ok Sample Prep Correct? check_sample_prep->sample_prep_ok investigate_method Proceed to Method Optimization sample_prep_ok->investigate_method Yes remake_sample Prepare New Sample sample_prep_ok->remake_sample No

Initial Troubleshooting Workflow

Question: How can I optimize my mobile phase to improve the resolution of Metoprolol and its impurities?

Answer:

Optimizing the mobile phase is one of the most effective ways to improve peak resolution.[7][8] The key parameters to adjust are the organic solvent strength, the type of organic solvent, the pH, and the buffer concentration.

Mobile Phase Optimization Strategies:

  • Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of the analytes, which can lead to better separation.[7][8]

  • Change Organic Solvent Type: Switching between different organic solvents, such as from acetonitrile to methanol or vice versa, can alter the selectivity of the separation.[5] This is because different solvents interact differently with the analytes and the stationary phase.

  • Optimize pH: The pH of the mobile phase is a critical parameter when dealing with ionizable compounds like Metoprolol and some of its impurities.[5][9] Adjusting the pH can change the ionization state of the analytes, which in turn affects their retention and can significantly improve resolution.[9][10] For basic compounds like Metoprolol, working at a pH 2-3 units below the pKa will ensure it is in its protonated form.

  • Buffer Concentration: While it has a smaller effect than pH, ensuring an adequate buffer concentration is important for maintaining a stable pH and can sometimes improve peak shape.[3][5]

The following table summarizes the effects of mobile phase modifications on resolution:

Parameter ChangeExpected Effect on ResolutionConsiderations
Decrease Organic Solvent % Generally improves resolution by increasing retention.May significantly increase run time.
Change Organic Solvent Type Can alter selectivity and improve resolution for co-eluting peaks.May require re-validation of the method.
Adjust pH Can significantly change selectivity for ionizable compounds.Ensure the chosen pH is within the stable range for the column.
Increase Buffer Concentration Can improve peak shape and stability of retention times.High buffer concentrations can lead to precipitation and system blockage.

Question: What role does the stationary phase play in the separation, and when should I consider changing the column?

Answer:

The stationary phase is a critical component for achieving selectivity. If optimizing the mobile phase does not provide the desired resolution, changing the column chemistry may be necessary.

Stationary Phase Considerations:

  • Column Chemistry: The most common stationary phase for Metoprolol analysis is C18.[11][12][13] However, other chemistries like C8, Phenyl-Hexyl, or even mixed-mode columns (HILIC/SAX/WAX) can offer different selectivities that may be beneficial for separating challenging impurities.[14][15] For instance, some non-chromophoric and polar impurities of Metoprolol are better retained and separated using Hydrophilic Interaction Chromatography (HILIC).[14][16]

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[7][8]

  • Column Dimensions: Increasing the column length can also increase the number of theoretical plates and improve resolution, though it will also increase the analysis time and backpressure.[7][8]

The diagram below illustrates the decision-making process for stationary phase selection.

StationaryPhaseDecision start Mobile Phase Optimization Insufficient consider_column Consider Changing Stationary Phase start->consider_column problem_type Nature of Resolution Problem? consider_column->problem_type low_efficiency Low Efficiency (Broad Peaks) problem_type->low_efficiency poor_selectivity Poor Selectivity (Co-elution) problem_type->poor_selectivity change_dimensions Decrease Particle Size or Increase Column Length low_efficiency->change_dimensions change_chemistry Try Different Column Chemistry (e.g., C8, Phenyl, HILIC) poor_selectivity->change_chemistry

Stationary Phase Selection Logic

Frequently Asked Questions (FAQs)

Q1: Can changing the column temperature improve my separation?

A1: Yes, adjusting the column temperature can influence resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to higher efficiency and sharper peaks.[8] However, it can also alter the selectivity of the separation, so the effect on resolution for a specific pair of analytes needs to be evaluated.[8]

Q2: My peak shapes are poor (tailing or fronting). How does this affect resolution and how can I fix it?

A2: Poor peak shape directly reduces resolution by increasing peak width.

  • Tailing peaks can be caused by secondary interactions between basic analytes like Metoprolol and acidic silanols on the silica-based stationary phase. This can often be mitigated by using a lower pH mobile phase or a highly deactivated (end-capped) column.

  • Fronting peaks are often a sign of column overload.[17] Try reducing the sample concentration or the injection volume.

Q3: What are some of the common impurities of Metoprolol I should be aware of?

A3: Common impurities of Metoprolol include process-related impurities and degradation products.[18] Some of the impurities mentioned in pharmacopeias and literature include Metoprolol Related Compound A, B, and C, as well as impurities M and N.[19][20][21] The chemical structures and properties of these impurities can vary, affecting their chromatographic behavior.

Q4: Are there any official methods I can refer to for the analysis of Metoprolol and its impurities?

A4: Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Metoprolol Succinate and Metoprolol Tartrate, which include detailed HPLC methods for assay and impurity profiling.[1][2][22] These are excellent starting points for method development and troubleshooting.

Experimental Protocols

Example Protocol: USP Method for Metoprolol Succinate Related Compounds

This is a summary of a typical HPLC method based on pharmacopeial guidelines.

ParameterSpecification
Column L7 packing (octylsilane chemically bonded to porous silica), 4-mm × 12.5-cm; 4-µm particle size.[1]
Mobile Phase A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol). The exact composition should be prepared as directed in the specific monograph.[22]
Flow Rate Approximately 0.9 mL/min.[1]
Column Temperature 30 °C.[1]
Detection UV at 223 nm.[1]
Injection Volume Approximately 10 µL.[1]

Note: This is a generalized example. Always refer to the current version of the relevant pharmacopeia for the exact experimental conditions. The USP monograph for Metoprolol Succinate also specifies a resolution solution to ensure the system is capable of separating Metoprolol from its key related compounds.[1]

References

Technical Support Center: Enhancing Amination Reaction Efficiency in Metoprolol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination reaction during Metoprolol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the amination step of Metoprolol synthesis, which primarily involves the reaction of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene with isopropylamine.

Q1: What are the primary causes of low yield in the amination reaction?

A1: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal reaction conditions. Key areas to investigate are:

  • Inadequate Reaction Temperature: The reaction temperature for the amination step is typically maintained between 30-80°C.[1] Operating below this range can lead to a sluggish and incomplete reaction.

  • Insufficient Reaction Time: The documented reaction time for amination is between 3 to 10 hours.[1] Shorter durations may not allow the reaction to proceed to completion.

  • Improper Stoichiometry: An incorrect molar ratio of reactants is a common cause of low yield. An excess of isopropylamine is generally used to drive the reaction forward and minimize the formation of by-products.[2]

  • Poor Quality of Starting Materials: The purity of the epoxide intermediate is crucial for a high-yielding reaction.

Q2: High levels of impurities are detected in my product. What are the likely side reactions and how can they be minimized?

A2: The primary impurity can arise from the reaction of the newly formed Metoprolol with another molecule of the epoxide starting material. To minimize this and other side reactions:

  • Optimize Reactant Molar Ratio: Increasing the equivalence of isopropylamine can help prevent the formation of undesired by-products that occur from secondary reactions between the residual epoxide and the Metoprolol product.[2] A molar ratio of 1:3 for the epoxide to isopropylamine has been shown to improve selectivity.[2]

  • Control Reaction Temperature: Exceeding the optimal temperature range of 30-80°C can promote the formation of degradation products and other impurities.[1]

  • Purification of the Epoxide Intermediate: Distillation of the epoxide intermediate under reduced pressure before the amination step is an important part of the process and is essential for the quality of the final product.[3]

Q3: The reaction seems to be proceeding slowly or has stalled. What steps can be taken?

A3: A slow or stalled reaction can be addressed by:

  • Verifying Reaction Temperature: Ensure the reaction mixture is being heated to the appropriate temperature (30-80°C).[1]

  • Monitoring with Analytical Techniques: Employing in-situ monitoring techniques like Raman spectroscopy can help track the reaction progress and determine the endpoint accurately.[4][5] This can prevent premature termination of the reaction.

  • Solvent Effects: The choice of solvent can influence reaction kinetics. While the reaction can be carried out without a solvent in a pressurized system, using a solvent like isopropanol is also common.[2] Ensure the chosen solvent is appropriate and anhydrous if necessary.

Q4: I am facing challenges in purifying the Metoprolol base after the reaction. What are some effective purification strategies?

A4: Purification of the Metoprolol base typically involves several steps to remove unreacted starting materials, by-products, and the excess isopropylamine. A common procedure is as follows:

  • Removal of Excess Isopropylamine: The reaction mixture is often concentrated to remove the excess amine.[2]

  • Solvent Extraction: The resulting Metoprolol is dissolved in a suitable organic solvent like toluene, isobutyl methyl ketone, or butyl acetate.

  • Acid-Base Extraction: The organic solution is then extracted with a dilute acid (e.g., hydrochloric or sulfuric acid) to a pH of 4-6. This transfers the protonated Metoprolol to the aqueous phase, leaving non-basic impurities in the organic phase.

  • Basification and Re-extraction: The pH of the aqueous phase is then adjusted to 11-13 with a base (e.g., sodium or potassium hydroxide solution), which deprotonates the Metoprolol, allowing it to be extracted back into an organic solvent.

  • Final Purification: The organic phase is then evaporated to yield the Metoprolol base, which can be further purified by crystallization or chromatography if necessary.[3] Column chromatography is a common technique for isolating and purifying both the final product and any impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical molar ratio of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene to isopropylamine?

A1: The molar ratio of the epoxide to isopropylamine is typically at least 1:1, with a range of 1:3 to 1:6 being preferable to enhance reaction selectivity and minimize by-product formation.[2]

Q2: What are the recommended solvents for the amination reaction?

A2: The reaction can be performed in the presence of isopropyl alcohol.[2] Alternatively, it can be carried out in a pressurized system without a solvent.[2]

Q3: What analytical techniques are suitable for monitoring the progress of the amination reaction?

A3: Several analytical methods can be used:

  • Raman Spectroscopy: This technique can be used for real-time, in-situ monitoring of the reaction, allowing for precise determination of the reaction endpoint without the need for calibration samples.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantitative analysis of the reaction mixture, allowing for the separation and quantification of reactants, products, and impurities.[6][7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple qualitative method to monitor the disappearance of starting materials and the appearance of the product.[3]

Q4: What are some of the known impurities in Metoprolol synthesis?

A4: Several impurities can be formed during the synthesis of Metoprolol. Some of the identified impurities include Metoprolol Impurity A, Impurity D, and N-Desisopropyl Metoprolol.[3][8] Understanding the structure and formation of these impurities is crucial for developing effective control strategies.

Data Presentation

Table 1: Reaction Parameters for Metoprolol Amination

ParameterRecommended RangeReference
Reaction Temperature30 - 80 °C[1]
Reaction Time3 - 10 hours[1]
Molar Ratio (Epoxide:Isopropylamine)1:3 to 1:6[2]
Pressure (solvent-free)275 - 315 kPa[2]

Table 2: Analytical Methods for Reaction Monitoring

MethodApplicationKey AdvantagesReference
Raman SpectroscopyReal-time reaction monitoring, endpoint determinationNon-invasive, no sample preparation[4][5]
HPLCQuantitative analysis of reactants, product, and impuritiesHigh accuracy and sensitivity[6][7]
TLCQualitative monitoring of reaction progressSimple, rapid, and cost-effective[3]

Experimental Protocols

Protocol 1: Amination of 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene

  • Reactant Charging: In a suitable reaction vessel, charge 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene (1 equivalent).

  • Solvent and Amine Addition: Add isopropyl alcohol as a solvent, followed by the addition of isopropylamine (3-6 equivalents).[2]

  • Reaction: Heat the reaction mixture to a temperature between 60-70°C and maintain for 4-6 hours.[1]

  • Monitoring: Monitor the reaction progress using TLC or HPLC until the starting epoxide is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess isopropylamine and solvent.

    • Dissolve the residue in toluene.

    • Extract the toluene solution with dilute sulfuric acid (adjusting the aqueous phase to pH 4-6).

    • Separate the aqueous layer and adjust the pH to 11-13 with a sodium hydroxide solution.

    • Extract the Metoprolol base with toluene.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Metoprolol base.

Protocol 2: Monitoring Reaction Progress by HPLC

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and dilute it with a suitable mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., acetonitrile, orthophosphoric acid, and water adjusted to a specific pH) is commonly used.[7]

    • Flow Rate: Typically around 1.0-2.0 mL/min.[7]

    • Detection: UV detection at a wavelength of approximately 224 nm.[7]

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the peaks corresponding to the starting material, product, and any significant impurities by comparing their retention times and peak areas with those of known standards.

Mandatory Visualization

metoprolol_synthesis_workflow cluster_synthesis Metoprolol Synthesis cluster_purification Purification cluster_analysis In-Process Control start Start: 4-(2-methoxyethyl)phenol epoxidation Epoxidation (with Epichlorohydrin) start->epoxidation Step 1 epoxide Intermediate: 1-(2,3-epoxypropoxy)- 4-(2-methoxyethyl)benzene epoxidation->epoxide amination Amination (with Isopropylamine) epoxide->amination Step 2 metoprolol_base Crude Metoprolol Base amination->metoprolol_base monitoring Reaction Monitoring (HPLC, TLC, Raman) amination->monitoring workup Work-up (Acid-Base Extraction) metoprolol_base->workup crystallization Crystallization / Chromatography workup->crystallization final_product Purified Metoprolol crystallization->final_product monitoring->amination

Caption: Workflow for the synthesis and purification of Metoprolol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue: Low Yield / High Impurities cause1 Suboptimal Temperature issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Insufficient Reaction Time issue->cause3 cause4 Side Reactions issue->cause4 solution1 Adjust Temperature (30-80°C) cause1->solution1 solution2 Optimize Molar Ratio (e.g., 1:3 Epoxide:Amine) cause2->solution2 solution3 Increase Reaction Time (Monitor by HPLC/TLC) cause3->solution3 cause4->solution2 solution4 Purify Epoxide Intermediate cause4->solution4

Caption: Troubleshooting logic for amination reaction issues.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and validity of analytical data. This guide provides a comparative overview of typical specifications for Metoprolol Related Compound A reference standards, supported by a detailed experimental protocol for purity determination via High-Performance Liquid Chromatography (HPLC).

Data Comparison of Metoprolol Related Compound A Reference Standards

The quality of a reference standard is defined by its identity, purity, and assigned content. While individual batch specifications may vary, the following table summarizes typical analytical data found in a Certificate of Analysis (CoA) for different grades of Metoprolol Related Compound A reference standards. Primary standards, such as those from the United States Pharmacopeia (USP), are established by pharmacopoeial authorities and serve as the highest order of reference.[1][2] Secondary standards are qualified against primary standards and are suitable for routine use in quality control settings.[1][2][3]

ParameterUSP Primary Reference StandardSecondary Reference Standard (Supplier A)Secondary Reference Standard (Supplier B)
Identity (by ¹H NMR, MS) Conforms to structureConforms to structureConforms to structure
Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 98.5%
Water Content (by Karl Fischer) ≤ 0.5%≤ 1.0%≤ 1.0%
Residual Solvents Meets USP <467> requirementsSpecified (e.g., ≤ 0.1% Acetone)Specified (e.g., ≤ 0.2% Methanol)
Traceability N/A (Primary Standard)Traceable to USP Primary StandardTraceable to USP Primary Standard

Experimental Protocol: HPLC Purity Assay

The following is a representative HPLC method for determining the purity of Metoprolol Related Compound A. This protocol is based on common practices for the analysis of pharmaceutical compounds and their related substances.[4][5][6]

Objective: To determine the purity of a Metoprolol Related Compound A sample by assessing the main peak area in relation to the total area of all observed peaks using HPLC with UV detection.

1. Materials and Reagents:

  • Metoprolol Related Compound A Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (analytical grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    25.0 10 90
    30.0 10 90
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of Metoprolol Related Compound A Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Metoprolol Related Compound A sample to be tested and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

4. System Suitability:

  • Inject the Standard Solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The theoretical plates for the Metoprolol Related Compound A peak should be not less than 2000.

  • The tailing factor for the Metoprolol Related Compound A peak should be not more than 2.0.

5. Procedure:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

6. Calculation of Purity:

  • Calculate the percentage purity using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Workflow for Qualification of a Secondary Reference Standard

The qualification of a secondary reference standard is a critical process to ensure its suitability for use in routine analytical testing.[1][3] This involves direct comparison against a primary reference standard to confirm its identity, purity, and potency.[1][3] The following diagram illustrates the logical workflow for this qualification process.

G cluster_0 Phase 1: Sourcing and Initial Characterization cluster_1 Phase 2: Comparative Analysis against Primary Standard cluster_2 Phase 3: Data Evaluation and Documentation A Source Candidate Material for Secondary Standard B Perform Identity Confirmation (e.g., MS, NMR, IR) A->B C Preliminary Purity Screen (e.g., HPLC, GC) B->C E Perform Head-to-Head Analysis - Purity by HPLC - Assay (Potency) - Other relevant tests C->E J Reject Batch or Perform Further Purification D Obtain Primary Reference Standard (e.g., USP) D->E F Compare Analytical Profiles E->F G Evaluate Data Against Acceptance Criteria F->G H Generate Certificate of Analysis (Assign Purity/Assay Value) G->H Pass G->J Fail I Establish Expiry/Re-test Date H->I

Caption: Workflow for qualifying a secondary reference standard.

References

Comparative Guide to Analytical Methods for the Quantification of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a compound structurally related to the beta-blocker Metoprolol. The guide also presents alternative analytical techniques and offers supporting data to aid in method selection for quality control and research purposes.

Introduction

This compound is an amino alcohol derivative. Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective technique for the analysis of such aromatic compounds. This guide details a validated HPLC-UV method and compares its performance with other potential analytical methodologies.

HPLC-UV Method Validation

An HPLC-UV method was validated for the quantification of this compound, following the International Council for Harmonisation (ICH) guidelines. The validation ensures that the analytical procedure is suitable for its intended purpose.[1][2]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for similar compounds.[3][4]

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is effective. A typical starting ratio would be 60:40 (v/v) buffer to organic solvent.[5]

  • Flow Rate: 1.0 mL/min.[3][6]

  • Detection Wavelength: The UV detection wavelength is determined by scanning the UV spectrum of the compound. For structurally similar compounds like Metoprolol, wavelengths around 222 nm or 274 nm are often used.[6][7]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: Ambient or controlled at 30°C.[3]

  • Standard and Sample Preparation: Standards and samples are typically dissolved in the mobile phase to ensure compatibility.

Validation Parameters Summary

The performance of the HPLC-UV method was assessed based on several validation parameters as stipulated by ICH guidelines.[1][2]

Parameter Typical Acceptance Criteria (as per ICH) Observed Performance (Based on similar compounds)
Linearity (R²) R² ≥ 0.999≥ 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%99.40%[6]
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 2%< 2.0%[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 - 0.142 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.09 - 0.429 µg/mL[6]
Specificity No interference from excipients or degradation productsThe method effectively separates the analyte from potential impurities.[5]
Robustness Consistent results with small, deliberate variations in method parametersThe method is reliable under varied conditions (e.g., slight changes in mobile phase composition, pH, or flow rate).[1][5]

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible method, other techniques can offer advantages in specific scenarios, such as the analysis of impurities that lack a UV chromophore or when higher sensitivity is required.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on polarity, detection by UV absorbance.Cost-effective, robust, widely available, good for routine analysis.[1]Limited sensitivity for compounds with poor UV absorption, may not resolve all impurities.Routine quality control, assay of the active pharmaceutical ingredient (API).[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) Separation of polar compounds on a polar stationary phase. CAD is a mass-based detector.Can quantify compounds with no UV chromophore, offers good sensitivity.[10]Less common than RP-HPLC, can have different selectivity.Analysis of polar impurities that are not detectable by UV.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly selective and sensitive detection by mass spectrometry.Very high sensitivity and selectivity, can provide structural information.Higher equipment cost and complexity, requires more specialized expertise.Bioanalytical studies (e.g., in plasma), trace impurity analysis.[11]

Visualization of the HPLC-UV Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC-UV method as per ICH guidelines.

HPLC_Validation_Workflow start Method Development validation Method Validation (ICH Q2(R1)) start->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC-UV Method Validation.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. It is well-suited for routine quality control and assay purposes in a pharmaceutical setting. For specific challenges, such as the analysis of non-UV active impurities or the need for very high sensitivity, alternative methods like HILIC-CAD or LC-MS/MS should be considered. The choice of the analytical method should be based on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

A Comparative Analysis of the Beta-Adrenergic Blocking Activity of Metoprolol and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Beta-Adrenergic Receptor Affinity

Metoprolol is a cardioselective β1-adrenergic receptor antagonist, with its therapeutic action primarily attributed to the (S)-enantiomer.[1] The following table summarizes the available quantitative data on the binding affinities of metoprolol's enantiomers and its active metabolite, α-hydroxymetoprolol, for β1- and β2-adrenergic receptors. The affinity is presented as pKi values, where a higher value indicates a stronger binding affinity.

CompoundReceptor SubtypepKi (-log Ki)Reference
(S)-Metoprolol β1-adrenergic7.73 ± 0.10[1]
β2-adrenergic6.28 ± 0.06[1]
(R)-Metoprolol β1-adrenergic5.00 ± 0.06[1]
β2-adrenergic4.52 ± 0.09[1]
α-Hydroxymetoprolol β1-adrenergicApprox. 10% of Metoprolol's activity

Note: A direct pKi value for α-hydroxymetoprolol was not found in the searched literature, but it is reported to have approximately 10% of the β1-blocking activity of the parent drug.

Discussion on Metoprolol Impurities

A number of impurities related to the synthesis and degradation of metoprolol have been identified. These include, but are not limited to, Impurity A, Impurity B, Impurity C, Impurity D, and Impurity F.[2][3][4] While some suppliers of reference standards describe "Metoprolol Impurity F" as a "selective β1 receptor blocker," publicly accessible, peer-reviewed studies providing quantitative data (such as Ki or IC50 values) on the beta-adrenergic blocking activity of these specific process-related impurities are lacking.[5] The absence of such data represents a significant gap in the comprehensive understanding of the pharmacological profile of metoprolol and its potential variants in pharmaceutical preparations. Further research is warranted to isolate these impurities and characterize their activity at beta-adrenergic receptors using the experimental protocols outlined below.

Experimental Protocols

To determine the beta-adrenergic blocking activity of metoprolol and its impurities, radioligand binding assays and functional assays are commonly employed.

Radioligand Binding Assay for Beta-Adrenoceptor Affinity

This in vitro method is used to determine the binding affinity of a test compound to beta-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing β1- and β2-adrenergic receptors (e.g., guinea-pig left ventricular free wall for β1 and soleus muscle for β2).[1]
  • Radioligand: A substance with high affinity for beta-adrenergic receptors, labeled with a radioisotope (e.g., [125I]-(S)-pindolol).[1]
  • Test Compounds: Metoprolol, and its purified impurities.
  • Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.
  • Filtration System: To separate bound from free radioligand.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.
  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
  • Filtration: The incubation mixture is rapidly filtered to trap the membranes with the bound radioligand.
  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
  • Counting: The radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic adenosine monophosphate (cAMP), a downstream signaling molecule of beta-adrenergic receptor activation.

1. Materials:

  • Cell Line: A cell line expressing the beta-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
  • Agonist: A known beta-adrenergic receptor agonist (e.g., isoproterenol).
  • Test Compounds: Metoprolol and its impurities.
  • cAMP Assay Kit: Commercially available kits to measure intracellular cAMP levels.

2. Procedure:

  • Cell Culture: Cells are cultured to an appropriate density.
  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (antagonist).
  • Stimulation: A fixed concentration of the agonist is added to stimulate cAMP production.
  • Lysis and Measurement: The cells are lysed, and the intracellular cAMP levels are measured using the assay kit.

3. Data Analysis:

  • The ability of the test compound to inhibit the agonist-induced cAMP production is determined.
  • The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response, is calculated.

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

Beta_Adrenergic_Signaling cluster_cell Cell Membrane Agonist Agonist (e.g., Epinephrine) Receptor β-Adrenergic Receptor Agonist->Receptor Activates Metoprolol Metoprolol / Impurity (Antagonist) Metoprolol->Receptor Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Leads to Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with β-receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Metoprolol / Impurities) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting of Radioactivity Washing->Counting IC50_Calc Calculation of IC50 Counting->IC50_Calc Ki_Calc Calculation of Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

Structural comparison between 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol and Metoprolol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between two structurally related β₁-selective adrenergic receptor antagonists: Metoprolol and Atenolol. While the query specified 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, it is important to note that this is the systematic IUPAC name for Metoprolol itself. Therefore, for a meaningful comparative analysis, this guide will compare Metoprolol with Atenolol, another widely used cardioselective beta-blocker with distinct structural and pharmacokinetic properties.

This comparison focuses on structural differences, physicochemical properties, pharmacodynamics, and pharmacokinetics, supported by experimental data and methodologies relevant to researchers in pharmacology and drug development.

Molecular Structure Analysis

Metoprolol and Atenolol belong to the aryloxypropanolamine class of beta-blockers. Their core structure consists of a propan-2-ol backbone linked to an aromatic ring via an ether linkage and to a secondary amine. The key pharmacophore responsible for beta-adrenergic blockade includes the hydroxyl group on the propanol chain and the secondary amine group.

  • Metoprolol: Features a para-substituted benzene ring with a 2-methoxyethyl group (-CH₂CH₂OCH₃). This lipophilic side chain significantly contributes to its overall lipid solubility.

  • Atenolol: Possesses a para-substituted benzene ring with an acetamide group (-CH₂CONH₂). This hydrophilic group makes Atenolol significantly less lipophilic than Metoprolol.

The stereocenter at the C2 position of the propanolamine chain results in (S)- and (R)-enantiomers for both drugs. The (S)-enantiomer is responsible for the vast majority of the beta-blocking activity.

Data Presentation: Comparative Tables

The following tables summarize the key quantitative differences between Metoprolol and Atenolol.

Table 1: Physicochemical Properties

PropertyMetoprololAtenololReference
Molar Mass ( g/mol ) 267.36266.34[1]
LogP (Lipophilicity) 1.88 (Lipophilic)0.16 (Hydrophilic)[1][2]
pKa 9.679.6[3]
Water Solubility Lipid-solubleWater-soluble[1][2]
Plasma Protein Binding ~12%<5%[4]

Table 2: Pharmacodynamic Properties

PropertyMetoprololAtenololReference
Receptor Selectivity β₁-selective (Cardioselective)β₁-selective (Cardioselective)[5]
β₁ Receptor Affinity Higher (6-7 times > Atenolol)Lower[6]
β₁/β₂ Selectivity Ratio ~30-fold~30-fold[6]
Intrinsic Sympathomimetic Activity (ISA) NoneNone[5]
Membrane Stabilizing Activity (MSA) WeakNone[5]

Table 3: Pharmacokinetic Properties

PropertyMetoprololAtenololReference
Bioavailability 40-50% (Extensive first-pass)50-60%[7]
Half-life (t½) 3-4 hours (Immediate Release)6-7 hours[4][8]
Metabolism Extensive hepatic metabolism (CYP2D6)Little to no hepatic metabolism[5]
Excretion Primarily renal (as metabolites)Primarily renal (unchanged drug)[4][5]
Blood-Brain Barrier (BBB) Crossing Yes (lipophilic)Minimal (hydrophilic)[1][2]

Experimental Protocols

A key experiment to determine the pharmacodynamic properties listed in Table 2 is the Competitive Radioligand Binding Assay . This assay is fundamental for quantifying the binding affinity (Ki) of a drug for its receptor.

Protocol: β₁-Adrenergic Receptor Binding Assay

  • Tissue Preparation:

    • Source: Membranes are prepared from tissues rich in β₁-adrenergic receptors, such as rat ventricular myocardium or human recombinant cells expressing the β₁-receptor.

    • Homogenization: The tissue is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.

  • Assay Components:

    • Radioligand: A radioactive ligand that binds with high affinity to the β₁-receptor. A common choice is [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol.

    • Test Compound: Metoprolol or Atenolol, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-radioactive, potent beta-blocker (e.g., Propranolol) is used to saturate all receptors, allowing for the measurement of non-specific binding of the radioligand.

  • Incubation:

    • The membrane preparation, radioligand, and either a buffer (for total binding), the test compound, or the non-specific control are combined in assay tubes.

    • The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • The filters are washed quickly with cold buffer to remove any remaining unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of inhibition against the log concentration of the test compound.

    • Ki Calculation: The inhibition constant (Ki), which represents the affinity of the drug for the receptor, is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for comparing these compounds.

G cluster_0 Comparative Analysis Workflow A Define Compounds (Metoprolol vs. Atenolol) B Structural Analysis A->B C Physicochemical Properties (LogP, pKa) A->C D Pharmacodynamic Assays (e.g., Binding) A->D E Pharmacokinetic Studies (ADME) A->E F Data Synthesis & Tabulation B->F C->F D->F E->F G Comparative Conclusion F->G

Caption: Workflow for the comparative analysis of two drug compounds.

G cluster_pathway Simplified β₁-Adrenergic Signaling & Blockade Epi Epinephrine/ Norepinephrine Receptor β₁-Adrenergic Receptor Epi->Receptor G_Protein Gs Protein Activation Receptor->G_Protein Blocker Metoprolol / Atenolol Blocker->Receptor Antagonism AC Adenylyl Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA Effect Physiological Effect (↑ Heart Rate, ↑ Contractility) PKA->Effect

Caption: Simplified signaling pathway of β₁-adrenergic receptor and its antagonism.

Summary of Comparison

  • Structural and Physicochemical: The primary structural difference is the para-substituent on the phenyl ring: a lipophilic methoxyethyl group for Metoprolol and a hydrophilic acetamide group for Atenolol. This single change dictates their solubility profiles, with Metoprolol being lipophilic and Atenolol hydrophilic.[1][2] This directly impacts their ability to cross the blood-brain barrier and their routes of metabolism and elimination.[1][2]

  • Pharmacodynamics: Both drugs are cardioselective, with a similar 30-fold preference for β₁ over β₂ receptors.[6] However, experimental binding data show that Metoprolol has a significantly higher affinity for the β₁ receptor than Atenolol.[6] Neither possesses clinically significant intrinsic sympathomimetic or membrane-stabilizing activity.[5]

  • Pharmacokinetics: The differences are stark. Metoprolol's lipophilicity leads to extensive hepatic metabolism and a shorter half-life, necessitating twice-daily dosing for immediate-release formulations.[4][5] Its ability to cross the blood-brain barrier can lead to CNS side effects like sleep disturbances.[2][9] In contrast, Atenolol's hydrophilicity results in minimal metabolism, primary excretion via the kidneys, a longer half-life allowing for once-daily dosing, and fewer CNS effects.[2][4][5]

References

Comparative Guide to Analytical Method Validation for the Determination of C-Desmethyl Metoprolol in Metoprolol Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of C-Desmethyl Metoprolol, a potential impurity in Metoprolol bulk drug substance. The information presented is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method validation. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the most prevalent and robust method for the quantification of impurities in Metoprolol bulk drug. While other techniques like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) can also be employed, HPLC-UV offers a good balance of sensitivity, specificity, and cost-effectiveness for this application.

Table 1: Comparison of Analytical Methods for C-Desmethyl Metoprolol Determination

ParameterHPLC-UVUPLC-UVGC-MS
Principle Separation based on polarity using a stationary phase and a liquid mobile phase, with detection by UV absorbance.Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Separation of volatile compounds in a gaseous mobile phase with detection by mass spectrometry.[5][6][7]
Specificity Good. Can be optimized by adjusting mobile phase composition and column chemistry. Specificity is demonstrated by separating the impurity from the main compound and other potential impurities.[8][9]Excellent. Higher peak capacity leads to better separation of closely eluting impurities.Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio.
Linearity Range (Typical) 0.05 - 1.0 µg/mL0.02 - 1.0 µg/mL15 - 500 ng/mL[6]
Limit of Detection (LOD) (Typical) ~0.015 µg/mL[10]~0.06 µg/mL[11]~5.0 ng/mL[6][7]
Limit of Quantitation (LOQ) (Typical) ~0.05 µg/mL[10]~0.2 µg/mL[11]~15 ng/mL[6][7]
Precision (%RSD) Typically < 2% for repeatability and intermediate precision.[10]Typically < 2%Intra- and inter-day precision values are typically less than 6.4%.[6]
Accuracy (% Recovery) Typically 98-102%Typically 98-102%[11]Average recovery is around 91.20%.[6]
Advantages Widely available, robust, cost-effective.Faster run times, higher resolution, less solvent consumption.High sensitivity and specificity.
Disadvantages Longer analysis time compared to UPLC.Higher initial instrument cost.Requires derivatization for non-volatile compounds, more complex sample preparation.

Experimental Protocol: HPLC-UV Method Validation

This section outlines a representative experimental protocol for the validation of an HPLC-UV method for the determination of C-Desmethyl Metoprolol in Metoprolol bulk drug. This protocol is based on established methods for Metoprolol and its impurities.[10][12][13][14][15]

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 10 mM phosphate buffer (pH 3.0) in a ratio of 30:70 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 223 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Validation Parameters and Acceptance Criteria

The method validation should be performed according to ICH Q2(R2) guidelines.[1][2][3][4]

Table 2: Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity Analyze blank, Metoprolol standard, C-Desmethyl Metoprolol standard, and a spiked sample containing both. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).[16]The peak for C-Desmethyl Metoprolol should be well-resolved from the Metoprolol peak and any degradation products. Peak purity should be acceptable.
Linearity Prepare a series of at least five concentrations of C-Desmethyl Metoprolol (e.g., from LOQ to 150% of the specification limit). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established from the linearity study.The range should cover the expected concentration of the impurity in the sample.
Accuracy (% Recovery) Analyze samples spiked with known amounts of C-Desmethyl Metoprolol at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate samples of spiked C-Desmethyl Metoprolol at 100% of the specification limit on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD should be sufficiently low to detect the impurity.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be accurately and precisely measurable.
Robustness Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, mobile phase composition, flow rate, column temperature) and observe the effect on the results.The method should remain unaffected by small, deliberate variations in method parameters. System suitability parameters should be met.
System Suitability Inject a standard solution multiple times before starting the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per regulatory guidelines.

Analytical Method Validation Workflow A Define Analytical Method's Intended Purpose B Develop Analytical Procedure A->B C Create Validation Protocol B->C D Execute Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze and Document Results E->K F->K G->K H->K I->K J->K L Prepare Validation Report K->L M Method Implementation for Routine Use L->M

Caption: Workflow for Analytical Method Validation.

Interrelationship of Analytical Method Validation Parameters

This diagram shows the logical connections and dependencies between the various parameters of analytical method validation.

Validation Parameter Interrelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ LOQ->Linearity lower limit of LOQ->Accuracy LOQ->Precision LOD LOD LOD->Specificity Robustness Robustness Robustness->Precision

Caption: Interrelationship of Validation Parameters.

References

Cross-validation of LC-MS and HPLC methods for Metoprolol impurity profiling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. Metoprolol, a widely used beta-blocker, is no exception. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with conventional detectors (UV and Charged Aerosol Detection) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the impurity profiling of metoprolol. The information presented is based on a synthesis of available experimental data to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Both HPLC and LC-MS are powerful techniques for the separation and analysis of metoprolol and its impurities. HPLC, particularly when coupled with detectors like UV and CAD, offers a robust and cost-effective solution for routine quality control, capable of quantifying both chromophoric and non-chromophoric impurities. LC-MS, on the other hand, provides unparalleled sensitivity and specificity, making it the gold standard for identifying unknown impurities and characterizing them at trace levels. The choice between the two methods often depends on the specific requirements of the analysis, such as the need for structural elucidation, the required level of sensitivity, and budget constraints.

Experimental Protocols

Detailed methodologies for both an HPLC-UV/CAD and a generic LC-MS/MS method for metoprolol analysis are provided below. These protocols are based on methods described in the scientific literature.[1][2][3][4]

HPLC with UV and Charged Aerosol Detection (CAD) for Impurity Profiling

This method is suitable for the simultaneous analysis of metoprolol and its known impurities, including those without a UV chromophore.[1]

  • Chromatographic System: A UHPLC system with a binary pump, autosampler, column compartment, and diode array and charged aerosol detectors.

  • Column: A mixed-mode HPLC column, such as a hydrophilic interaction chromatography (HILIC) column, can be used to separate a range of polar and non-polar impurities.

  • Mobile Phase: A typical mobile phase for HILIC mode would consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate). The high organic content is also beneficial for CAD performance.

  • Detection:

    • UV/Diode Array Detector (DAD): Set at a wavelength suitable for metoprolol and its chromophoric impurities (e.g., 280 nm).[1]

    • Charged Aerosol Detector (CAD): Provides a response for non-volatile and many semi-volatile analytes, independent of their chromophoric properties.

  • Sample Preparation: Dissolve the metoprolol succinate sample in an appropriate diluent to achieve a target concentration.

LC-MS/MS Method for Metoprolol Analysis

This protocol is adapted from methods developed for the analysis of metoprolol in biological matrices, highlighting the sensitivity of the technique. While not specifically for impurity profiling in bulk drug, it demonstrates the core principles.[2][4]

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transitions for metoprolol (e.g., m/z 268.1 → 116.1) and its impurities would need to be optimized.

  • Sample Preparation: Dissolve the drug substance in the mobile phase or a suitable solvent.

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for HPLC-UV/CAD and LC-MS methods based on available literature. It is important to note that the LC-MS data is derived from bioanalytical methods and is included to illustrate the potential sensitivity of the technique for impurity analysis.

Table 1: Method Performance Characteristics

ParameterHPLC with UV/CADLC-MS/MS
Linearity (r) >0.994 for all compounds (CAD and UV)[1]>0.995[4]
Accuracy (% Recovery) 85% to 115%[3]Within ±15% of nominal values[5]
Precision (%RSD) <15%[3]Intra-day and inter-day precision <15%[5]
Specificity High, but potential for co-elutionVery high, based on mass-to-charge ratio

Table 2: Limits of Detection (LOD) and Quantitation (LOQ/LLOQ)

AnalyteHPLC-UV/CAD (LOD, on column)LC-MS/MS (LLOQ)
Metoprolol 2.5 ng[1]0.042 ng/L (in plasma)[2], 3.03 ng/mL (in plasma)[5]
Impurity A 2.5 ng[1]Not available
Impurity M 10 ng[1]Not available
Impurity N 25 ng[1]Not available
α-hydroxymetoprolol Not available1.0 µg/L (in serum)

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of HPLC and LC-MS methods for metoprolol impurity profiling.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Reporting A HPLC-UV/CAD Method Development C HPLC-UV/CAD Method Validation (ICH Q2) A->C B LC-MS Method Development D LC-MS Method Validation (ICH Q2) B->D E Sample Analysis (Metoprolol Batches) C->E D->E G Comparison of Impurity Profiles (Qualitative & Quantitative) E->G F Analysis of Spiked Impurity Samples F->G H Statistical Analysis of Results G->H I Final Cross-Validation Report H->I

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a crucial step in ensuring the reliability and consistency of data in pharmaceutical analysis. For metoprolol impurity profiling, HPLC with UV and CAD detection provides a robust and reliable method for routine quality control, capable of quantifying both chromophoric and non-chromophoric impurities. While direct comparative data for impurity profiling is limited, LC-MS demonstrates superior sensitivity and specificity in bioanalytical assays, suggesting its significant potential for the identification and quantification of trace-level impurities, especially unknown degradation products or genotoxic impurities.

Ultimately, the choice of method will be dictated by the specific analytical challenge. For routine quality control and known impurity analysis, a validated HPLC-UV/CAD method is often sufficient. For in-depth impurity characterization, structural elucidation of unknown impurities, and analysis at very low levels, LC-MS is the more powerful and appropriate technique. A thorough cross-validation, as outlined in the workflow, would provide the highest level of confidence in the analytical results, regardless of the method employed.

References

Inter-laboratory study on the analysis of Metoprolol Impurity A.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of Metoprolol Impurity A

This guide provides a comparative overview of analytical methodologies for the determination of Metoprolol Impurity A, a critical process-related impurity and potential degradant of Metoprolol, a widely used beta-blocker. Ensuring the accurate quantification of this impurity is paramount for the quality control and safety of Metoprolol drug products. This document is intended for researchers, scientists, and drug development professionals, offering a summary of performance data and detailed experimental protocols for various analytical techniques.

Quantitative Performance Data

The following table summarizes the performance of different analytical methods used for the quantification of Metoprolol and its impurities, including Impurity A. The data is compiled from various validation studies.

Analytical MethodAnalyte(s)Stationary PhaseLimit of Detection (LOD)Linearity (Correlation Coefficient)Accuracy (% Recovery)Precision (% RSD)
HILIC with CAD and UV Metoprolol, Impurity A, M, and NAcclaim™ Trinity™ P2 (HILIC/SAX/WAX tri-modal phase)2.5 ng (on column for Metoprolol and Impurity A)[1]Not explicitly statedNot explicitly statedNot explicitly stated
HPLC with UV Metoprolol Tartrate and related compoundsAgilent Poroshell 120 EC-C18 and Phenyl-HexylNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
HPLC with UV Metoprolol Succinate and Hydrochlorothiazide impuritiesC18 columnNot explicitly statedr² ≥ 0.999 (for impurities over LOQ to 300% of target concentration)[2]Not explicitly stated<15% (for each impurity, n=6)[2]
UV Spectrophotometry Metoprolol Succinate--0.9993 (for Metoprolol Succinate in the range of 5-25 µg/ml)99.5% - 101.0%0.672% (Intra-day), 0.685% (Inter-day)
HILIC-CAD Metoprolol Impurity NHalo Penta HILIC columnNot explicitly statedNot explicitly statedValidated[3]Validated[3]
HPLC-UV Metoprolol TartrateNot specifiedNot explicitly statedNot explicitly stated98-102%[4]≤ 1.9% (Repeatability)[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on methods described in the cited literature for the analysis of Metoprolol and its impurities.

HILIC with Charged Aerosol Detection (CAD) and UV Detection

This method is suitable for the simultaneous analysis of both chromophoric and non-chromophoric impurities of Metoprolol.

  • Instrumentation : A UHPLC system equipped with a binary pump, autosampler, column compartment, diode array detector (DAD), and a charged aerosol detector (CAD).[1]

  • Chromatographic Conditions :

    • Column : Thermo Scientific™ Acclaim™ Trinity™ P2 (3 µm, 100 Å, 3.0 x 100 mm).[1]

    • Mobile Phase : The specific gradient and composition of the mobile phase are determined based on the separation requirements, but typically involve a mixture of an aqueous buffer and a high organic content for HILIC mode.[1]

    • Flow Rate : As per method requirements.

    • Column Temperature : As per method requirements.

    • Detection : DAD for chromophoric compounds like Metoprolol and Impurity A, and CAD for all compounds, including non-chromophoric ones.[1]

  • Standard and Sample Preparation :

    • Standard Solution : Prepare a stock solution of Metoprolol and its impurities (including Impurity A) in a suitable diluent. Further dilute to achieve a working standard concentration.[1]

    • Sample Solution : Dissolve the Metoprolol drug substance or product in the diluent to a known concentration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is a common method for the analysis of Metoprolol and its related substances.

  • Instrumentation : An HPLC system with a pump, autosampler, column oven, and a UV detector.[2][5]

  • Chromatographic Conditions :

    • Column : A C18 column, such as Agilent Poroshell 120 EC-C18 (2.7 µm, 3.0 x 100 mm), is often used.[5]

    • Mobile Phase : A gradient elution is typically employed. For example, a mixture of 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[5]

    • Gradient Program : A typical gradient might start with a low percentage of organic phase, which is then increased to elute the more retained components.[5]

    • Flow Rate : A common flow rate is 0.5 mL/min.[5]

    • Column Temperature : Maintained at a constant temperature, for example, 30 °C.[5]

    • Detection Wavelength : UV detection is commonly performed at 280 nm[5] or 225 nm[2].

  • Standard and Sample Preparation :

    • Test Solution : Prepare a solution of Metoprolol Tartrate at a concentration of 0.5 mg/mL in the mobile phase.[5]

    • Reference Solution : A diluted solution of the test solution is used as the reference.[5]

    • Degraded Solution : To ensure specificity, a degraded sample can be prepared by exposing the drug substance to stress conditions such as acid and UV light.[5]

Visualizations

Experimental Workflow for HPLC Analysis of Metoprolol Impurity A

The following diagram illustrates a typical workflow for the analysis of Metoprolol Impurity A using HPLC.

Metoprolol Impurity A Analysis Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_detection Detection and Data Analysis cluster_result Result Reporting prep_standard Prepare Standard Solution (Metoprolol & Impurity A) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system Load Standards prep_sample Prepare Sample Solution (Drug Substance/Product) prep_sample->hplc_system Load Samples injection Inject Standard and Sample hplc_system->injection separation Chromatographic Separation injection->separation detection UV/CAD Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurity A integration->quantification report Generate Report quantification->report

Caption: A flowchart of the HPLC analysis of Metoprolol Impurity A.

This guide provides a foundational comparison of analytical methods for Metoprolol Impurity A based on available literature. For the development and validation of a specific method, it is essential to consult the relevant pharmacopeias and conduct in-house validation studies to ensure suitability for the intended purpose.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is paramount to ensuring a safe work environment and maintaining environmental integrity. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, a compound related to Metoprolol.

Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for laboratory chemical and pharmaceutical waste disposal. It is imperative to consult the manufacturer-provided SDS for this specific chemical for detailed and definitive guidance.

Hazard Identification and Classification

Before handling, it is crucial to understand the potential hazards. Based on data for related compounds and general chemical safety principles, this compound should be handled as a potentially hazardous substance.

Hazard ClassificationDescriptionPrimary Concerns
Acute Toxicity (Oral) Harmful if swallowed[1].Ingestion may lead to adverse health effects.
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Avoid release into the environment, as it may be harmful to aquatic life[2].
Reactivity Potential for hazardous reactions with strong acids, bases, and oxidizing agents[2].Incompatible materials must be kept separate to prevent dangerous reactions.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or generating aerosols, use a properly fitted respirator with an appropriate cartridge.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Accurately identify the waste as this compound.

  • Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Incompatible chemicals must be segregated to prevent dangerous reactions[3]. For example, acids should not be mixed with bases[3][4].

  • Segregate into designated, compatible waste containers.

2. Container Selection and Labeling:

  • Use a clean, dry, and compatible waste container with a secure screw-top cap[4][5].

  • The container must be in good condition, free of leaks or cracks[5][6].

  • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began[3][4]. Do not use abbreviations or chemical formulas[5].

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[4].

  • The SAA should be at or near the point of generation and under the control of the operator[4].

  • Ensure the container is kept closed except when adding waste[4][5].

  • Store in a well-ventilated area, away from heat, sparks, or open flames[2].

4. Disposal of Empty Containers:

  • Empty containers that held this chemical must be triple-rinsed with a suitable solvent[5].

  • The rinsate from this process must be collected and treated as hazardous waste[5].

  • After triple-rinsing, the container may be disposed of in the regular trash, or preferably, reused for compatible waste after relabeling[5][7].

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company[8].

  • Under no circumstances should this chemical be disposed of down the drain[5][9][10]. The EPA has banned the sewering of hazardous pharmaceutical waste[6][9].

Experimental Protocols

While no specific experimental protocols were cited in the provided information, the disposal procedure itself is a critical laboratory protocol. Adherence to these steps is mandatory for safety and compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_start cluster_ppe cluster_identification cluster_container cluster_storage cluster_disposal cluster_end start Start: Chemical is designated as waste ppe Don appropriate PPE start->ppe identify Identify and Segregate Waste ppe->identify container Select and Label Compatible Container identify->container storage Store in Satellite Accumulation Area container->storage disposal Arrange for Professional Disposal storage->disposal end_node End: Waste is safely removed disposal->end_node

References

Comprehensive Safety and Handling Guide for 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol (C-Desmethyl Metoprolol), a compound used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard associated with this compound is that it is harmful if swallowed.[1] Due to its structural similarity to other pharmacologically active agents, caution should be exercised to avoid skin and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certified.To protect eyes from splashes.
Skin and Body Protection Laboratory coatStandard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an appropriate cartridge if aerosols may be generated or if working in a poorly ventilated space.To prevent inhalation of aerosols or fine particles.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this or a closely related compound.

  • Handling :

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.

    • Avoid direct contact with the compound. Use appropriate gloves and a lab coat.

    • Wear safety glasses with side shields or goggles at all times.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure :

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.

A 1. Preparation - Review SDS - Don PPE - Prepare Workspace B 2. Handling - Work in Ventilated Area - Avoid Contact & Inhalation - No Food/Drink A->B Proceed to Handling C 3. Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area B->C After Use D 4. Disposal - Collect in Labeled Container - Use Licensed Disposal Service B->D Generate Waste E Emergency Procedure - Eye Contact: Flush with Water - Skin Contact: Wash with Soap & Water - Ingestion: Seek Medical Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。